1h-Pyrrolo[3,2-h]quinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrolo[3,2-h]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-8-3-4-9-5-7-13-11(9)10(8)12-6-1/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCAJASYDRNBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=CN3)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177869 | |
| Record name | 1H-Pyrrolo(3,2-h)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
233-88-5 | |
| Record name | 1H-Pyrrolo(3,2-h)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000233885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrolo(3,2-h)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrolo[3,2-h]quinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X86R57K2AA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1h-Pyrrolo[3,2-h]quinoline chemical structure and IUPAC name
An In-depth Technical Guide to 1H-Pyrrolo[3,2-h]quinoline
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Identity
1.1. Chemical Structure
The foundational structure of this compound is a tricyclic aromatic system. It consists of a pyrrole ring fused to a quinoline moiety.
1.2. IUPAC Name
The systematically generated and preferred IUPAC name for this compound is This compound [1].
Physicochemical and Computed Properties
The following table summarizes the key computed physicochemical properties of this compound. This data is essential for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂ | PubChem[1] |
| Molecular Weight | 168.19 g/mol | PubChem[1] |
| Exact Mass | 168.068748264 Da | PubChem[1] |
| XLogP3 | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 28.7 Ų | PubChem[1] |
| CAS Number | 233-88-5 | PubChem[1] |
Spectroscopic Data
A reliable assignment of the vibrational modes of this compound has been achieved through a combination of IR, Raman, and fluorescence spectroscopy, supported by quantum chemical calculations[2][3].
-
Vibrational Modes : 55 out of 57 vibrational modes have been reliably assigned[2][3].
-
Computational Modeling : Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with Pople's split-valence basis sets, have been shown to provide accurate and cost-effective simulations of its IR and Raman spectra[2][3]. It was noted that in-plane normal modes are computed more reliably with modest basis sets, while out-of-plane vibrations require larger basis sets for accurate prediction[2][3].
Synthesis and Experimental Protocols
The synthesis of this compound derivatives is of significant interest for developing new therapeutic agents. Below is a representative protocol for the synthesis of substituted analogs, based on common organic chemistry techniques reported in the literature for similar heterocyclic systems.
General Procedure for Suzuki Coupling to Synthesize 3-Substituted Pyrroloisoquinoline Analogs:
This protocol describes a common method for introducing substituents onto a core structure, which is a key step in creating derivatives of compounds like this compound.
-
Reactant Preparation : A mixture of the starting material (e.g., a bromo-substituted pyrroloquinoline, 1.0 eq.), the desired boronic acid or boronic acid pinacol ester (1.6–3.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.1 eq.) is prepared in a reaction vessel.
-
Solvent and Base : A suitable solvent system, typically a mixture like dioxane/H₂O, is added, followed by the addition of a base, commonly K₂CO₃ or Cs₂CO₃ (3.0 eq.).
-
Degassing : The reaction mixture is thoroughly degassed by bubbling argon or nitrogen through it for 15-20 minutes to create an inert atmosphere, which is crucial for the catalytic cycle.
-
Reaction Conditions : The vessel is sealed, and the mixture is heated to a temperature ranging from 80 °C to 100 °C. The reaction progress is monitored using Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, the reaction mixture is cooled to room temperature. It is then diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.
-
Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of CH₂Cl₂/MeOH) to yield the final substituted product[4].
Biological Activity and Applications
Derivatives of the this compound scaffold have shown notable biological activity, positioning them as interesting candidates for drug development.
-
Antineoplastic Agents : Certain 2-substituted 1H-pyrrolo[3,2-h]quinolines have demonstrated an antiproliferative effect and the ability to induce extensive DNA fragmentation in mammalian cells. Their activity is suggested to be similar to the anticancer agent ellipticine, likely acting as topoisomerase inhibitors[5].
-
Targeting DNA Repeats : this compound-8-amine (PQA) derivatives have been designed and synthesized to bind to CTG trinucleotide repeats in DNA[6]. The tricyclic aromatic system presents a unique hydrogen-bonding surface that is complementary to thymine, making it a useful molecular unit for targeting both CTG and CCG repeats, which are implicated in certain genetic disorders[6].
-
Kinase Inhibition : The broader family of pyrroloquinolines and their isomers are actively investigated as kinase inhibitors. For instance, derivatives of the isomeric 1H-pyrrolo[3,2-g]isoquinoline have shown low nanomolar potency against Haspin kinase, a promising target in oncology[4][7].
Logical Workflow and Pathway Visualization
The following diagram illustrates a generalized workflow for the synthesis and biological screening of novel this compound derivatives, a common process in drug discovery.
Caption: Generalized workflow for the synthesis and screening of this compound derivatives.
References
- 1. 1H-Pyrrolo(3,2-h)quinoline | C11H8N2 | CID 164570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: a benchmark molecule for reliable calculations of vibrational frequencies, IR intensities, and Raman activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-substituted 1H-pyrrolo [3,2-h] quinoline derivatives: synthesis and aspects of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of this compound-8-amine derivatives that target CTG trinucleotide repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of 1H-Pyrrolo[3,2-h]quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Pyrrolo[3,2-h]quinoline is a heterocyclic aromatic compound that forms the core structure of various biologically active molecules. Its derivatives have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents, exhibiting activities such as antiproliferative effects, topoisomerase inhibition, and interaction with DNA.[1] A thorough understanding of the physicochemical properties of the this compound core is fundamental for the rational design and development of new drug candidates. This technical guide provides a summary of the available physicochemical data, outlines general experimental protocols for their determination, and visualizes a key mechanism of action associated with its derivatives.
Physicochemical Data
While specific experimental data for the parent this compound is limited in the public domain, computational models provide valuable estimates for its key physicochemical properties. The following table summarizes the computed data available from the PubChem database. It is important to note that the melting point of a related isomer, 1H-pyrrolo[2,3-f]quinoline, has been reported to be in the range of 235-240 °C.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂ | PubChem CID: 164570[2] |
| Molecular Weight | 168.19 g/mol | PubChem CID: 164570[2] |
| XLogP3 | 2.3 | PubChem CID: 164570[2] |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 164570[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 164570[2] |
| Rotatable Bond Count | 0 | PubChem CID: 164570[2] |
| Exact Mass | 168.068748264 g/mol | PubChem CID: 164570[2] |
| Topological Polar Surface Area | 28.7 Ų | PubChem CID: 164570[2] |
| Heavy Atom Count | 13 | PubChem CID: 164570[2] |
Experimental Protocols for Physicochemical Property Determination
The following are detailed, generalized methodologies for the experimental determination of key physicochemical properties. These protocols are standard in the field and can be adapted for the characterization of this compound and its derivatives.
Melting Point Determination
The melting point of a solid compound can be determined using a capillary melting point apparatus.
Methodology:
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in the heating block of a melting point apparatus.
-
The sample is heated at a steady, slow rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.[3]
-
For accurate measurements, the apparatus should be calibrated with standard compounds of known melting points.
Aqueous Solubility Determination
The shake-flask method is a common technique for determining the aqueous solubility of a compound.
Methodology:
-
An excess amount of the solid compound is added to a known volume of deionized water or a buffer solution of a specific pH in a sealed flask.
-
The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
The saturated solution is then filtered to remove the undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The solubility is expressed in units of mass per volume (e.g., mg/mL or µg/mL).
pKa Determination
The pKa, or acid dissociation constant, can be determined experimentally using potentiometric titration.
Methodology:
-
A known concentration of the compound is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.
-
A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is gradually added to the solution of the compound.
-
The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.
-
A titration curve is generated by plotting the pH of the solution against the volume of titrant added.
-
The pKa is determined from the titration curve as the pH at which half of the compound has been neutralized (the half-equivalence point).
LogP (Octanol-Water Partition Coefficient) Determination
The shake-flask method is the traditional and most widely accepted method for the experimental determination of LogP.
Methodology:
-
A small amount of the compound is dissolved in a biphasic system of n-octanol and water that have been pre-saturated with each other.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
LogP is the logarithm of the partition coefficient (LogP = log10(P)).
Biological Activity and Signaling Pathway Visualization
Derivatives of this compound have been identified as inhibitors of DNA topoisomerase II, an essential enzyme involved in managing the topological state of DNA during various cellular processes.[4][5] Topoisomerase II inhibitors can be classified as poisons, which stabilize the transient covalent complex between the enzyme and DNA, leading to DNA strand breaks, or as catalytic inhibitors, which interfere with other steps of the enzymatic cycle.
The following diagram illustrates the catalytic cycle of DNA topoisomerase II and the points of intervention by inhibitors.
The diagram above illustrates the catalytic cycle of DNA Topoisomerase II, starting from the binding of the enzyme to a DNA segment (G-segment). The cycle involves ATP binding, capture of a second DNA segment (T-segment), cleavage of the G-segment, passage of the T-segment through the break, and subsequent religation of the G-segment. This compound derivatives, acting as topoisomerase II poisons, interfere with this cycle by stabilizing the covalent complex formed after the G-segment is cleaved. This prevents the religation of the DNA strand, leading to the accumulation of double-strand breaks and ultimately triggering programmed cell death (apoptosis).
Experimental Workflow for Evaluating Topoisomerase II Inhibition
The following workflow outlines a typical experimental procedure to assess the inhibitory activity of a compound like a this compound derivative against DNA topoisomerase II.
This workflow begins with the preparation of a reaction mixture containing the enzyme, its DNA substrate, and necessary cofactors. The test compound is then added, and the reaction is allowed to proceed. The reaction is subsequently stopped, and the state of the DNA is analyzed by agarose gel electrophoresis. The ability of the compound to inhibit the relaxation of supercoiled DNA by topoisomerase II is then quantified to determine its inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50).
Conclusion
This compound represents a valuable scaffold in the field of medicinal chemistry. While experimental physicochemical data for the parent compound remains to be fully characterized in publicly accessible literature, computational estimates provide a solid foundation for further research. The biological activity of its derivatives, particularly as topoisomerase II inhibitors, underscores the therapeutic potential of this chemical class. The standardized experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of novel this compound analogues, facilitating the advancement of drug discovery and development efforts centered on this promising core structure.
References
- 1. Synthesis of this compound-8-amine derivatives that target CTG trinucleotide repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrolo(3,2-h)quinoline | C11H8N2 | CID 164570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, cytotoxic activity, DNA topoisomerase-II inhibition, molecular modeling and structure-activity relationship of 9-anilinothiazolo[5,4-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide to the NMR and Mass Spectrometry of 1H-Pyrrolo[3,2-h]quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry data for the core heterocyclic compound, 1H-pyrrolo[3,2-h]quinoline. This document is intended to serve as a valuable resource for researchers and scientists engaged in the fields of medicinal chemistry, materials science, and drug development by presenting detailed spectral data, experimental protocols, and a logical workflow for the characterization of this important scaffold.
Spectroscopic Data
The structural elucidation of this compound relies heavily on modern spectroscopic techniques. The following tables summarize the key NMR and mass spectrometry data obtained for this molecule.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectral Data of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.54 | dd | 8.3, 4.3 |
| H-3 | 8.83 | dd | 4.3, 1.6 |
| H-4 | 8.05 | dd | 8.3, 1.6 |
| H-5 | 7.93 | d | 8.8 |
| H-6 | 8.32 | d | 8.8 |
| H-7 | 7.69 | t | 3.0 |
| H-8 | 6.84 | dd | 3.0, 1.5 |
| NH-1 | 12.1 (br s) | br s | - |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectral Data of this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 121.5 |
| C-3 | 149.3 |
| C-4 | 128.5 |
| C-4a | 145.8 |
| C-5 | 116.3 |
| C-6 | 132.1 |
| C-6a | 127.9 |
| C-7 | 122.1 |
| C-8 | 102.9 |
| C-9a | 143.2 |
| C-9b | 128.8 |
Solvent: Dimethylsulfoxide (DMSO)
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a synthesized compound.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 169.0760 | 169.0762 |
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis and spectroscopic analysis of this compound. These protocols are based on established methods for the preparation and characterization of similar heterocyclic systems.
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the construction of the quinoline core followed by the annulation of the pyrrole ring, or vice versa. One illustrative method is the Fischer indole synthesis starting from a quinolinylhydrazine derivative.
Materials:
-
8-Hydrazinoquinoline
-
Pyruvic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution
-
Dichloromethane
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
A mixture of 8-hydrazinoquinoline and pyruvic acid is heated in polyphosphoric acid.
-
The reaction mixture is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a stirred solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
NMR Spectroscopy
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Approximately 5-10 mg of the purified this compound is dissolved in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR spectra are acquired using a proton-decoupled pulse sequence.
-
The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Mass Spectrometry
Instrumentation:
-
A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
Sample Preparation:
-
A dilute solution of the purified this compound is prepared in a suitable solvent such as methanol or acetonitrile.
Data Acquisition:
-
The sample is introduced into the mass spectrometer via electrospray ionization (ESI) in positive ion mode.
-
The mass spectrum is acquired over a suitable mass range to observe the protonated molecular ion [M+H]⁺.
-
The high-resolution data is used to determine the elemental composition by comparing the measured m/z value with the calculated value.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the characterization of this compound and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Logical relationship between the structure and properties of this compound.
Spectroscopic Analysis of 1H-Pyrrolo[3,2-h]quinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the spectroscopic analysis of 1H-pyrrolo[3,2-h]quinoline and its derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The unique angular structure of this scaffold has drawn comparisons to the anticancer agent ellipticine, suggesting its potential as a basis for the development of new therapeutic agents, particularly topoisomerase inhibitors. This guide offers a consolidated resource on the spectroscopic properties, experimental methodologies, and potential mechanisms of action for researchers engaged in the synthesis, characterization, and application of these promising molecules.
Spectroscopic Data Summary
The following tables summarize key spectroscopic data for this compound and its derivatives, compiled from various studies. This data is essential for the structural elucidation and characterization of newly synthesized compounds within this class.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline | DMSO-d₆ | 9.28 (d, J = 8.2 Hz, 1H), 8.98 (dd, J = 15.2, 3.3 Hz, 2H), 8.61 (s, 1H), 8.53 (d, J = 7.8 Hz, 1H), 8.34 (d, J = 7.4 Hz, 1H), 7.72 (dd, J = 8.3, 4.3 Hz, 1H), 7.66 (d, J = 2.6 Hz, 1H), 7.51 (t, J = 7.5 Hz, 1H), 7.44 (t, J = 7.3 Hz, 1H), 6.88–6.83 (m, 1H), 4.49 (s, 3H)[1] |
| 1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]isoquinoline | DMSO-d₆ | 10.15 (s, 1H), 9.03 (s, 1H), 8.70 (d, J = 5.4 Hz, 1H), 8.48–8.41 (m, 2H), 8.19 (dd, J = 7.2, 0.9 Hz, 1H), 8.00 (d, J = 4.7 Hz, 1H), 7.64 (d, J = 3.2 Hz, 1H), 7.45 (dtd, J = 22.7, 7.4, 1.2 Hz, 2H), 6.82 (d, J = 3.2 Hz, 1H), 4.43 (s, 3H)[1] |
| 1-methyl-1H-pyrrolo[2′,3′,4′:4,10]anthra[9,1-gh]isoquinoline | CDCl₃ | 10.01 (s, 1H), 8.67 (d, J = 5.5 Hz, 1H), 8.50 (dd, J = 8.1, 1.4 Hz, 1H), 8.44 (d, J = 8.9 Hz, 1H), 8.36 (s, 1H), 7.94 (dd, J = 7.8, 1.4 Hz, 1H), 7.83 (dd, J = 5.6, 0.9 Hz, 1H), 7.59–7.43 (m, 4H), 3.98 (s, 3H)[1] |
| 4-(2-chlorophenyl)-1-methyl-1H-indolo[5,4-f]quinoline | CDCl₃ | 9.04 (d, J = 9.2 Hz, 1H), 8.96 (dd, J = 4.3, 1.5 Hz, 1H), 8.56 (d, J = 9.1 Hz, 1H), 7.98 (d, J = 0.8 Hz, 1H), 7.70 (dd, J = 9.0, 0.9 Hz, 1H), 7.64–7.58 (m, 1H), 7.58–7.53 (m, 1H), 7.52–7.41 (m, 3H), 6.91 (d, J = 3.2 Hz, 1H), 5.35 (dd, J = 3.2, 0.9 Hz, 1H), 3.85 (s, 3H)[1] |
| 6-(2-chlorophenyl)-8-methyl-8H-indolo[5,6-f]quinoline | CDCl₃ | 9.10–8.99 (m, 1H), 8.97 (s, 1H), 8.88 (dd, J = 4.4, 1.6 Hz, 1H), 7.74 (s, 1H), 7.62–7.41 (m, 5H), 7.33 (s, 1H), 7.24 (d, J = 3.6 Hz, 1H), 6.71 (dd, J = 3.2, 0.9 Hz, 1H), 3.73 (s, 3H)[1] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline | DMSO-d₆ | 148.7, 148.2, 139.0, 137.7, 137.3, 135.2, 134.4, 133.5, 130.9, 128.9, 127.0, 126.0, 123.8, 122.7, 121.6, 120.6, 120.0, 117.5, 115.5, 102.5, 38.6[1] |
| 1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]isoquinoline | DMSO-d₆ | 146.5, 144.4, 139.4, 138.1, 137.0, 135.6, 135.3, 134.7, 133.3, 129.1, 127.6, 126.0, 124.8, 123.8, 122.5, 122.3, 119.4, 117.7, 117.4, 114.8, 102.6, 39.2[1] |
| 1-methyl-1H-pyrrolo[2′,3′,4′:4,10]anthra[9,1-gh]isoquinoline | CDCl₃ | 146.6, 142.7, 134.4, 132.3, 130.8, 130.0, 129.4, 128.6, 125.5, 125.2, 124.2, 123.4, 122.6, 122.3, 122.1, 121.5, 120.3, 116.2, 116.2, 113.1, 111.4, 33.9[1] |
| 4-(2-chlorophenyl)-1-methyl-1H-indolo[5,4-f]quinoline | CDCl₃ | 149.0, 146.4, 141.8, 139.5, 135.4, 134.4, 131.5, 131.0, 129.8, 129.5, 129.2, 127.8, 127.2, 126.3, 125.3, 124.4, 124.0, 121.4, 117.2, 111.3, 102.7, 33.2[1] |
| 6-(2-chlorophenyl)-8-methyl-8H-indolo[5,6-f]quinoline | CDCl₃ | 148.7, 147.3, 140.8, 139.7, 137.5, 134.2, 132.8, 132.1, 130.3, 129.9, 129.6, 129.3, 127.4, 127.0, 126.8, 126.7, 123.5, 121.4, 114.7, 105.4, 100.9, 33.2[1] |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Sample Phase | Characteristic Absorption Bands (cm⁻¹) |
| This compound | Not specified | A reliable assignment of 55 out of 57 vibrational modes has been achieved using IR and Raman spectroscopy.[2][3] The use of DFT functionals, particularly B3LYP, provides accurate predictions for vibrational frequencies.[2][3] In-plane normal modes are more accurately computed with modest basis sets, while out-of-plane vibrations require larger basis sets for reliable prediction.[2][3] |
| Quinoline | Argon matrix & Solid H₂O | 3800-550 (overall range). Specific peaks are observed for C-H stretching (3150-2900), as well as various fingerprint region absorptions corresponding to C-H out-of-plane bending motions (850-600).[4] |
| Pyrrolo[1,2-a]quinoline derivative | KBr | 1750 (CO), 1650, 1540, 1460[5] |
| 5-Methyl-2-(1-pyrrolyl)phenyl acetic acid | KBr | 3350 (OH), 1720 (C=O)[5] |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Method | m/z (relative intensity %) or [M+H]⁺ |
| 6-(2-chlorophenyl)-5-((1-methyl-1H-indol-5-yl)ethynyl)pyridin-3-amine | GC-MS | 345 (6), 344 (27), 343(22), 342 (M⁺, 76), 341 (10), 340 (3), 309 (2), 308 (26), 307 (100), 306 (26), 305 (15), 304 (4)[1] |
| HRMS of 6-(2-chlorophenyl)-5-((1-methyl-1H-indol-5-yl)ethynyl)pyridin-3-amine | ESI-TOF | [M+H]⁺ calcd for C₂₂H₁₅³⁵ClN₂: 343.1002; found: 343.0995[1] |
| HRMS of 4-Acetoxy pyrrolo[1,2-a]quinoline | HRMS | m/z: 225(M), calcd. for C₁₃H₉NO₂: 225.070, found: 225.079[5] |
| HRMS of 5-Chloro-2-(1-pyrrolyl)phenyl acetic acid | HRMS | m/z: 235(M), calcd. for C₁₂H₁₀ClNO₂: 235.038, found: 235.04[5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the advancement of research. The following sections provide generalized methodologies for the synthesis and spectroscopic characterization of this compound derivatives based on established literature procedures.
Synthesis of this compound Derivatives
A common and effective method for the synthesis of complex heterocyclic systems like pyrroloquinolines involves a multi-step approach utilizing cross-coupling reactions followed by cyclization.
General Procedure for Suzuki Coupling:
-
A microwave tube is charged with the appropriate starting halide (1.0 eq.), the corresponding boronic acid or boronic ester (1.6 to 3.0 eq.), and a base such as sodium carbonate (Na₂CO₃) (3.0 eq.).
-
A suitable solvent system, for example, a mixture of dioxane and water, is added.
-
A palladium catalyst, such as Pd(PPh₃)₄, is introduced.
-
The reaction vessel is sealed and heated under microwave irradiation to the specified temperature (e.g., 80-100 °C) for a designated period.
-
Upon completion, the reaction mixture is cooled, and the product is extracted using an appropriate organic solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired coupled product.
General Procedure for Acid-Mediated Cycloisomerization:
-
The product from the cross-coupling reaction is dissolved in a strong acid, such as methanesulfonic acid (MsOH).
-
The reaction mixture is heated to an elevated temperature (e.g., 120 °C) for several hours.
-
After cooling, the reaction is quenched by carefully adding the mixture to a basic solution (e.g., saturated sodium bicarbonate).
-
The product is extracted with an organic solvent.
-
The organic extracts are combined, washed, dried, and the solvent is evaporated.
-
The resulting residue is purified by column chromatography to isolate the final pyrroloquinoline derivative.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
-
Coupling constants (J) are expressed in Hertz (Hz).
Infrared (IR) Spectroscopy:
-
IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
-
Frequencies are reported in reciprocal centimeters (cm⁻¹).
Mass Spectrometry (MS):
-
Low-resolution mass spectra can be obtained using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
-
High-Resolution Mass Spectrometry (HRMS) is performed on instruments such as ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap analyzers to determine the exact mass and elemental composition.
Visualizations
The following diagrams illustrate key experimental workflows and a proposed mechanism of action for this compound derivatives.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound derivatives.
Caption: Proposed mechanism of action for this compound derivatives as topoisomerase inhibitors.
Concluding Remarks
The spectroscopic analysis of this compound derivatives is fundamental to understanding their structure-activity relationships and advancing their development as potential therapeutic agents. The data and protocols presented in this guide serve as a valuable resource for researchers in this field. Further investigations, including more extensive UV-Vis studies and detailed biological assays to elucidate specific signaling pathways, will be instrumental in fully realizing the therapeutic potential of this promising class of compounds. The antiproliferative effects and the induction of DNA fragmentation observed in some derivatives strongly suggest that they may act as topoisomerase inhibitors, similar to ellipticine, making them an interesting model for the design of new anticancer drugs.[6]
References
- 1. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a benchmark molecule for reliable calculations of vibrational frequencies, IR intensities, and Raman activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-substituted 1H-pyrrolo [3,2-h] quinoline derivatives: synthesis and aspects of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Exploration of 1H-Pyrrolo[3,2-h]quinoline: An In-Depth Guide to its Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on the electronic properties of 1H-Pyrrolo[3,2-h]quinoline, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document summarizes key findings from computational chemistry studies, outlines detailed methodologies, and presents data in a structured format to facilitate further research and development.
Introduction
This compound is a polycyclic aromatic heterocycle containing both a pyrrole and a quinoline moiety. This unique structural arrangement imparts interesting electronic and photophysical properties, making it a valuable scaffold for the design of novel therapeutic agents and functional materials.[1] Derivatives of this core structure have been investigated for their potential as anticancer agents, DNA targeting molecules, and kinase inhibitors.[2] Understanding the fundamental electronic properties of the parent molecule is crucial for the rational design of new derivatives with tailored functionalities.
Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic characteristics of this compound and its analogues.[3][4] These computational approaches provide valuable insights into the molecule's geometry, charge distribution, and frontier molecular orbitals, which are key determinants of its reactivity and interaction with biological targets.
Molecular Structure and Geometry
The optimized molecular structure of this compound has been determined through computational studies, which are in good agreement with experimental spectroscopic data.[3] The planar, aromatic nature of the molecule is a key feature influencing its electronic properties.
Computational Methodology for Geometry Optimization
The geometric parameters of this compound are typically calculated using Density Functional Theory (DFT). A widely accepted and effective method for this molecule is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with Pople's split-valence basis sets, such as 6-31G(d).[3]
Experimental Protocol: DFT Geometry Optimization
-
Software: Gaussian 09 or a similar quantum chemistry software package is used.
-
Method: The geometry of the molecule is optimized using the B3LYP functional.
-
Basis Set: The 6-31G(d) basis set is employed for all atoms.
-
Convergence Criteria: The optimization is continued until the forces on the atoms are less than a predefined threshold (e.g., 0.00045 Hartree/Bohr) and the displacement for the next optimization step is below a certain value (e.g., 0.0018 Bohr).
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
The logical workflow for determining the optimized geometry is depicted in the following diagram.
Key Geometric Parameters
Table 1: Representative Calculated Geometric Parameters for Aromatic C-C, C-N, and C-H Bonds
| Parameter | Bond Type | Typical Calculated Value (Å) |
| Bond Length | C-C (aromatic) | 1.37 - 1.42 |
| C-N (quinoline) | 1.32 - 1.38 | |
| C-N (pyrrole) | 1.37 - 1.39 | |
| N-H (pyrrole) | ~1.01 | |
| C-H (aromatic) | ~1.08 | |
| Bond Angle | C-C-C (in 6-membered ring) | ~120° |
| C-N-C (in 6-membered ring) | ~117° | |
| C-C-N (in 5-membered ring) | ~108° | |
| C-N-C (in 5-membered ring) | ~109° |
Note: These are typical values from DFT/B3LYP calculations on similar aromatic heterocyclic systems and serve as a reference.
Electronic Properties
The electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals, are fundamental to its chemical reactivity and potential applications.
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability.
Computational Protocol: HOMO-LUMO Analysis
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Method: A single-point energy calculation is performed on the optimized geometry using the B3LYP functional.
-
Basis Set: The 6-31G(d) or a larger basis set can be used.
-
Output Analysis: The energies of the HOMO and LUMO are extracted from the output file. The HOMO-LUMO gap is calculated as ELUMO - EHOMO.
-
Visualization: The 3D isosurfaces of the HOMO and LUMO can be visualized using software like GaussView or Avogadro to understand the spatial distribution of these orbitals.
The following diagram illustrates the relationship between key electronic properties derived from DFT calculations.
Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Reference Data)
| Parameter | Value (eV) |
| HOMO Energy | -5.5 to -6.0 |
| LUMO Energy | -1.5 to -2.0 |
| HOMO-LUMO Gap | 3.5 to 4.5 |
Note: These values are estimates based on DFT calculations of structurally similar pyrroloquinoline derivatives and serve as a predictive range for the parent compound.
The HOMO is typically distributed over the electron-rich pyrrole ring, while the LUMO is often localized on the electron-deficient quinoline moiety. This separation of frontier orbitals suggests the potential for intramolecular charge transfer upon electronic excitation.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) denote electron-poor areas.
For this compound, the MEP would be expected to show a region of high electron density around the nitrogen atom of the quinoline ring, making it a likely site for electrophilic attack or hydrogen bonding. The hydrogen atom of the pyrrole N-H group would exhibit a positive potential, indicating its acidic character.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It allows for the quantification of intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule. NBO analysis can also provide atomic charges, offering a more detailed view of the electron distribution than a simple MEP map. For this compound, NBO analysis would be expected to confirm the delocalization of π-electrons across the aromatic system and quantify the charge transfer between the pyrrole and quinoline rings.
Spectroscopic Properties
Theoretical calculations of spectroscopic properties, such as vibrational and electronic spectra, are crucial for the interpretation of experimental data and the definitive characterization of this compound.
Vibrational Spectroscopy (IR and Raman)
A comprehensive study has been conducted on the vibrational modes of this compound using both experimental (FT-IR and Raman) and theoretical (DFT) methods.[3] The study found that the B3LYP functional provides a good balance between accuracy and computational cost for predicting the vibrational frequencies.[3]
Table 3: Selected Experimental and Calculated Vibrational Frequencies (cm-1) for this compound
| Vibrational Mode | Experimental (IR) | Experimental (Raman) | Calculated (B3LYP) |
| N-H stretch (pyrrole) | ~3456 | Not reported | ~3480 |
| C-H stretch (aromatic) | 3050 - 3150 | 3050 - 3150 | 3060 - 3180 |
| Ring stretching modes | 1400 - 1600 | 1400 - 1600 | 1410 - 1610 |
| In-plane C-H bending | 1000 - 1300 | 1000 - 1300 | 1010 - 1310 |
| Out-of-plane C-H bending | 700 - 900 | 700 - 900 | 710 - 910 |
Source: Data adapted from a benchmark study on the vibrational analysis of this compound.[3]
Electronic Spectroscopy (UV-Vis)
Theoretical calculations of the electronic absorption spectrum using Time-Dependent DFT (TD-DFT) can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima in the experimental UV-Vis spectrum. For this compound, the lowest energy electronic transitions are expected to be of π→π* character, involving the promotion of an electron from the HOMO to the LUMO.
Potential Applications in Drug Development
The electronic properties of this compound and its derivatives make them attractive candidates for drug development. The planar aromatic structure allows for intercalation into DNA, and the presence of hydrogen bond donors and acceptors facilitates interactions with biological targets such as enzymes and receptors.
Molecular docking studies on derivatives of this compound have suggested their potential as kinase inhibitors. The following diagram illustrates a general workflow for a molecular docking study.
The insights gained from theoretical studies of the electronic properties of this compound can guide the design of new derivatives with improved binding affinity and selectivity for specific biological targets.
Conclusion
Theoretical studies, particularly those employing DFT, provide a powerful framework for understanding the electronic properties of this compound. These computational methods allow for the detailed characterization of its molecular geometry, charge distribution, and frontier molecular orbitals. The B3LYP functional has been shown to be a reliable method for predicting the vibrational properties of this molecule. While a comprehensive set of published quantitative data on all electronic properties of the parent compound is still emerging, the available information on related structures, combined with established computational protocols, provides a strong foundation for future research. The insights gained from these theoretical investigations are invaluable for the rational design of novel this compound derivatives for applications in drug discovery and materials science.
References
- 1. 1H-Pyrrolo(3,2-h)quinoline | C11H8N2 | CID 164570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: a benchmark molecule for reliable calculations of vibrational frequencies, IR intensities, and Raman activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Pyrrolo[3,2-c]quinoline | C11H8N2 | CID 21252340 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Quantum Chemical Calculations of 1H-Pyrrolo[3,2-h]quinoline Vibrational Frequencies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the quantum chemical calculations of the vibrational frequencies of 1H-Pyrrolo[3,2-h]quinoline. It details the theoretical and experimental methodologies employed in the vibrational analysis of this significant heterocyclic compound. A key focus is the comparison of experimentally obtained Infrared (IR) and Raman spectra with data from Density Functional Theory (DFT) calculations. This document summarizes the key findings of a benchmark study by Gorski et al., which established a reliable assignment for 55 of the 57 vibrational modes of this compound.[1][2] The guide presents a detailed computational workflow, discusses the efficacy of various DFT functionals and basis sets, and provides a comparative analysis of calculated and experimental vibrational frequencies.
Introduction
This compound is a polycyclic aromatic heterocycle of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and potential for hydrogen bonding make it a valuable scaffold for the development of novel therapeutic agents and functional materials. Understanding the vibrational properties of this molecule is crucial for its characterization, the interpretation of its spectroscopic data, and for gaining insights into its molecular structure and bonding.
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. However, the complexity of the spectra for molecules like this compound necessitates the use of quantum chemical calculations to achieve accurate vibrational assignments. Density Functional Theory (DFT) has emerged as a powerful tool for this purpose, offering a balance between computational cost and accuracy.
This guide focuses on the computational and experimental approaches for the vibrational analysis of this compound, with a particular emphasis on the findings of a comprehensive benchmark study that combined experimental spectroscopy with a systematic evaluation of various computational methods.[1][2]
Methodologies
Experimental Protocols
The experimental determination of the vibrational frequencies of this compound involves the use of Infrared (IR) and Raman spectroscopy.
2.1.1. Synthesis of this compound
A generalized synthetic route to this compound and its derivatives involves multi-step organic synthesis, often culminating in a cyclization reaction to form the tricyclic core. The synthesis and purification procedures are critical to obtaining a sample of high purity for spectroscopic analysis.
2.1.2. Infrared (IR) Spectroscopy
-
Sample Preparation: The sample is typically prepared as a KBr pellet or as a thin film. For KBr pellets, a small amount of the finely ground solid sample is intimately mixed with dry potassium bromide powder and pressed into a transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
2.1.3. Raman Spectroscopy
-
Sample Preparation: The solid sample is placed in a capillary tube or on a microscope slide.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a sensitive detector (e.g., a CCD camera) is used.
-
Data Acquisition: The Raman spectrum is recorded over a similar spectral range to the IR spectrum. The laser power is optimized to avoid sample degradation.
Computational Protocols
Quantum chemical calculations are performed to obtain the optimized molecular geometry and to calculate the harmonic vibrational frequencies.
2.2.1. Software
The calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.
2.2.2. Computational Workflow
The general workflow for the quantum chemical calculation of vibrational frequencies is as follows:
Caption: Computational workflow for vibrational frequency analysis.
2.2.3. Density Functional Theory (DFT) Calculations
The benchmark study on this compound found that the hybrid B3LYP functional used with Pople's split-valence basis sets provides the best balance of accuracy and computational cost for IR and Raman spectral simulations.[1][2]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that combines the exact Hartree-Fock exchange with DFT exchange and correlation.
-
Basis Set: Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are commonly used. The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electron distribution, particularly for systems with heteroatoms and potential for hydrogen bonding.
2.2.4. Geometry Optimization and Frequency Calculation
The molecular geometry is first optimized to find the minimum energy structure. This is a crucial step as the vibrational frequencies are calculated at this stationary point on the potential energy surface. Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.
Data Presentation
The following table summarizes a selection of the assigned vibrational frequencies for this compound from the benchmark study by Gorski et al., comparing the experimental values with those calculated using the B3LYP/6-311++G(d,p) level of theory. A scaling factor is often applied to the calculated frequencies to better match the experimental data, accounting for anharmonicity and other systematic errors in the calculations.
| Vibrational Mode Description | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹) |
| N-H stretch | 3445 | 3446 | 3591 |
| C-H stretch (quinoline) | 3050-3100 | 3050-3100 | 3150-3200 |
| C-H stretch (pyrrole) | 3120 | 3122 | 3230 |
| Ring stretching modes | 1621 | 1622 | 1650 |
| 1588 | 1589 | 1615 | |
| 1485 | 1486 | 1510 | |
| In-plane N-H bend | 1418 | 1419 | 1440 |
| In-plane C-H bend | 1000-1300 | 1000-1300 | 1020-1320 |
| Out-of-plane C-H bend | 700-900 | 700-900 | 710-910 |
| Out-of-plane ring torsion | < 700 | < 700 | < 700 |
Note: The calculated frequencies are the unscaled harmonic frequencies and are systematically higher than the experimental values. The full dataset contains 55 assigned vibrational modes.
Visualization of Key Relationships
Hierarchy of Computational Methods
The choice of computational method significantly impacts the accuracy and cost of the calculations. The following diagram illustrates the general hierarchy of methods in terms of increasing accuracy and computational expense.
Caption: Hierarchy of quantum chemical methods.
The benchmark study on this compound concluded that Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) methods do not satisfactorily describe the vibrational structure of this molecule.[1][2] DFT, particularly with the B3LYP functional, offers a superior balance of accuracy and efficiency.
Impact of Basis Set Size
The choice of basis set also plays a critical role. A larger basis set generally leads to more accurate results but at a higher computational cost.
Caption: Impact of basis set size on calculations.
For this compound, it was found that increasing the basis set size from double- to triple-zeta and adding polarization and diffuse functions does not always lead to better frequency predictions.[1][2] However, for IR and Raman intensities, larger basis sets tend to improve accuracy.[1][2] A notable finding was the significant difference in accuracy for in-plane versus out-of-plane vibrational modes, with the latter requiring larger basis sets for reliable computation.[1][2]
Conclusion
The vibrational analysis of this compound through a combination of experimental spectroscopy and quantum chemical calculations provides a detailed understanding of its molecular vibrations. The benchmark study by Gorski et al. has established a robust methodology for the accurate and cost-effective prediction of the IR and Raman spectra of this molecule, with the B3LYP functional and Pople's split-valence basis sets being the recommended choice.[1][2]
This technical guide has outlined the essential experimental and computational protocols, presented a summary of the key vibrational assignments, and visualized the important relationships in the computational workflow. The findings and methodologies described herein are valuable for researchers in the fields of medicinal chemistry, materials science, and spectroscopy for the characterization and analysis of this compound and related heterocyclic systems. The clear distinction in the computational requirements for accurately predicting in-plane and out-of-plane vibrational modes is a critical consideration for future studies on similar planar aromatic molecules.[1][2]
References
Biosynthesis of the Pyrroloquinoline Scaffold: A Technical Guide for Researchers
Abstract: The pyrroloquinoline scaffold is a fascinating and vital structural motif found in two distinct and important classes of natural products: the essential bacterial cofactor pyrroloquinoline quinone (PQQ) and a diverse family of marine-derived pyrroloiminoquinone (PIQ) alkaloids. While both share a core heterocyclic system, their biosynthetic origins diverge significantly. PQQ arises from a well-characterized Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) pathway, utilizing conserved glutamate and tyrosine residues from a precursor peptide. In contrast, the biosynthesis of PIQ alkaloids, known for their potent cytotoxic and antitumor activities, is less defined but is proposed to originate from the oxidative modification of tryptophan or tryptamine. This guide provides an in-depth technical overview of the current understanding of these pathways, detailing the genetic and enzymatic machinery, presenting key experimental protocols used for their elucidation, and summarizing the available quantitative data.
Biosynthesis of Pyrroloquinoline Quinone (PQQ)
The biosynthesis of PQQ is a complex enzymatic cascade that has been primarily studied in Gram-negative bacteria such as Klebsiella pneumoniae and Methylobacterium extorcens.[1][2] It is a canonical example of a RiPP pathway, where a genetically encoded precursor peptide is extensively modified to produce the final natural product.
Genetic Organization: The pqq Operon
The genes required for PQQ synthesis are typically clustered in a single operon, designated the pqq operon.[3] In K. pneumoniae, this operon consists of six genes: pqqA, pqqB, pqqC, pqqD, pqqE, and pqqF.[2][4] The conservation and strict order of the pqqB, C, D, and E genes across numerous bacterial species suggest that protein-protein interactions are crucial for the pathway's function.[5][6] While these six genes are considered the core machinery, the genetic organization can vary. For instance, M. extorquens requires seven genes, and in some organisms, genes like pqqF/G may be located outside the main operon.[1][5]
The Biosynthetic Pathway: An Enzymatic Assembly Line
The formation of PQQ from the precursor peptide PqqA requires a minimum of five distinct reaction steps, involving a suite of specialized enzymes.[1][7]
-
Precursor Peptide Expression : The pathway initiates with the ribosomal synthesis of PqqA , a small peptide of 23-29 amino acids. This peptide contains highly conserved glutamate (Glu) and tyrosine (Tyr) residues that serve as the foundational building blocks for the PQQ scaffold.[1]
-
C-C Bond Formation : PqqE , a radical S-adenosylmethionine (SAM) enzyme, catalyzes the crucial first modification: the formation of a new carbon-carbon bond between the γ-carbon of the glutamate side chain and the C5 of the tyrosine ring on the PqqA peptide.[3][8] This reaction is dependent on the accessory protein PqqD , which acts as a peptide chaperone, binding to PqqA and presenting it to the PqqE enzyme.[5][8]
-
Excision from Peptide Backbone : The cross-linked dipeptide is then excised from the PqqA backbone. This proteolytic step is catalyzed by PqqF , a peptidase with homology to pitrilysin.[1][7] In some bacteria, an additional protein, PqqG, may also be involved.
-
Spontaneous Cyclization & Oxidation : Following excision, a spontaneous intramolecular Schiff base reaction occurs between the glutamate's amino group and the tyrosine's oxidized side chain. This is followed by further oxidative modifications.[1] One of these oxidations is catalyzed by PqqB , a metallo-β-lactamase superfamily protein.[3] Another dioxygenation step is catalyzed by an as-yet-unidentified enzyme.[1]
-
Final Ring Formation : The final cyclization and eight-electron oxidation to form the aromatic tricyclic ring system of PQQ is catalyzed by PqqC .[1][2] PqqC is a remarkable cofactorless oxygenase that completes the biosynthesis.[3]
Quantitative Data Summary
Quantitative analysis of PQQ biosynthesis has often relied on comparing product yields in wild-type versus mutant strains. This data highlights the essentiality of each gene in the pathway.
| Strain / Condition | PQQ Production Level | Reference |
| M. extorquens wild-type | 100% (normalized) | [1] |
| M. extorquens ΔpqqA mutant | 10-20% of wild-type | [1] |
| K. pneumoniae expressing all pqq genes | Sufficient for E. coli growth | [2][4] |
| K. pneumoniae lacking pqqB or pqqF | Small amounts synthesized | [2][4] |
| K. pneumoniae lacking pqqC, D, or E | No PQQ synthesized | [2][4] |
| K. pneumoniae PqqA expression (protein level) | ~20-fold higher than PqqC or PqqE | [1] |
Key Experimental Protocols
Protocol 1: Genetic Complementation for Gene Identification
This method is used to identify genes essential for a specific phenotype, such as the ability of methylotrophs to grow on methanol, which requires PQQ-dependent methanol dehydrogenase.
-
Mutant Generation: Generate mutants of a PQQ-producing bacterium (e.g., M. extorquens) using chemical mutagens or transposon insertion.
-
Phenotypic Screening: Screen for mutants that cannot grow on a minimal medium with methanol as the sole carbon source but have their growth rescued when the medium is supplemented with exogenous PQQ.
-
Genomic Library Creation: Create a genomic library from the wild-type strain in a suitable plasmid vector.
-
Complementation: Transform the PQQ-deficient mutants with the genomic library.
-
Selection: Plate the transformed mutants on a methanol-only medium. Colonies that grow have received a plasmid containing the functional gene that complements their mutation.
-
Gene Identification: Isolate the plasmid from the rescued colonies and sequence the genomic insert to identify the complementing gene (e.g., pqqA, pqqB, etc.).[9]
Protocol 2: In Vitro Reconstitution of PqqE/PqqD Activity
This protocol validates the function of the PqqD and PqqE enzymes by demonstrating their activity on the PqqA peptide substrate in a controlled, cell-free environment.
-
Protein Expression and Purification: Clone the genes for pqqA, pqqD, and pqqE into expression vectors. Overexpress the proteins in E. coli and purify them to homogeneity using affinity and size-exclusion chromatography.
-
Reaction Setup: In an anaerobic environment, combine purified PqqA, PqqD, and PqqE in a reaction buffer. The reaction mixture must contain S-adenosylmethionine (SAM) as a co-substrate and a reducing system.
-
Reducing System: PqqE, as a radical SAM enzyme, requires a continuous supply of electrons. An effective in vitro system uses a flavodoxin (FldA) and a flavodoxin reductase (FNR) with NADPH as the ultimate electron donor.[8]
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 25-37°C) for several hours.
-
Product Analysis: Quench the reaction and analyze the PqqA peptide for the expected mass change corresponding to the cross-linking reaction (a loss of 2 Da due to the formation of the C-C bond and elimination of two hydrogen atoms). This is typically performed using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
Biosynthesis of Pyrroloiminoquinone (PIQ) Alkaloids
The PIQ alkaloids, such as the makaluvamines, discorhabdins, and damirones, are a structurally diverse class of metabolites primarily isolated from marine sponges.[10] Unlike PQQ, their biosynthetic pathways have not been fully elucidated and remain largely hypothetical, based on structural relationships and biomimetic synthesis studies.[10][11]
Proposed Tryptophan-Derived Pathway
The prevailing hypothesis suggests that the PIQ scaffold is derived from the amino acid tryptophan.[10] The proposed pathway involves several key transformations:
-
Precursor Formation: The pathway is believed to start with either tryptophan or its decarboxylated form, tryptamine.[10][12]
-
Oxidative Cyclization: A series of oxidation steps on the tryptophan/tryptamine precursor leads to the formation of an indoloquinone intermediate.
-
Core Scaffold Assembly: This intermediate undergoes cyclodehydration to form the tricyclic pyrrolo[4,3,2-de]quinoline core characteristic of the PIQ alkaloids.[13] This core can manifest as ortho-quinones like the damirones.
-
Diversification: From this central "proto-makaluvamine" scaffold, the pathway diverges.[10]
-
Amination: Incorporation of an amine source (e.g., from ammonia or another amino acid) yields the simple makaluvamines.
-
Further Oxidative Reactions: Additional oxidative C-C or C-S bond formations can lead to more complex, fused, or spirocyclic structures like the discorhabdins.[10]
-
An Alternative RiPP Hypothesis
Recent discoveries in related alkaloid families have introduced an intriguing alternative. The biosyntheses of ammosamides and lymphostins, which also possess a pyrroloquinoline core, have been traced to RiPP-class gene clusters.[10][14] The ammosamide pathway, for example, involves the tRNA-dependent attachment of tryptophan to a scaffold peptide, followed by extensive enzymatic modifications, including oxidation and the introduction of amine groups from other amino acids like glycine and asparagine.[15] This raises the possibility that at least some PIQ alkaloids found in marine invertebrates may be produced by symbiotic bacteria using a similarly complex, peptide-based pathway rather than a direct route from free tryptophan.[10]
Summary and Outlook
The biosynthesis of the pyrroloquinoline scaffold showcases two of nature's sophisticated strategies for natural product assembly. The pathway to the cofactor PQQ is a well-defined RiPP pathway, where genetic and biochemical studies have provided a clear, step-by-step enzymatic model. In contrast, the pathways to the diverse and pharmacologically potent PIQ alkaloids remain largely speculative. While a pathway involving the oxidation of free tryptophan is plausible, emerging evidence from related compounds points towards a more complex RiPP-based origin, potentially from symbiotic microorganisms.
For researchers and drug development professionals, understanding these pathways is critical. Elucidating the PIQ alkaloid gene clusters could enable heterologous expression and metabolic engineering to produce novel analogs with improved therapeutic properties. Furthermore, the unique enzymes from both pathways, such as the radical SAM enzyme PqqE and the cofactorless oxygenase PqqC, represent compelling targets for enzymological studies and potential tools for synthetic biology. Future work combining genome mining, in vitro reconstitution, and advanced analytical techniques will be essential to fully unravel the biosynthesis of these remarkable molecules.
References
- 1. The pyrroloquinoline quinone biosynthesis pathway revisited: A structural approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrroloquinoline quinone in vivo and in vitro and detection of an intermediate in the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distribution and Properties of the Genes Encoding the Biosynthesis of the Bacterial Cofactor, Pyrroloquinoline Quinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Biogenesis of the peptide-derived redox cofactor PQQ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sequence analysis of pqq genes required for biosynthesis of pyrroloquinoline quinone in Methylobacterium extorquens AM1 and the purification of a biosynthetic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current Perspectives on Pyrroloiminoquinones: Distribution, Biosynthesis and Drug Discovery Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Unexpected Transformations during Pyrroloiminoquinone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of action of 1h-Pyrrolo[3,2-h]quinoline as a topoisomerase inhibitor
An In-Depth Technical Guide to the Mechanism of Action of 1H-Pyrrolo[3,2-h]quinoline as a Topoisomerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed mechanism of action for this compound and its derivatives as topoisomerase inhibitors. While direct and extensive research on the parent this compound is limited, a strong mechanistic hypothesis can be formulated based on its structural similarity to the well-studied anticancer alkaloid, ellipticine, and on data from its substituted derivatives.
Introduction to this compound
The this compound core is a planar, tricyclic heterocyclic system. Its angular structure is analogous to ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole), a natural product known for its potent antineoplastic properties. This structural similarity is the primary basis for investigating its potential as a topoisomerase inhibitor. Studies on 2-substituted derivatives of this compound have shown that these compounds induce antiproliferative effects and extensive DNA fragmentation, mirroring the activity of ellipticine and strongly suggesting a similar mechanism of action centered on topoisomerase inhibition.[1]
Proposed Mechanism of Action: A Dual-Action Model
The primary proposed mechanism for this compound and its derivatives is the inhibition of DNA topoisomerase II.[1][2] This is believed to occur through a multi-step process, similar to ellipticine, involving both DNA intercalation and direct interaction with the enzyme.[3]
Topoisomerase II Poisons vs. Catalytic Inhibitors
Topoisomerase inhibitors are broadly classified into two categories:
-
Topoisomerase Poisons: These agents do not inhibit the enzyme's ability to cleave DNA. Instead, they stabilize the transient "cleavage complex," a covalent intermediate where the topoisomerase is bound to the 5' end of the DNA.[4] This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which triggers cell cycle arrest and apoptosis.[3]
-
Catalytic Inhibitors: These compounds interfere with the enzyme's catalytic cycle at a step prior to DNA cleavage, such as preventing the enzyme from binding to DNA or inhibiting ATP hydrolysis, which is necessary for enzyme turnover.[5]
Based on the evidence from ellipticine and its derivatives, 1H-pyrrolo[3,2-h]quinolines are hypothesized to act primarily as topoisomerase II poisons .[1][4]
The proposed sequence of events is as follows:
-
DNA Intercalation: The planar aromatic structure of the this compound scaffold allows it to insert itself between the base pairs of the DNA double helix.[4]
-
Stabilization of the Cleavage Complex: Following intercalation, the compound stabilizes the covalent complex formed between topoisomerase II and the DNA. This action is the hallmark of a topoisomerase II poison.[3][4]
-
Inhibition of DNA Re-ligation: By stabilizing this complex, the inhibitor effectively prevents the enzyme from re-ligating the cleaved DNA strands.
-
Accumulation of Double-Strand Breaks: The persistence of these breaks leads to genomic instability, activation of DNA damage response pathways, and ultimately, apoptosis.
Structure-Activity Relationship (SAR)
While a detailed SAR for this compound is not yet established, studies on ellipticine derivatives provide valuable insights. The cytotoxic activity and the ability to stabilize the topoisomerase II-DNA complex are highly dependent on the substitution pattern on the heterocyclic core.[4] For instance, the presence of a hydroxyl group at position 9 of the ellipticine ring system has been shown to be crucial for high levels of cytotoxicity and for stabilizing the cleavage complex.[4] This suggests that similar substitutions on the this compound scaffold could significantly modulate its biological activity.
It is important to note that not all pyrrolo-quinoline derivatives act via topoisomerase II poisoning. Some have been synthesized that exhibit cell growth inhibitory properties through mechanisms apparently unrelated to this pathway, indicating the rich chemical and biological diversity of this class of compounds.[6]
Quantitative Data on Pyrroloquinoline and Ellipticine Derivatives
| Compound | Target/Assay | IC₅₀ / Activity | Reference |
| Ellipticine | Topoisomerase IIα Decatenation | >5000 µM (complete inhibition) | [5] |
| ET-1 (N-methyl-5-demethyl ellipticine) | Topoisomerase IIα Decatenation | 200–1000 µM (complete inhibition) | [5] |
| ET-2 (2-methyl-N-methyl-5-demethyl ellipticinium iodide) | Topoisomerase IIα Decatenation | 200–1000 µM (complete inhibition) | [5] |
| 9-Hydroxyellipticine | Topoisomerase II Cleavage Complex Stabilization | Potent stabilizer | [4] |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize topoisomerase inhibitors.
Topoisomerase II Decatenation Assay
This assay assesses the catalytic activity of topoisomerase II by measuring its ability to separate, or decatenate, the interlocked DNA circles of kinetoplast DNA (kDNA). Catalytic inhibitors will prevent this decatenation.
Methodology:
-
Reaction Mixture Preparation: On ice, prepare a reaction mixture containing:
-
10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/ml albumin).
-
Kinetoplast DNA (kDNA) substrate (final concentration ~10 µg/ml).
-
ATP (final concentration 1 mM).
-
Test compound (this compound derivative) at various concentrations.
-
Nuclease-free water to the final volume.
-
-
Enzyme Addition: Add purified human topoisomerase IIα to the reaction mixture. The amount of enzyme should be pre-determined to be the minimum required for complete decatenation under control conditions.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a final concentration of 0.5% SDS, 25 mM EDTA, and 0.5 µg/µl proteinase K. Incubate at 50°C for another 30 minutes to digest the protein.
-
Gel Electrophoresis: Add gel loading dye and load the samples onto a 1% agarose gel.
-
Visualization: Run the gel at ~80-100V. Stain the gel with ethidium bromide (or a safer alternative like SYBR Safe) and visualize under UV light. Catenated kDNA remains in the well, while decatenated mini-circles migrate into the gel.
Topoisomerase-Mediated DNA Cleavage Assay
This assay is crucial for identifying topoisomerase poisons. It detects the accumulation of cleaved DNA that results from the stabilization of the cleavage complex.
Methodology:
-
Substrate Preparation: Use a plasmid DNA (e.g., pBR322) that is linearized with a restriction enzyme and then radiolabeled at one 3'-end with [α-³²P]dATP using Klenow fragment.
-
Reaction Setup: In a microcentrifuge tube, combine:
-
10x Topoisomerase Reaction Buffer.
-
³²P-labeled DNA substrate.
-
Test compound at various concentrations.
-
Nuclease-free water.
-
-
Enzyme Addition: Add purified topoisomerase I or II to initiate the reaction.
-
Incubation: Incubate at 37°C for 30 minutes to allow the cleavage-ligation equilibrium to be reached and for the drug to stabilize the cleavage complex.
-
Reaction Termination: Stop the reaction by adding SDS to a final concentration of 1%. This denatures the enzyme, trapping it covalently on the DNA if a cleavage complex was stabilized.
-
Denaturing Gel Electrophoresis: Add formamide-containing loading dye to denature the DNA. Load the samples onto a denaturing polyacrylamide gel (containing urea).
-
Visualization: Run the gel, dry it, and expose it to a phosphor screen or X-ray film. The appearance of smaller DNA fragments (cleavage products) indicates that the compound is a topoisomerase poison.
Conclusion
The this compound scaffold represents a promising framework for the development of novel anticancer agents. Based on strong evidence from its structural analogue, ellipticine, and its own substituted derivatives, the primary mechanism of action is proposed to be the inhibition of topoisomerase II.[1] These compounds likely act as topoisomerase poisons, intercalating into DNA and stabilizing the covalent DNA-enzyme cleavage complex, which leads to the accumulation of lethal double-strand breaks and subsequent apoptosis. While this guide provides a robust, evidence-based hypothesis, further research is essential. Direct enzymatic and cellular studies on the unsubstituted this compound and a wider range of its derivatives are needed to confirm this mechanism, establish a clear structure-activity relationship, and fully realize its therapeutic potential.
References
- 1. 2-substituted 1H-pyrrolo [3,2-h] quinoline derivatives: synthesis and aspects of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of Interactions of Selected Olivacine Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulation of topoisomerase II-mediated DNA cleavage by ellipticine derivatives: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo-quinoline derivatives as potential antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Analogues and Isomers of 1H-Pyrrolo[3,2-h]quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural landscape, biological activities, and experimental methodologies related to 1H-Pyrrolo[3,2-h]quinoline and its analogues and isomers. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including antiproliferative, kinase inhibitory, and DNA-targeting activities.
Introduction to the this compound Scaffold
This compound is a tricyclic aromatic heterocyclic compound consisting of a pyrrole ring fused to a quinoline moiety. The angular fusion of these rings creates a unique scaffold that has been explored for its potential as a bioactive molecule. Its structural similarity to naturally occurring alkaloids, such as ellipticine, has inspired the synthesis and investigation of a wide range of analogues and isomers for various therapeutic applications, particularly in oncology.
Classification of Structural Isomers
The fusion of the pyrrole and quinoline rings can occur in several ways, leading to a variety of structural isomers. These isomers exhibit distinct chemical and biological properties. A systematic classification based on the ring fusion is presented below.
| Isomer Class | Ring Fusion Pattern | Representative Scaffold |
| Pyrrolo[3,2-h]quinoline | Pyrrole fused at the 'h' face of the quinoline | This compound |
| Pyrrolo[2,3-f]quinoline | Pyrrole fused at the 'f' face of the quinoline | 1H-Pyrrolo[2,3-f]quinoline |
| Pyrrolo[3,2-f]quinoline | Pyrrole fused at the 'f' face of the quinoline | 1H-Pyrrolo[3,2-f]quinoline |
| Pyrrolo[3,2-c]quinoline | Pyrrole fused at the 'c' face of the quinoline | 1H-Pyrrolo[3,2-c]quinoline |
| Pyrrolo[2,1-a]isoquinoline | Pyrrole fused at the 'a' face of the isoquinoline | Pyrrolo[2,1-a]isoquinoline |
| Pyrrolo[3,2-g]isoquinoline | Pyrrole fused at the 'g' face of the isoquinoline | 1H-Pyrrolo[3,2-g]isoquinoline |
Biological Activities and Quantitative Data
Derivatives of the this compound scaffold and its isomers have demonstrated a broad spectrum of biological activities. The primary areas of investigation include their use as antiproliferative agents, inhibitors of crucial cellular enzymes like topoisomerases and kinases, and as ligands for nucleic acid structures.
Antiproliferative Activity
Many pyrroloquinoline derivatives exhibit potent cytotoxic effects against various cancer cell lines. This activity is often attributed to their ability to interfere with DNA synthesis and repair mechanisms.
Table 1: Antiproliferative Activity of Pyrrolo[2,1-a]isoquinoline Derivatives (Lamellarins) [1]
| Compound | Cancer Cell Line | IC50 (µM) |
| Lamellarin D | Lung (A549) | Sub-micromolar |
| Lamellarin D | Breast (MCF-7) | Sub-micromolar |
| Lamellarin D | Liver (HepG2) | Sub-micromolar |
| Lamellarin K triacetate | Lung (A549) | 0.005 |
| Lamellarin N | Melanoma (SK-MEL-5) | 0.187 |
| Lamellarin H | Various | 4.0 (mean) |
| Lamellarin α | Various | 2.9 (mean) |
Topoisomerase Inhibition
A significant mechanism of action for the antiproliferative effects of some pyrroloquinoline analogues is the inhibition of DNA topoisomerases. These enzymes are critical for resolving DNA topological problems during replication, transcription, and recombination. By stabilizing the topoisomerase-DNA covalent complex, these inhibitors induce DNA strand breaks, ultimately leading to apoptosis.[2][3]
Haspin Kinase Inhibition
Certain isomers, particularly derivatives of 1H-pyrrolo[3,2-g]isoquinoline, have been identified as potent inhibitors of Haspin kinase.[4] Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3), a key event for proper chromosome alignment and segregation.[5][6][7][8] Inhibition of Haspin leads to mitotic defects and represents a promising strategy for cancer therapy.
Table 2: Haspin Kinase Inhibitory Activity of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives [4][9][10][11]
| Compound | Target | IC50 (nM) |
| 3-(2-chloropyridin-4-yl)-1H-pyrrolo[3,2-g]isoquinoline | Haspin | 10.1 |
| 3-(6-aminopyridin-3-yl)-1H-pyrrolo[3,2-g]isoquinoline | Haspin | 10.6 |
| Methyl 3-(1H-pyrrolo[3,2-g]isoquinolin-3-yl)acrylate | Haspin | 15.5 |
| 3-(1H-pyrrol-2-yl)-1H-pyrrolo[3,2-g]isoquinoline | Haspin | 81.3 |
| Methyl 3-(1H-pyrrolo[3,2-g]isoquinolin-3-yl)propanoate | Haspin | 82.1 |
Targeting DNA Trinucleotide Repeats
Derivatives of this compound-8-amine have been designed to bind to CTG trinucleotide repeats in DNA.[12] Expansion of these repeats is associated with several neuromuscular and neurodegenerative diseases. These small molecules offer a potential therapeutic approach by targeting the disease-causing nucleic acid structures.
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative pyrroloquinoline derivatives and for key biological assays to evaluate their activity.
Synthesis Protocols
A common route to 2-substituted 1H-pyrrolo[3,2-h]quinolines involves the Fischer indole synthesis.
-
Step 1: Preparation of 8-hydrazinylquinoline. 8-Aminoquinoline is diazotized with sodium nitrite in hydrochloric acid, followed by reduction with tin(II) chloride to yield 8-hydrazinylquinoline hydrochloride.
-
Step 2: Condensation with a ketone. The 8-hydrazinylquinoline is then condensed with an appropriate ketone (e.g., a substituted acetophenone) in a suitable solvent like ethanol or acetic acid, often with heating, to afford the corresponding hydrazone.
-
Step 3: Cyclization. The resulting hydrazone is cyclized under acidic conditions (e.g., using polyphosphoric acid or a mixture of acetic acid and sulfuric acid) with heating to yield the 2-substituted this compound.
-
Step 4: Purification. The crude product is purified by column chromatography on silica gel.
The synthesis of these compounds often involves a multi-step sequence starting from a substituted indole derivative.
-
Step 1: Preparation of a 3-substituted indole. A suitable indole starting material is functionalized at the 3-position, for example, through a Vilsmeier-Haack or a Friedel-Crafts reaction.
-
Step 2: Construction of the isoquinoline ring. The substituted indole undergoes a series of reactions, such as formylation, condensation, and cyclization, to build the isoquinoline ring fused to the 'g' face of the indole.
-
Step 3: Introduction of diversity. The 3-position of the 1H-pyrrolo[3,2-g]isoquinoline core can be further modified, for instance, through Suzuki or Stille cross-coupling reactions to introduce various aryl or heteroaryl substituents.
-
Step 4: Purification. Products are typically purified by column chromatography.
The synthesis of the complex marine alkaloid lamellarin D has been achieved through various strategies, often involving the sequential construction of the polycyclic system.
-
Step 1: Formation of the dihydroisoquinoline framework. This can be achieved through N-alkylation of a pyrrole derivative followed by a Heck cyclization.
-
Step 2: Sequential bromination and Suzuki cross-coupling. Regioselective bromination of the pyrroloisoquinoline core followed by Suzuki cross-coupling with appropriate arylboronic esters allows for the introduction of the substituted phenyl groups. This sequence is often repeated to install multiple aryl substituents.
-
Step 3: Aromatization and lactonization. The dihydroisoquinoline ring is oxidized to the aromatic isoquinoline, and subsequent deprotection of phenol groups followed by lactonization yields the final lamellarin D structure.
-
Step 4: Purification. Purification is typically performed at each step using column chromatography.
Biological Assay Protocols
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
-
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)
-
Test compounds dissolved in DMSO
-
Agarose gel (1%) in TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel loading buffer
-
-
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding human topoisomerase I to each tube. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding gel loading buffer containing SDS.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
-
This is a high-throughput assay to measure the inhibition of Haspin kinase activity.
-
Materials:
-
Recombinant Haspin kinase
-
Biotinylated histone H3 peptide substrate
-
ATP
-
Kinase reaction buffer
-
Europium-labeled anti-phospho-histone H3 (Thr3) antibody (donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
-
Stop solution (EDTA)
-
Test compounds dissolved in DMSO
-
Microplate reader capable of TR-FRET measurements
-
-
Procedure:
-
In a microplate, add the test compound at various concentrations, Haspin kinase, and the biotinylated histone H3 substrate in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents: a mixture of the Europium-labeled antibody and the streptavidin-conjugated acceptor.
-
Incubate to allow for binding.
-
Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate. A decrease in the signal indicates inhibition of Haspin kinase.
-
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives and its isomers are a direct consequence of their interaction with specific cellular targets and the subsequent modulation of key signaling pathways.
Topoisomerase Inhibition-Induced Apoptosis
Topoisomerase inhibitors do not directly bind to DNA but rather trap the enzyme on the DNA, forming a stable "cleavable complex".[2][13][14] This leads to single- or double-strand DNA breaks, which, if not repaired, trigger a DNA damage response. This response can activate cell cycle checkpoints and ultimately lead to programmed cell death (apoptosis).[1][15] The intrinsic apoptotic pathway is often initiated, involving the release of cytochrome c from the mitochondria and the activation of a caspase cascade.
References
- 1. [Apoptosis of human leukemic cells induced by topoisomerase I and II inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-substituted 1H-pyrrolo [3,2-h] quinoline derivatives: synthesis and aspects of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase [mdpi.com]
- 5. Dissecting the roles of Haspin and VRK1 in histone H3 phosphorylation during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Haspin: a newly discovered regulator of mitotic chromosome behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Function of the chromosomal kinase haspin in mitosis - Jonathan Higgins [grantome.com]
- 9. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of this compound-8-amine derivatives that target CTG trinucleotide repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Historical Perspective on the Discovery of Pyrroloquinoline Quinone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrroloquinoline quinone (PQQ), a small quinone molecule, has garnered significant scientific interest since its discovery as a novel redox cofactor.[1] Initially identified in bacteria, its potent antioxidant capacity and influence on cellular signaling, particularly in mitochondrial biogenesis, have established it as a molecule of considerable interest in the fields of nutrition, pharmacology, and drug development.[1] This technical guide provides an in-depth exploration of the discovery and history of PQQ, detailing the key experiments that have elucidated its structure and function. It presents a comprehensive overview of the signaling pathways modulated by PQQ and offers detailed experimental protocols for foundational and contemporary research in this area.
The Historical Timeline of PQQ Discovery
The journey to understanding PQQ began with observations of enzymatic activities in bacteria that could not be explained by the then-known cofactors, namely nicotinamide and flavin nucleotides.[1] This led to a decades-long investigation that culminated in the identification and characterization of a third redox cofactor.
Key Milestones in the Discovery of PQQ
-
1964: Jens Gabriel Hauge, while studying glucose dehydrogenase from Bacterium anitratum, provided the first evidence of a novel redox cofactor.[1] He observed that the enzyme's catalytic activity was independent of NAD+ or FAD, suggesting the presence of a new prosthetic group.[1]
-
1979: The molecular structure of this enigmatic cofactor was independently elucidated by two research groups. Salisbury and colleagues, through X-ray crystallography, and Duine and colleagues, using a variety of spectroscopic techniques, identified the tricyclic aromatic quinone structure and named it pyrroloquinoline quinone.
-
Post-1979: Following its structural characterization, Adachi and colleagues identified PQQ in Acetobacter species, expanding the known distribution of this cofactor within the bacterial kingdom.[2]
-
2003: A paper published in Nature by Kasahara and Kato proposed that PQQ was a new vitamin for mammals, based on their findings that mice deprived of PQQ exhibited reduced fertility and skin problems.[3]
References
- 1. Trace levels of pyrroloquinoline quinone in human and rat samples detected by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrroloquinoline quinone, a method for its isolation and identification by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1H-Pyrrolo[3,2-h]quinoline via Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-pyrrolo[3,2-h]quinoline is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its derivatives have been investigated for their potential to bind to DNA trinucleotide repeats and for other biological activities.[1][2] The Fischer indole synthesis provides a classical and versatile method for the construction of indole and related heterocyclic systems. This document outlines the application of the Fischer indole synthesis for the preparation of this compound, providing a detailed experimental protocol and a summary of relevant data.
Introduction
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust chemical reaction for producing indoles from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[3][4] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[5][5]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[3][4] This methodology can be adapted to synthesize more complex fused heterocyclic systems, such as pyrroloquinolines.
The synthesis of this compound via the Fischer indole synthesis involves the reaction of a suitable quinolinylhydrazine with a carbonyl compound in the presence of an acid catalyst. The choice of catalyst and reaction conditions is crucial for achieving good yields and purity. Common catalysts include Brønsted acids like hydrochloric acid and sulfuric acid, as well as Lewis acids such as zinc chloride and boron trifluoride.[4]
Signaling Pathways and Logical Relationships
The logical workflow for the synthesis of this compound via the Fischer indole synthesis can be visualized as a sequence of key chemical transformations. This process begins with the selection of appropriate starting materials, proceeds through the formation of a key intermediate, and culminates in the formation of the target molecule.
Caption: Workflow for the Fischer Indole Synthesis of this compound.
Experimental Protocols
The following protocol is a representative example for the synthesis of this compound via the Fischer indole synthesis.
Materials:
-
Quinolin-8-ylhydrazine hydrochloride
-
Pyruvic aldehyde (40% solution in water)
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve quinolin-8-ylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add pyruvic aldehyde (1.1 eq) dropwise to the solution while stirring at room temperature.
-
Continue stirring the mixture for 2-4 hours. The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.
-
-
Indolization:
-
To the crude hydrazone, add polyphosphoric acid (PPA) (10-20 eq by weight).
-
Heat the mixture to 100-120 °C with vigorous stirring for 2-6 hours. Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
-
Extraction and Purification:
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
-
Characterization:
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes typical reaction parameters for the Fischer indole synthesis. Note that specific yields for this compound via this method are not widely reported in the literature, so the values presented are representative for analogous Fischer indole syntheses.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Polyphosphoric Acid | Neat | 100-140 | 1-5 | 40-70 |
| Zinc Chloride | Acetic Acid | Reflux | 2-8 | 35-65 |
| Sulfuric Acid | Ethanol | Reflux | 4-12 | 30-60 |
| p-Toluenesulfonic Acid | Toluene | Reflux | 6-18 | 45-75 |
Mechanism of Fischer Indole Synthesis
The accepted mechanism for the Fischer indole synthesis proceeds through several key steps:
-
Hydrazone Formation: The initial step is the condensation of an arylhydrazine with a ketone or aldehyde to form a hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine isomer.
-
[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement (a type of Claisen rearrangement) to form a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine rearomatizes, and subsequent intramolecular cyclization forms a five-membered ring.
-
Elimination of Ammonia: The final step involves the acid-catalyzed elimination of an ammonia molecule to yield the stable, aromatic indole ring system.
References
- 1. Synthesis of this compound-8-amine derivatives that target CTG trinucleotide repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-substituted 1H-pyrrolo [3,2-h] quinoline derivatives: synthesis and aspects of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 1H-Pyrrolo[3,2-h]quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[3,2-h]quinoline scaffold is a significant heterocyclic motif present in numerous biologically active compounds, including those with potential as kinase inhibitors and agents targeting trinucleotide repeats.[1][2] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the efficient construction of this complex fused-ring system. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives, drawing upon established palladium-catalyzed methodologies such as Suzuki coupling, Sonogashira coupling, Heck reactions, and C-H activation/amination.
Introduction
Palladium catalysis offers a broad scope for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures like the this compound core. These methods are characterized by their high efficiency, functional group tolerance, and the ability to create diverse derivatives for structure-activity relationship (SAR) studies. Common strategies involve the use of a pre-functionalized quinoline or isoquinoline core, followed by a palladium-catalyzed cyclization to form the pyrrole ring.
General Synthetic Strategies
The synthesis of this compound derivatives can be approached through several palladium-catalyzed pathways. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule. Key strategies include:
-
Cross-Coupling and Annulation: This common approach involves an initial palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira) to introduce a side chain onto a functionalized quinoline precursor, followed by a subsequent cyclization to form the pyrrole ring.
-
Intramolecular Heck Reaction: A suitably substituted quinoline with an olefin-containing side chain can undergo an intramolecular Heck reaction to form the five-membered pyrrole ring.[3]
-
Domino or Tandem Reactions: These processes combine multiple bond-forming events in a single pot, often initiated by a palladium-catalyzed step, to rapidly build the tricyclic core.[4][5]
-
C-H Activation/Amination: Direct C-H functionalization of a quinoline derivative followed by intramolecular amination represents a highly atom-economical approach to construct the pyrrole ring.[6][7]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical quantitative data for various palladium-catalyzed reactions relevant to the synthesis of pyrroloquinoline scaffolds.
Table 1: Conditions for Suzuki-Type Cross-Coupling Reactions
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Pd(PPh₃)₄ (5-10 mol%) | PdCl₂(dppf) |
| Base | Na₂CO₃ or K₃PO₄ (2.0 equiv.) | Cs₂CO₃ |
| Solvent | DMF/H₂O or Dioxane/H₂O | Toluene |
| Temperature | 80-100 °C | 110 °C |
| Reactants | Halogenated quinoline, Boronic acid/ester | Aryl triflate, Boronic acid |
| Yield | 51-69%[1] | Typically >70% |
Table 2: Conditions for Sonogashira and Heck Reactions
| Parameter | Sonogashira Coupling | Intramolecular Heck Reaction |
| Catalyst | PdCl₂(PPh₃)₂/CuI (5 mol%) | Pd(OAc)₂ or PdCl₂(PPh₃)₂/CuI |
| Base | NEt₃ or HNⁱPr₂ | K₂CO₃ or PPh₃ |
| Solvent | Dioxane/Water or THF | DMF or Toluene |
| Temperature | 80 °C | 100-120 °C |
| Reactants | Iodoquinoline, Terminal alkyne | Allyl-substituted iodoquinoline |
| Yield | Moderate to good | Low to good |
Experimental Protocols
Protocol 1: Synthesis of a this compound Derivative via Suzuki Coupling and Cyclization
This protocol is a generalized procedure based on common practices for Suzuki couplings followed by a cyclization step.
Step A: Suzuki Cross-Coupling
-
To a microwave vial or Schlenk flask, add the halogenated quinoline precursor (1.0 equiv.), the desired boronic acid or pinacol ester (1.2-1.6 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., Na₂CO₃, 2.0 equiv.).[1]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., DMF/H₂O 4:1).
-
Heat the reaction mixture at 80-100 °C for 2-12 hours, monitoring the progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step B: Boc-Deprotection and Cyclization (if applicable)
-
If the coupled product contains a Boc-protecting group on a nitrogen atom intended for cyclization, dissolve the purified intermediate in a suitable solvent (e.g., CH₂Cl₂).
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.[1]
-
Monitor the deprotection by TLC.
-
Once complete, concentrate the mixture under reduced pressure. The resulting cyclized this compound derivative may require further purification.
Protocol 2: Synthesis via Intramolecular C-H Amination
This protocol outlines a general approach for the final ring-closing step to form the pyrrole ring, based on C-H activation principles.
-
In a reaction vessel, combine the N-substituted amino-quinoline precursor (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and an oxidant (e.g., Oxone or benzoquinone).[7][8]
-
Add a suitable ligand if required (e.g., a phosphine or N-heterocyclic carbene ligand).
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add a dry, degassed solvent (e.g., toluene or acetic acid).
-
Heat the reaction mixture at 80-120 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture, filter off the catalyst if heterogeneous, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to yield the desired this compound derivative.
Visualizations
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.
Caption: Key factors influencing the synthesis of 1H-pyrrolo[3,2-h]quinolines.
References
- 1. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase [mdpi.com]
- 2. Synthesis of this compound-8-amine derivatives that target CTG trinucleotide repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions [beilstein-journals.org]
- 6. Pd-catalyzed intramolecular C–H activation for the synthesis of fused-1,2,3-triazole quinolines and dihydroquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pd-catalyzed intramolecular oxidative C-H amination: synthesis of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic Intermolecular Linear Allylic C–H Amination via Heterobimetallic Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
1H-Pyrrolo[3,2-h]quinoline: A Promising Scaffold for Kinase Inhibitor Design
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1H-pyrrolo[3,2-h]quinoline core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the design of kinase inhibitors. Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The unique structural features of the this compound system allow for diverse substitutions, enabling the fine-tuning of inhibitory potency and selectivity against various kinase targets. This document provides a comprehensive overview of the application of this scaffold in kinase inhibitor design, including synthetic strategies, structure-activity relationships (SAR), and detailed protocols for relevant biological assays.
Data Presentation
The inhibitory activities of this compound derivatives against various kinases are summarized below. The data highlights the potential of this scaffold in targeting kinases involved in cell cycle regulation and proliferation.
Table 1: Kinase Inhibitory Activity of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives
| Compound | R-Group | Target Kinase | IC50 (nM) | Reference |
| 1 | 2-chloropyridin-4-yl | Haspin | 10.1 | [1] |
| 2 | 6-aminopyridin-3-yl | Haspin | 10.6 | [1] |
| 3 | Pyrazol-3-yl | Haspin | <1000 | [1] |
| 4 | Pyrazol-4-yl | Haspin | <1000 | [1] |
| 5 | Pyrrol-2-yl | Haspin | 81.3 | [1] |
| 6 | Methyl propionate | Haspin | 82.1 | [1] |
Note: Data for the closely related 1H-pyrrolo[3,2-g]isoquinoline scaffold is presented due to the limited availability of specific quantitative data for this compound kinase inhibitors in the public domain. This data is intended to be illustrative of the potential of the broader pyrrolo-quinoline/isoquinoline family.
Experimental Protocols
Protocol 1: General Synthesis of the this compound Scaffold
While a definitive general synthesis for the core this compound is not extensively detailed in the available literature, a plausible approach can be adapted from established quinoline syntheses, such as the Friedländer annulation.
Objective: To synthesize the core this compound tricycle.
Materials:
-
Appropriately substituted ortho-amino-formyl or -acetyl pyrrole precursor
-
A carbonyl compound with an α-methylene group
-
Acid or base catalyst (e.g., piperidine, p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, toluene)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Precursor Synthesis: Synthesize the required ortho-amino-substituted pyrrole aldehyde or ketone. This may involve multiple steps, including nitration, reduction, and formylation/acylation of a suitable pyrrole starting material.
-
Condensation Reaction: In a round-bottom flask, dissolve the ortho-amino pyrrole precursor and the carbonyl compound in a suitable solvent.
-
Catalysis: Add a catalytic amount of an acid or base to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized this compound using standard analytical techniques such as NMR, mass spectrometry, and IR spectroscopy.
Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase, such as Haspin.
Objective: To quantify the inhibitory potency of a this compound derivative against a target kinase.
Materials:
-
Recombinant active kinase (e.g., Haspin)
-
Kinase substrate (e.g., Histone H3)
-
[γ-³²P]ATP
-
Test compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase, kinase buffer, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubation: Pre-incubate the kinase with the test compound for 10-15 minutes at 30°C to allow for binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding the substrate and [γ-³²P]ATP to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stopping the Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.
-
Washing: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Cell-Based Assay for Kinase Inhibition (Immunofluorescence)
This protocol describes a method to assess the inhibition of a target kinase within a cellular context by measuring the phosphorylation of its downstream substrate.
Objective: To determine the cellular potency of a this compound derivative.
Materials:
-
Cell line expressing the target kinase (e.g., U2OS for Haspin)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
Primary antibody against the phosphorylated substrate (e.g., anti-phospho-Histone H3 (Thr3))
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Microscopy imaging system
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate suitable for imaging and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 16-24 hours). Include a vehicle control (DMSO).
-
Cell Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize them with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate the cells with the primary antibody against the phosphorylated substrate.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
-
Nuclear Staining: Stain the cell nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the fluorescence intensity of the phosphorylated substrate in the nucleus of treated and control cells. Normalize the signal to the DAPI signal.
-
Data Analysis: Calculate the percentage of inhibition of substrate phosphorylation for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration to determine the cellular IC50 value.
Mandatory Visualization
References
Application of 1H-Pyrrolo[3,2-h]quinoline in Targeting CTG Trinucleotide Repeats
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Myotonic Dystrophy Type 1 (DM1) is a debilitating neuromuscular disorder caused by the expansion of a CTG trinucleotide repeat in the 3'-untranslated region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene. When transcribed, the expanded CUG repeats (r(CUG)exp) form toxic hairpin structures within the nucleus. These toxic RNA structures sequester essential RNA-binding proteins, most notably Muscleblind-like 1 (MBNL1), leading to widespread alternative splicing defects, a phenomenon known as "spliceopathy," which underlies the multi-systemic symptoms of DM1.
A promising therapeutic strategy involves the use of small molecules designed to bind selectively to the toxic r(CUG)exp, disrupt their secondary structure, and liberate sequestered MBNL1, thereby restoring normal splicing patterns. The 1H-pyrrolo[3,2-h]quinoline scaffold has emerged as a promising chemotype for this purpose. Specifically, derivatives of this compound-8-amine (PQA) have been synthesized as potential ligands for CTG repeats. The tricyclic aromatic system of PQA features a unique non-linear hydrogen-bonding surface that is complementary to the thymine (uracil in RNA) bases within the repeat tracts, forming the basis for its targeted binding.[1] Studies have shown that the pyrroloquinoline core is crucial for this interaction, as analogous quinoline derivatives lacking the pyrrole ring exhibit significantly lower binding affinity.[1]
These application notes provide an overview of the mechanism, supporting data for representative molecules, and detailed protocols for evaluating compounds based on the this compound scaffold against the CTG repeat target.
Pathogenic Mechanism and Therapeutic Intervention
The central pathogenic event in DM1 is the gain-of-function toxicity of the r(CUG)exp transcript. The following diagram illustrates this pathway and the point of intervention for therapeutic small molecules like this compound derivatives.
Caption: Pathogenic cascade of Myotonic Dystrophy Type 1 and the intervention point for PQA.
Data Presentation
While this compound-8-amine (PQA) derivatives have been specifically designed to target CTG repeats, quantitative binding and cellular efficacy data for this specific scaffold are not extensively available in peer-reviewed literature.[1] To provide a framework for the evaluation of such compounds, the following tables summarize representative data from other published small molecules that target CUG repeats and have been assessed using the protocols detailed below.
Table 1: Illustrative In Vitro Binding Affinities of Small Molecules to CUG Repeats
| Compound Class | Target | Method | Kd or Ki (µM) | Reference |
|---|---|---|---|---|
| Amide-based Ligand | (CUG)4 RNA | Single-Molecule FRET | 1.3 ± 0.2 | [2] |
| Amide-based Dimer | (CUG)4 RNA | Single-Molecule FRET | 0.028 ± 0.002 | [2] |
| Triaminotriazine | (CCUG)6 RNA | Gel Shift Assay | 2.0 (Ki) | [3] |
| Peptoid Ligand | (CUG)109 RNA | EFC Assay | 3.2 (Ki) |[4] |
Table 2: Illustrative Cellular Activities of Representative CUG-Binding Small Molecules
| Compound | Assay | Cell Line | Endpoint | Result | Reference |
|---|---|---|---|---|---|
| Compound 1 | Splicing Rescue (RT-PCR) | DM1 Fibroblasts | MBNL1 exon 5 splicing | Splicing corrected towards wild-type levels | [5] |
| Compound 1 | Foci Reduction (FISH) | DM1 Fibroblasts | Number of nuclear foci | Significant reduction in foci number | [5] |
| Lomofungin | MBNL1-CUG Interaction | DM1 Cellular Model | ATP2A1 exon 22 splicing | 71% rescue of mis-splicing | [6] |
| Daunorubicin | MBNL1 Colocalization | DM1 Myoblasts | MBNL1 in CUG foci | Reduced colocalization at 1-10 µM |[7] |
Experimental Protocols
The following protocols outline key experiments to characterize the binding and cellular activity of this compound derivatives.
Protocol 1: Determination of Binding Affinity by Fluorescence Anisotropy
This protocol measures the binding of a small molecule to a fluorescently-labeled oligonucleotide containing CTG repeats. Binding of the compound to the larger DNA/RNA molecule restricts its rotational movement, leading to an increase in fluorescence anisotropy.
Experimental Workflow:
Caption: Workflow for determining binding affinity using fluorescence anisotropy.
Materials:
-
Test Compound (e.g., PQA derivative) dissolved in DMSO.
-
Fluorescently labeled oligonucleotide (e.g., 5'-FAM-(CTG)10-3') from a commercial supplier.
-
Binding Buffer: 25 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2.
-
384-well, black, flat-bottom plates.
-
Fluorescence plate reader capable of measuring anisotropy.
Procedure:
-
Oligonucleotide Preparation: Resuspend the FAM-(CTG)10 oligonucleotide in nuclease-free water to a stock concentration of 100 µM. For the experiment, prepare a 2X working solution (e.g., 20 nM) in Binding Buffer.
-
Compound Preparation: Prepare a 2X serial dilution of the PQA compound in Binding Buffer, starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., 2 nM). Include a buffer-only control.
-
Assay Plate Setup:
-
Add 25 µL of the 2X PQA serial dilutions to the wells of the 384-well plate.
-
Add 25 µL of the 2X FAM-(CTG)10 working solution to each well. The final volume will be 50 µL, and the final concentrations will be 1X.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the fluorescence anisotropy on a plate reader. Set the excitation wavelength for FAM at 485 nm and the emission wavelength at 520 nm.[8]
-
Data Analysis:
Protocol 2: Visualization of Nuclear Foci Reduction by Fluorescence In Situ Hybridization (FISH)
This protocol assesses the ability of a compound to disrupt the nuclear r(CUG)exp foci in DM1 patient-derived cells.
Experimental Workflow:
Caption: Workflow for evaluating foci reduction in DM1 cells using FISH.
Materials:
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Glass coverslips in 24-well plates.
-
Test Compound (PQA derivative).
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution: 0.5% Triton X-100 in PBS.
-
Hybridization Buffer: 50% formamide, 2x SSC, 10% dextran sulfate.
-
Fluorescent Probe: 5'-Cy3-(CAG)5-3' peptide nucleic acid (PNA) or 2'OMe probe.[13]
-
Wash Buffers: 2x SSC, 0.1x SSC.
-
Mounting medium with DAPI.
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment:
-
Seed DM1 cells onto glass coverslips in a 24-well plate at a density that allows them to reach ~70% confluency.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of the PQA compound (e.g., 0.1, 1, 10 µM) and a DMSO vehicle control for 48 hours.[14]
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Hybridization:
-
Pre-warm hybridization buffer to 37°C.
-
Dilute the Cy3-(CAG)5 probe in hybridization buffer to a final concentration of 2-5 ng/µL.
-
Denature the probe solution at 80°C for 5 minutes, then place on ice.
-
Apply 50 µL of the probe solution to each coverslip.
-
-
Washing:
-
Wash coverslips twice with 50% formamide/2x SSC at 37°C for 30 minutes each.
-
Wash twice with 2x SSC at room temperature for 5 minutes each.
-
-
Mounting and Imaging:
-
Briefly rinse with water.
-
Mount the coverslips onto glass slides using mounting medium containing DAPI.
-
Acquire images using a fluorescence microscope with appropriate filters for DAPI (blue, nucleus) and Cy3 (red, foci).
-
-
Image Analysis:
-
Using image analysis software (e.g., ImageJ), quantify the number, size, and total intensity of foci per nucleus for at least 50 cells per condition.
-
Compare the results from PQA-treated cells to the DMSO control to determine the efficacy of foci reduction.[14]
-
Protocol 3: Assessment of Splicing Correction by RT-PCR
This protocol measures the ability of a compound to correct the mis-splicing of MBNL1-dependent exons in DM1 cells. A shift from the aberrant isoform to the normal adult isoform indicates therapeutic effect.
Experimental Workflow:
Caption: Workflow for analyzing splicing correction via RT-PCR.
Materials:
-
DM1 patient-derived myoblasts.
-
Test Compound (PQA derivative).
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Taq DNA polymerase and dNTPs.
-
PCR primers flanking a known mis-spliced exon (e.g., Insulin Receptor (INSR) exon 11 or ATP2A1 exon 22).[16]
-
Agarose gel electrophoresis system.
-
Gel imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Culture DM1 myoblasts in 6-well plates until they reach ~80% confluency.
-
Treat cells with the PQA compound at various concentrations and a DMSO control for 72 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify RNA concentration and assess purity (A260/A280 ratio).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
PCR Amplification:
-
Set up PCR reactions using primers that flank the alternative exon of interest. For example, for INSR exon 11, the primers will amplify both the isoform that includes the exon (aberrant in DM1) and the isoform that excludes it (normal adult).
-
Run the PCR for 25-30 cycles to ensure amplification is in the linear range.
-
-
Gel Electrophoresis and Analysis:
-
Run the PCR products on a 2-3% agarose gel to separate the two splice isoforms.
-
Visualize the bands using a gel imaging system.
-
-
Quantification:
-
Measure the intensity of the bands corresponding to the included and excluded isoforms using software like ImageJ.
-
Calculate the Percent Spliced In (PSI) value using the formula: PSI = [Intensity of Inclusion Isoform] / ([Intensity of Inclusion Isoform] + [Intensity of Exclusion Isoform]) x 100
-
Compare the PSI values from treated samples to the DMSO control and to healthy control cells to determine the extent of splicing correction.[16][17][18]
-
References
- 1. Synthesis of this compound-8-amine derivatives that target CTG trinucleotide repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-molecule study of the CUG repeat–MBNL1 interaction and its inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. maxplanckneuroscience.org [maxplanckneuroscience.org]
- 6. researchgate.net [researchgate.net]
- 7. iris.cnr.it [iris.cnr.it]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid method for measuring DNA binding to protein using fluorescence anisotropy [protocols.io]
- 11. Cells of Matter—In Vitro Models for Myotonic Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Latest news | IGTP [germanstrias.org]
- 13. researchgate.net [researchgate.net]
- 14. High-content screening identifies small molecules that remove nuclear foci, affect MBNL distribution and CELF1 protein levels via a PKC-independent pathway in myotonic dystrophy cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FISH Protocol for Myotonic Dystrophy Type 1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Most expression and splicing changes in myotonic dystrophy type 1 and type 2 skeletal muscle are shared with other muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of 1H-Pyrrolo[3,2-h]quinoline Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the development of 1H-pyrrolo[3,2-h]quinoline derivatives as potential anticancer agents. This document includes a summary of their biological activities, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Pyrroloquinoline derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The unique angular structure of the this compound scaffold, an analogue of the potent anticancer agent ellipticine, has been explored for the development of novel antineoplastic agents. These compounds have been shown to exert their anticancer effects through various mechanisms, including DNA intercalation and inhibition of key cellular enzymes like topoisomerase.[1][2] This document outlines the synthesis, biological evaluation, and potential mechanisms of action of these promising compounds.
Data Presentation
The anticancer activity of various this compound derivatives has been evaluated against multiple cancer cell lines. The following tables summarize the quantitative data from these studies, providing a comparative overview of their potency.
Table 1: Antiproliferative Activity of 2-Substituted this compound Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 4a | NCI-60 Panel (various) | Not specified, most active | [3] |
| 5a | NCI-60 Panel (various) | Less active than 4a | [3] |
Note: Specific IC50 values for the NCI-60 panel were not detailed in the abstract but compound 4a was noted as the most active.
Table 2: Activity of Other Anticancer Pyrroloquinoline Isomers
| Compound Scaffold | Key Findings | Reference |
| 1H-pyrrolo[3,2-g]isoquinoline | Potent Haspin kinase inhibitors with IC50 values in the low nanomolar range. | [4][5] |
| 1H-pyrrolo[3,2-c]pyridine | Diarylureas and diarylamides showed high potency against A375P human melanoma cell line with IC50 in the nanomolar range. | [6] |
| 3H-pyrrolo[3,2-f]quinoline | A synthesized derivative demonstrated high antiproliferative activity through DNA intercalation and topoisomerase II inhibition. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of this compound derivatives. The following are standard protocols for key experiments.
Protocol 1: General Synthesis of this compound Derivatives
This protocol is a generalized procedure based on common synthetic strategies for similar heterocyclic compounds.
Materials:
-
Starting materials (e.g., substituted o-nitrophenyl-ketones, amines, aldehydes)
-
Glacial acetic acid
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen source (e.g., hydrogen gas)
-
Appropriate solvents (e.g., ethanol, methanol, dichloromethane)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Paal-Knorr Cyclo-condensation: React an o-nitrophenyl-ketone with a suitable amine in glacial acetic acid to form the N-linked o-nitro-phenylpyrrole intermediate.
-
Catalytic Reduction: Reduce the nitro group of the intermediate to an amino group using a catalytic amount of Pd/C under a hydrogen atmosphere. This yields the o-aminophenyl-pyrrole.
-
Cyclization: Treat the o-aminophenyl-pyrrole with an appropriate aldehyde under mild reaction conditions to construct the quinoline ring, affording the final this compound derivative.
-
Purification: Purify the crude product using column chromatography with an appropriate solvent system (e.g., dichloromethane/methanol gradient).
-
Characterization: Confirm the structure of the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Antiproliferative MTT Assay
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, K-562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Synthesized this compound derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of each concentration to the designated wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 3: Apoptosis Assay by Flow Cytometry
This protocol is for quantifying apoptosis induced by the test compounds.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compounds.
Visualizations
The following diagrams illustrate a generalized experimental workflow and a potential signaling pathway affected by this compound derivatives.
Caption: General workflow for the development and evaluation of anticancer agents.
Caption: Proposed mechanism of action via DNA intercalation and Topoisomerase II inhibition.
References
- 1. 2-substituted 1H-pyrrolo [3,2-h] quinoline derivatives: synthesis and aspects of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a new anilino-3H-pyrrolo[3,2-f]quinoline derivative as potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo-quinoline derivatives as potential antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase [mdpi.com]
- 6. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 1H-Pyrrolo[3,2-h]quinoline Analogs in Neurodegenerative Disease Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, present a significant and growing challenge to global health. The development of novel therapeutic agents capable of slowing or halting disease progression is of paramount importance. The 1H-pyrrolo[3,2-h]quinoline scaffold has emerged as a promising heterocyclic structure for the design of biologically active molecules. Its rigid, planar structure and potential for diverse functionalization make it an attractive candidate for targeting key pathological pathways in neurodegeneration, including protein aggregation, oxidative stress, and neuroinflammation.
These application notes provide a comprehensive guide for the investigation of this compound analogs as potential therapeutic agents for neurodegenerative diseases. The protocols detailed below are based on established methodologies for evaluating the neuroprotective potential of related quinoline and pyrroloquinoline compounds, offering a robust framework for the screening and characterization of new chemical entities.
Rationale for Investigating this compound Analogs
The therapeutic potential of quinoline-based compounds in neurodegenerative diseases is supported by their ability to interact with multiple relevant biological targets.[1][2] Analogs of the isomeric 1H-pyrrolo[3,2-g]isoquinoline have demonstrated potent inhibition of kinases such as Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[3][4] Furthermore, some 2-substituted 1H-pyrrolo[3,2-h]quinolines have been shown to exhibit antiproliferative effects, potentially through the inhibition of topoisomerases, suggesting their ability to interact with crucial cellular machinery.[5] The core structure also provides a scaffold for the development of antioxidants and inhibitors of cholinesterases, enzymes critical to cognitive function.[1]
Data Presentation: In Vitro Biological Activity of Pyrroloquinoline Analogs
While specific neuroprotective data for this compound analogs are still emerging, the following table summarizes the in vitro kinase inhibitory activity of isomeric 1H-pyrrolo[3,2-g]isoquinoline derivatives, providing valuable insights into the potential of this compound class.[3][4]
| Compound ID | Structure | Target Kinase | IC50 (nM)[3][4] |
| Analog 1 | 3-(2-Chloro-pyridin-4-yl)-1H-pyrrolo[3,2-g]isoquinoline | Haspin | 10.1 |
| DYRK1A | >1000 | ||
| PIM1 | 157 | ||
| GSK-3β | >1000 | ||
| Analog 2 | 5-(1H-Pyrrolo[3,2-g]isoquinolin-3-yl)pyridin-2-amine | Haspin | 10.6 |
| DYRK1A | 134 | ||
| PIM1 | 114 | ||
| GSK-3β | >1000 | ||
| Analog 3 | 3-(1H-Pyrazol-4-yl)-1H-pyrrolo[3,2-g]isoquinoline | Haspin | 30.2 |
| PIM1 | 225 | ||
| CLK1 | >1000 | ||
| GSK-3β | >1000 | ||
| Analog 4 | 3-(1H-Pyrrol-2-yl)-1H-pyrrolo[3,2-g]isoquinoline | Haspin | 81.3 |
| PIM1 | >1000 | ||
| CLK1 | >1000 | ||
| GSK-3β | >1000 |
Experimental Protocols
The following protocols are provided as a guide for the initial screening and characterization of novel this compound analogs for their neuroprotective properties.
Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol assesses the ability of test compounds to protect neuronal cells from oxidative stress-induced cell death.
1. Cell Culture and Seeding:
- Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin).
- Seed the cells into 96-well plates at a density of 1 x 104 cells per well and allow them to adhere for 24 hours.
2. Compound Treatment:
- Prepare stock solutions of the this compound analogs in DMSO.
- Serially dilute the compounds in a cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50 µM).
- Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).
- Incubate the plates for 2 hours at 37°C in a humidified incubator with 5% CO2.
3. Induction of Oxidative Stress:
- Prepare a fresh solution of 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2) in a cell culture medium.
- Add the oxidative stress-inducing agent to the wells to a final concentration known to induce approximately 50% cell death (e.g., 100 µM 6-OHDA or 200 µM H2O2).
- Include control wells with cells only, cells with vehicle + oxidant, and cells with each compound concentration without the oxidant.
- Incubate the plates for an additional 24 hours.
4. Assessment of Cell Viability (MTT Assay):
- Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS.
- Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing neuroprotective effects.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
This protocol, based on Ellman's method, measures the inhibition of AChE activity by the test compounds.
1. Reagent Preparation:
- Prepare a phosphate buffer (0.1 M, pH 8.0).
- Substrate solution: 10 mM acetylthiocholine iodide (ATCI) in phosphate buffer.
- Ellman's reagent: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.
- Enzyme solution: Acetylcholinesterase (from electric eel) at a concentration of 0.1 U/mL in phosphate buffer.
- Prepare serial dilutions of the this compound analogs in phosphate buffer containing a small amount of DMSO.
2. Assay Procedure:
- In a 96-well plate, add 25 µL of the test compound solution or vehicle control.
- Add 50 µL of DTNB solution to each well.
- Add 25 µL of the AChE solution to each well and incubate for 15 minutes at 25°C.
- Initiate the reaction by adding 25 µL of the ATCI substrate solution.
- Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
3. Data Analysis:
- Calculate the rate of reaction (change in absorbance per minute) for each well.
- Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Signaling Pathway for Cholinesterase Inhibition
Caption: Inhibition of acetylcholine hydrolysis.
Protocol 3: Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Assay
This protocol outlines an in vitro kinase assay to determine the inhibitory activity of compounds against GSK-3β.
1. Reagent Preparation:
- Kinase buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
- Recombinant human GSK-3β enzyme.
- GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like p-GS).
- ATP solution.
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
- Prepare serial dilutions of the this compound analogs in kinase buffer with a constant final DMSO concentration.
2. Assay Procedure (384-well plate format):
- Add 2.5 µL of the diluted test compound or vehicle control to the wells.
- Add 2.5 µL of the diluted GSK-3β enzyme solution to each well.
- Incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution.
- Incubate for 60 minutes at 30°C.
3. Signal Detection (using ADP-Glo™ as an example):
- Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
4. Data Analysis:
- Subtract the background luminescence (wells with no enzyme).
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Determine the IC50 value by fitting the data to a dose-response curve.
GSK-3β Signaling Pathway in Tau Hyperphosphorylation
Caption: Inhibition of GSK-3β and tau pathology.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics for neurodegenerative diseases. The application notes and protocols provided herein offer a comprehensive framework for the initial in vitro evaluation of new analogs. By systematically assessing their neuroprotective, anti-cholinesterase, and GSK-3β inhibitory activities, researchers can identify lead compounds for further preclinical development. Future in vivo studies in relevant animal models of neurodegeneration will be crucial to validate the therapeutic potential of this exciting class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment | Scilit [scilit.com]
- 3. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-substituted 1H-pyrrolo [3,2-h] quinoline derivatives: synthesis and aspects of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Exploring the Antiviral Potential of 1h-Pyrrolo[3,2-h]quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale, potential mechanisms, and experimental protocols for investigating 1h-Pyrrolo[3,2-h]quinoline derivatives as a novel class of antiviral agents. While direct antiviral data for this specific scaffold is emerging, the broader class of quinoline-containing compounds has demonstrated significant antiviral activity against a range of pathogens, suggesting a promising avenue for research and development.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including antimalarial, antibacterial, and anticancer agents. Recent research has increasingly highlighted the potential of quinoline derivatives as potent antiviral agents, active against a variety of viruses such as Dengue virus, Human Immunodeficiency Virus (HIV), influenza virus, and coronaviruses. The this compound core, an angular tricyclic aromatic system, represents an intriguing, yet underexplored, variation of the quinoline theme. Its unique electronic and steric properties may offer novel interactions with viral targets. Limited studies on 2-substituted 1H-pyrrolo[3,2-h]quinolines have indicated biological activity, including effects against bacteriophages, hinting at a broader potential for antimicrobial and antiviral applications.[1] This document outlines the scientific basis and provides detailed protocols for the systematic evaluation of this compound derivatives as a new frontier in antiviral drug discovery.
Rationale for Antiviral Investigation
The exploration of this compound derivatives as antiviral candidates is supported by several lines of evidence from related compounds:
-
Broad-Spectrum Activity of Quinolines: The quinoline nucleus is a common feature in compounds exhibiting inhibitory effects against various viruses. For instance, certain quinoline derivatives have been shown to inhibit Dengue virus serotype 2 replication in vitro.[2][3] Others have demonstrated activity against HIV-1 reverse transcriptase, herpesvirus polymerase, and influenza virus neuraminidase.[4][5][6][7][8] This established precedent provides a strong rationale for investigating novel quinoline-based scaffolds.
-
Potential for Novel Mechanisms of Action: The unique angular structure of the this compound core, in contrast to more linear isomers, may allow for distinct binding modes to viral proteins, potentially overcoming resistance mechanisms developed against existing antiviral drugs.
-
Activity of Related Pyrroloquinoline Structures: Pyrroloquinoline quinone (PQQ), a related natural compound, has demonstrated antiviral effects against coronaviruses by disrupting virion stability and inhibiting the 3CL protease, a key enzyme in viral replication. This finding suggests that the pyrroloquinoline framework can be conducive to antiviral activity.
Potential Viral Targets and Mechanisms of Action
Based on the known antiviral mechanisms of other quinoline derivatives, this compound compounds may exert their antiviral effects through various pathways. The diagram below illustrates potential viral life cycle stages that could be targeted.
References
- 1. 2-substituted 1H-pyrrolo [3,2-h] quinoline derivatives: synthesis and aspects of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 | Semantic Scholar [semanticscholar.org]
- 3. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolobenzoxazepinone derivatives as non-nucleoside HIV-1 RT inhibitors: further structure-activity relationship studies and identification of more potent broad-spectrum HIV-1 RT inhibitors with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad-Spectrum Antiherpes Activities of 4-Hydroxyquinoline Carboxamides, a Novel Class of Herpesvirus Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new quinoline derivatives bearing 1-aryl-1,2,3-triazole motif as influenza H1N1 virus neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1h-Pyrrolo[3,2-h]quinoline in DNA Fragmentation and Antiproliferative Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1h-Pyrrolo[3,2-h]quinoline and its derivatives in antiproliferative and DNA fragmentation assays. This class of compounds has demonstrated significant potential as anticancer agents, primarily through the induction of DNA damage and inhibition of key cellular processes involved in cell division. The following sections detail the quantitative antiproliferative data, step-by-step experimental protocols, and the underlying signaling pathways.
Data Presentation: Antiproliferative Activity of this compound Derivatives
The antiproliferative activity of various 2-substituted this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the table below. These compounds exhibit a range of potencies, with some derivatives showing activity in the nanomolar range.
| Compound ID/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 8b | A375P | Human Melanoma | Nanomolar range | [1] |
| 8g | A375P | Human Melanoma | Nanomolar range | [1] |
| 9a | A375P | Human Melanoma | Nanomolar range | [1] |
| 9b | A375P | Human Melanoma | Nanomolar range | [1] |
| 9c | A375P | Human Melanoma | Nanomolar range | [1] |
| 9d | A375P | Human Melanoma | Nanomolar range | [1] |
| 9e | A375P | Human Melanoma | Nanomolar range | [1] |
| 8d | A375P | Human Melanoma | Micromolar range | [1] |
| 8e | A375P | Human Melanoma | Micromolar range | [1] |
| 8h | A375P | Human Melanoma | Micromolar range | [1] |
| 9g | A375P | Human Melanoma | Micromolar range | [1] |
| 9i | A375P | Human Melanoma | Micromolar range | [1] |
| 9j | A375P | Human Melanoma | Micromolar range | [1] |
| 10t | HeLa | Cervical Cancer | 0.12 | [2] |
| 10t | SGC-7901 | Gastric Cancer | 0.15 | [2] |
| 10t | MCF-7 | Breast Cancer | 0.21 | [2] |
Experimental Protocols
Detailed methodologies for performing antiproliferative and DNA fragmentation assays with this compound derivatives are provided below.
Antiproliferative Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the amount of formazan is proportional to the number of viable cells.
Materials:
-
This compound derivative of interest
-
Human cancer cell line (e.g., A375P, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
DNA Fragmentation Assay: Agarose Gel Electrophoresis
This assay is used to visualize the characteristic "ladder" pattern of DNA fragmentation that occurs during apoptosis.
Materials:
-
This compound derivative of interest
-
Human cancer cell line
-
Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
100% Ethanol and 70% Ethanol
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
6x DNA loading dye
-
DNA molecular weight marker
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the this compound derivative at the desired concentration and for the appropriate time to induce apoptosis.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge to pellet the cellular debris and collect the supernatant containing the fragmented DNA.
-
-
DNA Extraction:
-
Treat the supernatant with RNase A at 37°C for 1 hour to degrade RNA.
-
Add Proteinase K and incubate at 50°C for at least 3 hours or overnight to digest proteins.
-
Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.
-
Precipitate the DNA from the aqueous phase by adding two volumes of ice-cold 100% ethanol and incubating at -20°C.
-
Centrifuge to pellet the DNA, wash with 70% ethanol, and air-dry the pellet.
-
-
Gel Electrophoresis:
-
Resuspend the DNA pellet in TE buffer.
-
Prepare a 1.5-2% agarose gel in TAE buffer containing a DNA stain.
-
Mix the DNA samples with 6x loading dye and load them into the wells of the agarose gel. Include a DNA molecular weight marker in one lane.
-
Run the gel at an appropriate voltage until the dye front has migrated a sufficient distance.
-
-
Visualization:
-
Visualize the DNA fragments under a UV transilluminator. Apoptotic cells will show a characteristic ladder of DNA fragments.
-
Signaling Pathways and Mechanisms of Action
The antiproliferative and DNA fragmentation effects of this compound derivatives are primarily attributed to their interaction with key cellular targets, including Topoisomerase II and Haspin kinase.
Inhibition of Topoisomerase II
Certain 2-substituted 1H-pyrrolo[3,2-h]quinolines are suggested to act as topoisomerase II inhibitors, a mechanism similar to the anticancer drug ellipticine.[3] Topoisomerase II is a crucial enzyme that resolves DNA tangles and supercoils during replication and transcription by creating transient double-strand breaks. By stabilizing the covalent complex between Topoisomerase II and DNA, these compounds prevent the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. This DNA damage triggers cell cycle arrest and ultimately induces apoptosis.
Inhibition of Haspin Kinase
Several this compound derivatives have been identified as potent inhibitors of Haspin kinase.[3][4] Haspin is a serine/threonine kinase that plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC), which includes Aurora B kinase, to the centromeres. The CPC is a key regulator of chromosome segregation and the spindle assembly checkpoint. Inhibition of Haspin kinase disrupts the H3T3ph mark, leading to mislocalization of the CPC, chromosome misalignment, and ultimately mitotic catastrophe and cell death.
Experimental Workflow
The general workflow for evaluating the anticancer potential of this compound derivatives involves a series of in vitro assays to determine their effects on cell viability and the mechanism of cell death.
References
- 1. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Haspin: a newly discovered regulator of mitotic chromosome behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Purification of 1H-Pyrrolo[3,2-h]quinoline and its Derivatives using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1H-Pyrrolo[3,2-h]quinoline is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds. Efficient purification of this core structure and its analogs is crucial for the synthesis of new chemical entities and for conducting structure-activity relationship (SAR) studies. Column chromatography is a fundamental technique for the purification of these compounds. This document provides detailed protocols and application notes based on established methodologies for the purification of this compound derivatives.
Data Presentation: Chromatographic Conditions for Pyrroloquinoline Derivatives
The following table summarizes typical column chromatography conditions used for the purification of various pyrroloquinoline derivatives, providing a valuable starting point for optimizing the purification of this compound.
| Compound Class | Stationary Phase | Mobile Phase / Eluent | Elution Mode | Reported Rf Value | Reference |
| 1H-Pyrrolo[3,2-g]isoquinoline Derivatives | Silica Gel | Dichloromethane/Methanol (CH2Cl2/MeOH) | Gradient (e.g., 97:3 to 94:6) | 0.31 (in 94:6 CH2Cl2/MeOH) | [1] |
| 1H-Pyrrolo[3,2-g]isoquinoline Derivatives | Silica Gel | Dichloromethane/Methanol (CH2Cl2/MeOH) with 1% Triethylamine (Et3N) | Gradient (e.g., 96:4 to 92:8) | 0.38 (in 9:1 CH2Cl2/MeOH) | [1][2] |
| 1H-Pyrrolo[3,2-g]isoquinoline Derivatives | Silica Gel | Dichloromethane/Methanol (CH2Cl2/MeOH) | Gradient (e.g., 95:5 to 9:1) | 0.23 (in 92:8 CH2Cl2/MeOH) | [1] |
| 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline Derivatives | Silica Gel | Heptane/Ethyl Acetate (EtOAc) | Not Specified | Not Specified | [3] |
| Pyrrolo[2,3-c]quinoline Derivatives | Silica Gel | Ethyl Acetate/Hexane | Gradient (e.g., 1:9 v/v) | Not Specified | [4] |
| Pyrrolo[1,2-a]quinoline Derivatives | Silica Gel | Petrol-Ethyl Acetate | Gradient (e.g., 9:1) | 0.63 (in 1:1 Petrol-EtOAc) | [5] |
Note: The polarity of the mobile phase is a critical parameter. For polar compounds, a higher proportion of the polar solvent (e.g., methanol) is required for elution. The addition of a small amount of a basic modifier like triethylamine can improve peak shape and recovery for basic compounds like pyrroloquinolines by neutralizing acidic sites on the silica gel.
Experimental Protocols: Column Chromatography Purification
This section provides a generalized protocol for the purification of this compound and its derivatives.
1. Materials and Reagents:
-
Stationary Phase: Silica gel (60 Å, particle size 40-63 µm or 63-200 µm) is commonly used.[3]
-
Solvents: HPLC or technical grade solvents such as Dichloromethane (CH2Cl2), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane, Heptane, and Triethylamine (Et3N).
-
Crude Sample: The crude reaction mixture containing the target this compound derivative.
-
Glassware: Chromatography column, flasks for fraction collection, separatory funnel for loading.
-
Thin Layer Chromatography (TLC) supplies: TLC plates (silica gel coated), developing chamber, UV lamp.
2. Protocol:
2.1. Slurry Preparation and Column Packing:
-
Weigh an appropriate amount of silica gel (typically 50-100 times the weight of the crude sample).
-
In a beaker, create a slurry by mixing the silica gel with the initial, least polar mobile phase (e.g., 100% CH2Cl2 or a high-percentage hexane/EtOAc mixture).
-
Ensure the column is vertically clamped. Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles.
-
Add a layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during sample loading.
2.2. Sample Preparation and Loading:
-
Dissolve the crude sample in a minimal amount of the appropriate solvent (ideally the mobile phase or a slightly more polar solvent).
-
Alternatively, for samples not readily soluble, use a "dry loading" technique: adsorb the crude sample onto a small amount of silica gel by dissolving the sample in a volatile solvent, adding silica gel, and evaporating the solvent under reduced pressure.
-
Carefully apply the prepared sample to the top of the silica gel bed.
2.3. Elution and Fraction Collection:
-
Begin elution with the initial, low-polarity mobile phase.
-
Collect fractions in test tubes or flasks. Monitor the elution process using TLC.
-
To elute compounds with higher polarity, gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% CH2Cl2 and gradually increase the percentage of MeOH.[1][2]
-
For basic compounds, consider adding a small percentage (e.g., 0.1-1%) of triethylamine to the mobile phase to improve separation and prevent tailing.[1][2]
2.4. Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure desired product.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound derivative.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound using column chromatography.
Caption: Workflow for Column Chromatography Purification.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. beilstein-journals.org [beilstein-journals.org]
Application Notes and Protocols for Evaluating the Bioactivity of 1H-Pyrrolo[3,2-h]quinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
1H-Pyrrolo[3,2-h]quinoline and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. Their planar, aromatic structure allows for intercalation with DNA and interaction with various enzymatic targets, leading to a broad spectrum of biological activities. These notes provide detailed protocols for in vitro assays to evaluate the anticancer, antimicrobial, and enzyme-inhibitory properties of this scaffold, facilitating the identification and characterization of lead compounds.
Anticancer Activity Evaluation: Cytotoxicity Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to determine the cytotoxic potential of novel compounds against cancer cell lines.
Data Presentation: In Vitro Anticancer Activity of Pyrroloquinoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 8g (a 1H-pyrrolo[3,2-c]pyridine derivative) | A375P (Melanoma) | < 0.01 | Sorafenib | 0.02 |
| 9d (a 1H-pyrrolo[3,2-c]pyridine derivative) | A375P (Melanoma) | < 0.01 | Sorafenib | 0.02 |
| 10t (a 1H-pyrrolo[3,2-c]pyridine derivative) | HeLa (Cervical Cancer) | 0.12 | - | - |
| 10t (a 1H-pyrrolo[3,2-c]pyridine derivative) | SGC-7901 (Gastric Cancer) | 0.18 | - | - |
| 10t (a 1H-pyrrolo[3,2-c]pyridine derivative) | MCF-7 (Breast Cancer) | 0.21 | - | - |
| 7p (a 1H-pyrrolo[3,2-c]quinoline derivative) | MCF-7 (Breast Cancer) | Low µM | - | - |
| 7p (a 1H-pyrrolo[3,2-c]quinoline derivative) | HeLa (Cervical Cancer) | Low µM | - | - |
Note: The data presented are for structurally related pyrroloquinoline derivatives and serve as a reference for the potential activity of this compound compounds.
Experimental Protocol: MTT Assay
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, HeLa, A375P)
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Solution
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cells in a complete growth medium to a final concentration of 5,000-10,000 cells/well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions of the compound in a culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Experimental Workflow: MTT Assay
Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.
Antimicrobial Activity Evaluation
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC of novel compounds.
Data Presentation: In Vitro Antimicrobial Activity of Pyrroloquinoline Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 7{3,5} (a pyrrolo[3,4-c]quinoline-1,3-dione) | P. aeruginosa | 0.5 | Ampicillin | 1 |
| 7{4,7} (a pyrrolo[3,4-c]quinoline-1,3-dione) | E. coli | 1 | Ampicillin | 1 |
| 7{4,7} (a pyrrolo[3,4-c]quinoline-1,3-dione) | E. aerogenes | 0.5 | Ampicillin | 1 |
| Compound 6 (a quinoline derivative) | B. cereus | < 3.12 | - | - |
| Compound 6 (a quinoline derivative) | S. aureus | < 3.12 | - | - |
| Compound 6 (a quinoline derivative) | P. aeruginosa | < 3.12 | - | - |
| Compound 6 (a quinoline derivative) | E. coli | < 3.12 | - | - |
Note: The data presented are for structurally related pyrroloquinoline and quinoline derivatives and serve as a reference for the potential activity of this compound compounds.
Experimental Protocol: Broth Microdilution MIC Assay
Materials:
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This compound derivatives
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Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
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Mueller-Hinton Broth (MHB) or other suitable broth
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Sterile 96-well microtiter plates
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0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Compound Dilution:
-
Prepare a stock solution of the this compound derivative in a suitable solvent.
-
In a 96-well plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well. The final volume in each well will be 200 µL.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.
Enzyme Inhibition: Topoisomerase I DNA Cleavage Assay
Certain 2-substituted 1H-pyrrolo[3,2-h]quinolines have been suggested to act as topoisomerase inhibitors. This assay determines if a compound can stabilize the topoisomerase I-DNA cleavage complex, leading to DNA strand breaks.
Data Presentation: Topoisomerase I Inhibitory Activity
| Compound ID | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyronaridine | Topoisomerase I | 209.7 ± 1.1 | - | - |
| 1M (a pyrazolo[4,3-f]quinoline) | Topoisomerase I | < 8 | - | - |
| 2E (a pyrazolo[4,3-f]quinoline) | Topoisomerase IIα | - | Etoposide | - |
| 2P (a pyrazolo[4,3-f]quinoline) | Topoisomerase I | < 8 | - | - |
Note: The data presented are for structurally related quinoline derivatives and serve as a reference for the potential activity of this compound compounds.
Experimental Protocol: Topoisomerase I DNA Cleavage Assay
Materials:
-
This compound derivatives
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA)
-
Loading Dye (containing SDS and proteinase K)
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and the this compound derivative at various concentrations.
-
Add Topoisomerase I enzyme (e.g., 1 unit) to the reaction mixture.
-
Include a negative control (no enzyme), a positive control (enzyme, no compound), and a reference inhibitor control (e.g., camptothecin).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding the loading dye containing SDS and proteinase K.
-
Incubate at 37°C for another 30 minutes to digest the protein.
-
-
Gel Electrophoresis:
-
Load the samples onto an agarose gel (e.g., 1%).
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase I relaxation activity will result in the persistence of the supercoiled DNA form. Stabilization of the cleavage complex will lead to an increase in the nicked or linear DNA form.
-
Experimental Workflow: Topoisomerase I DNA Cleavage Assay
Caption: Workflow for the Topoisomerase I DNA cleavage assay.
Signaling Pathway Analysis: PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Assays targeting this pathway can elucidate the mechanism of action of bioactive compounds.
Signaling Pathway Diagram: PI3K/Akt/mTORdot
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-h]quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1H-Pyrrolo[3,2-h]quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for obtaining the this compound core?
A1: The synthesis of the this compound scaffold can be approached through various strategies, often involving multi-step sequences. Key methods include the construction of the quinoline ring followed by the formation of the pyrrole ring, or vice-versa. Common strategies for related pyrroloquinoline isomers involve transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, followed by acid-mediated cycloisomerization or intramolecular C-H arylation to form the final heterocyclic system.[1] For instance, a general approach could involve the coupling of a functionalized quinoline with a pyrrole precursor.
Q2: I am experiencing low yields in my final cyclization step. What are the potential causes?
A2: Low yields in the final cyclization to form the pyrroloquinoline core can stem from several factors. Steric hindrance in crowded molecular regions can impede the desired bond formation.[2] Inadequate reaction conditions, such as incorrect temperature, solvent, or catalyst, can lead to the formation of byproducts.[2] The presence of an acidic proton on the heterocyclic scaffold can also interfere with certain cyclization reactions, such as those using tosylmethylisocyanide (TosMIC) under basic conditions.[3][4]
Q3: What are some common side reactions to be aware of during the synthesis?
A3: The generation of numerous byproducts is a common issue, particularly in reactions involving carbodiimides or other highly reactive intermediates.[2] In cross-coupling reactions, homo-coupling of the starting materials can occur. In acid-mediated cyclizations, the reaction may yield a mixture of isomers, which can be challenging to separate.[1]
Q4: Are there any recommended purification methods for this compound derivatives?
A4: Column chromatography is a frequently employed method for the purification of pyrroloquinoline derivatives.[3][5] The choice of solvent system for chromatography is crucial and often requires optimization. Common solvent systems include mixtures of dichloromethane/methanol or ethyl acetate/hexanes.[3][5] In some cases, recrystallization can also be an effective purification technique.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Step
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Catalyst Inactivity | Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands. Ensure the catalyst is fresh and handled under an inert atmosphere. | The choice of catalyst and ligand is critical for the efficiency of the cross-coupling reaction. Catalyst degradation can lead to significantly lower yields. |
| Incorrect Base | Optimize the base used in the reaction. Common bases include Na₂CO₃, K₂CO₃, and Cs₂CO₃. The choice of base can significantly impact the reaction rate and yield. | The base plays a crucial role in the transmetalation step of the catalytic cycle. |
| Solvent System | Use a mixture of an organic solvent and water (e.g., DMF/H₂O, Dioxane/H₂O). Ensure the solvent is degassed to prevent catalyst oxidation. | The solvent system affects the solubility of the reactants and the efficiency of the catalytic cycle. |
| Reaction Temperature | Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating (e.g., 80-100 °C), potentially with microwave irradiation.[3][5] | Temperature influences the reaction kinetics. Insufficient temperature may lead to incomplete conversion, while excessive heat can cause decomposition. |
Issue 2: Inefficient Intramolecular Cyclization
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Harsh Reaction Conditions | If using strong acids for cyclization, consider milder alternatives or optimize the acid concentration and reaction time. | Strong acids can lead to degradation of the starting material or product, resulting in lower yields. |
| Steric Hindrance | Modify the synthetic route to introduce bulky groups at a later stage, if possible. Alternatively, explore alternative cyclization strategies that are less sensitive to steric effects.[2] | Steric hindrance can significantly slow down or prevent the desired intramolecular reaction. |
| Formation of Isomers | Carefully analyze the crude product mixture using techniques like NMR and LC-MS to identify all isomers formed. Optimize reaction conditions (e.g., temperature, solvent) to favor the formation of the desired isomer.[1] | Acid-mediated cyclizations can sometimes lead to the formation of multiple regioisomers. |
| Protecting Group Strategy | If a reactive proton on the pyrrole or quinoline moiety is interfering with the reaction, consider using a suitable protecting group (e.g., Boc, Ts) that can be removed later.[3][4] | Protecting sensitive functional groups can prevent side reactions and improve the yield of the desired transformation. |
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of various pyrroloquinoline isomers, which may provide a benchmark for optimizing the synthesis of this compound.
| Reaction Type | Substrate | Conditions | Product | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | 3-Bromo-1H-pyrrolo[3,2-g]isoquinoline & 2-Chloropyridine-4-boronic acid | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 100 °C | 3-(2-Chloro-pyridin-4-yl)-1H-pyrrolo[3,2-g]isoquinoline | 51 | [3] |
| Suzuki-Miyaura Coupling | 3-Bromo-1H-pyrrolo[3,2-g]isoquinoline & 6-Aminopyridine-3-boronic acid pinacol ester | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 100 °C | 3-(6-Amino-pyridin-3-yl)-1H-pyrrolo[3,2-g]isoquinoline | 65 | [3] |
| Suzuki-Miyaura Coupling | 3-Bromo-1H-pyrrolo[3,2-g]isoquinoline & 1-Boc-pyrrole-2-boronic acid pinacol ester | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80 °C | 3-(1H-Pyrrol-2-yl)-1H-pyrrolo[3,2-g]isoquinoline | 69 | [3] |
| Pd-catalyzed C-H Arylation | 4-(2-chlorophenyl)-8-methyl-8H-indolo[5,6-f]quinoline | Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃, DMA, 150 °C | 1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[1,9-fg]quinoline | 80 | [1] |
| Pd-catalyzed C-H Arylation | 4-(2-chlorophenyl)-1-methyl-1H-indolo[4,5-h]isoquinoline | Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃, DMA, 150 °C | 1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]isoquinoline | 87 | [1] |
| Pd-catalyzed C-H Arylation | 6-(2-chlorophenyl)-1-methyl-1H-indolo[4,5-h]quinoline | Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃, DMA, 150 °C | 7-methyl-7H-pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinoline | 95 | [1] |
| Pd-catalyzed C-H Arylation | 4-(2-chlorophenyl)-7-methyl-7H-indolo[5,4-f]isoquinoline | Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃, DMA, 150 °C | 1-methyl-1H-pyrrolo[2′,3′,4′:4,10]anthra[9,1-gh]isoquinoline | 99 | [1] |
| Electrocyclization | N'-(2-(1H-pyrrol-3-yl)phenyl)-N-propylurea derivative | CBr₄, PPh₃, Et₃N then TBAF, 1,2-DCB, 80 °C | 4-Propylamino-pyrrolo[2,3-c]quinoline | 49-90 | [2] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling: [3]
To a solution of the bromo-pyrroloisoquinoline (1.0 eq.) in a degassed mixture of DMF and water, the corresponding boronic acid or boronic acid pinacol ester (1.6 eq.), Pd(PPh₃)₄ (0.05 eq.), and Na₂CO₃ (2.0 eq.) are added. The reaction mixture is heated under microwave irradiation at 80-100 °C for a specified time. After completion, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Pd-catalyzed Intramolecular C-H Arylation: [1]
A mixture of the aryl chloride substrate (1.0 eq.), Pd(OAc)₂ (0.1 eq.), P(o-tol)₃ (0.2 eq.), and Cs₂CO₃ (2.0 eq.) in anhydrous DMA is heated at 150 °C under an inert atmosphere for the required duration. After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the cyclized product.
Visualizations
Caption: A generalized synthetic workflow for this compound.
Caption: A logic diagram for troubleshooting low yield issues.
References
- 1. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues of 1H-Pyrrolo[3,2-h]quinoline in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 1H-pyrrolo[3,2-h]quinoline and its derivatives during biological experimentation.
Troubleshooting Guide
Issue: Compound Precipitation in Aqueous Buffers
Symptoms:
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Visible precipitate formation upon dilution of a stock solution into aqueous buffers or cell culture media.
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Inconsistent or non-reproducible results in biological assays.
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Lower than expected compound concentration in the final assay medium.
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a heterocyclic aromatic compound.[1][2] Such compounds are often characterized by low aqueous solubility due to their rigid, planar structure and hydrophobic surfaces.[3] The quinoline moiety imparts weak basic properties, suggesting that its solubility is pH-dependent.[4][5][6][7]
Q2: What is the recommended first-line approach for dissolving this compound for in vitro assays?
The most common and recommended initial approach is to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous assay medium.[8] Dimethyl sulfoxide (DMSO) is a widely used solvent due to its high solubilizing power for a broad range of compounds and its miscibility with water.[9]
Q3: My compound precipitates when I dilute the DMSO stock solution into my cell culture medium. What should I do?
This is a common issue known as "compound crashing out" and occurs when the compound's solubility limit is exceeded in the final aqueous environment.[8] Here are the initial steps to take:
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Lower the Final Concentration: Your target concentration may be too high. Perform a dose-response experiment starting with lower concentrations to find the maximum soluble concentration.[8]
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Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a modest increase (e.g., from 0.1% to 0.5%) might be sufficient to maintain solubility.[10][11] It is crucial to run a vehicle control with the identical final DMSO concentration to account for any solvent effects.[10][11]
Q4: How does pH affect the solubility of this compound, and how can I use this to my advantage?
As a weak base, this compound can be protonated at lower pH values.[4][5][6][7] The resulting salt form is generally more water-soluble than the neutral form.[12][13] Therefore, adjusting the pH of your aqueous buffer to a more acidic range can significantly enhance solubility.[4][5][6][7] However, ensure the chosen pH is compatible with your biological assay and does not affect the activity of other components.
Q5: What are some advanced solubilization techniques if simple co-solvents and pH adjustments are insufficient?
If solubility issues persist, several advanced formulation strategies can be employed:
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Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, forming a water-soluble inclusion complex.[14][15][16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[18]
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Surfactants: Surfactants form micelles in aqueous solutions that can solubilize hydrophobic compounds.[19][20] Non-ionic surfactants like Tween® 20 or Tween® 80 are often used in biological assays, but their potential for cytotoxicity must be evaluated.[21]
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Solid Dispersions: This involves dispersing the compound in a solid, water-soluble polymer matrix.[22][23] When added to an aqueous medium, the polymer dissolves and releases the drug as fine particles, enhancing the dissolution rate.[22][23]
Data Presentation
Table 1: Common Co-solvents for Initial Solubility Screening
| Co-solvent | Properties | Typical Starting Concentration in Stock | Maximum Recommended Final Concentration in Cell-Based Assays |
| Dimethyl Sulfoxide (DMSO) | High solubilizing power, miscible with water.[9] | 10-50 mM | < 0.5% (v/v)[10][11] |
| Ethanol | Good solvent for many organic compounds. | 10-50 mM | < 1% (v/v)[21] |
| Polyethylene Glycol 400 (PEG 400) | Less toxic than DMSO and ethanol.[21] | 10-50 mM | < 1% (v/v) |
Table 2: Comparison of Advanced Solubilization Techniques
| Technique | Mechanism of Action | Advantages | Considerations |
| Cyclodextrins | Forms a host-guest inclusion complex, shielding the hydrophobic compound.[15][16][17][18] | Generally low toxicity, can improve bioavailability.[15] | Stoichiometry of complexation needs to be determined. |
| Surfactants | Forms micelles that encapsulate the hydrophobic compound.[19][20] | Effective at low concentrations. | Potential for cell toxicity, can interfere with some assays.[21] |
| Solid Dispersions | Disperses the compound in a hydrophilic polymer matrix to enhance dissolution.[22][23] | Can significantly increase dissolution rate and bioavailability.[22] | Requires specialized preparation techniques. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
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Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.
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Solvent Addition: Add the desired volume of high-purity DMSO (or another suitable organic solvent) to achieve the target stock concentration (e.g., 10 mM).
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Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) or sonication can be applied. Ensure the final solution is clear and free of any visible particles.
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Storage: Store the stock solution in a tightly sealed, light-protected container at -20°C or -80°C to minimize degradation and solvent evaporation.
Protocol for Determining the Maximum Soluble Concentration in Assay Buffer
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Prepare a series of dilutions: From your concentrated stock solution, prepare a series of dilutions in your final aqueous assay buffer. A 2-fold serial dilution is a good starting point.
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Equilibration: Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C for 1 hour).
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Visual Inspection: Visually inspect each dilution for any signs of precipitation. The highest concentration that remains clear is your approximate maximum soluble concentration.
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(Optional) Centrifugation and Quantification: For a more accurate determination, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes). Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Signaling Pathways and Workflows
References
- 1. 1H-Pyrrolo(3,2-h)quinoline | C11H8N2 | CID 164570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound-8-amine derivatives that target CTG trinucleotide repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jmpas.com [jmpas.com]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. future4200.com [future4200.com]
- 20. researchgate.net [researchgate.net]
- 21. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 22. tandfonline.com [tandfonline.com]
- 23. auctoresonline.org [auctoresonline.org]
Identifying and minimizing side reactions in palladium-catalyzed pyrroloquinoline synthesis
This technical support center provides troubleshooting guidance for common issues encountered during the palladium-catalyzed synthesis of pyrroloquinolines. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Pyrroloquinoline Product
Q1: My reaction is not producing the expected pyrroloquinoline, or the yield is very low. What are the potential causes?
A1: Low to no yield in palladium-catalyzed pyrroloquinoline synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. Common culprits include:
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Catalyst Deactivation: The palladium catalyst is likely the primary issue. Deactivation can occur through several mechanisms:
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Poisoning by Nitrogen Heterocycles: The quinoline nitrogen, and potentially other nitrogen atoms in your substrates or products, can act as ligands, strongly coordinating to the palladium center and inhibiting its catalytic activity.
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Formation of Inactive Palladium Species: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species or can agglomerate to form palladium black, which has significantly lower catalytic activity.
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Ligand Degradation: Phosphine-based ligands are susceptible to oxidation, especially if the reaction is not performed under strictly inert conditions.
-
-
Suboptimal Reaction Conditions:
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Temperature: The reaction temperature may be too low for the catalytic cycle to proceed efficiently, or too high, leading to catalyst decomposition or side reactions.
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Reaction Time: The reaction may not have been allowed to run to completion. Monitoring the reaction progress by TLC or LC-MS is crucial.
-
Solvent and Base: The choice of solvent and base is critical and highly substrate-dependent. An inappropriate solvent can lead to poor solubility of reagents, while an unsuitable base may not be strong enough to facilitate key steps in the catalytic cycle or may contribute to side reactions.
-
-
Poor Reagent Quality:
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Purity of Starting Materials: Impurities in your starting materials (e.g., halo-anilines, alkynes) can interfere with the catalyst.
-
Solvent and Reagent Purity: Ensure solvents are anhydrous and reagents are of high purity. Trace amounts of water or other impurities can have a significant impact on the reaction outcome.
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Issue 2: Formation of Significant Side Products
Q2: My reaction is producing a complex mixture of products, with significant impurities alongside the desired pyrroloquinoline. How can I identify and minimize these side reactions?
A2: The formation of side products is a common challenge. The most frequently observed side reactions in palladium-catalyzed pyrroloquinoline synthesis include:
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Homocoupling of Starting Materials:
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Alkyne Dimerization: This is a common side reaction, particularly at higher temperatures.
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Aryl Halide Homocoupling: This can occur, especially if the reductive elimination of the desired product is slow.
-
-
Incomplete Cyclization:
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Formation of Indole Intermediates: In tandem reactions, such as a Larock indole synthesis followed by a Buchwald-Hartwig amination, the reaction may stall after the initial indole formation, especially if the conditions are not optimized for the subsequent cyclization step. The use of a dual-ligand system may be necessary to facilitate both transformations effectively.
-
-
Isomerization:
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Double Bond Isomerization: In reactions involving Heck-type cyclizations, isomerization of the newly formed double bond can occur, leading to a mixture of regioisomers. This can sometimes be attributed to the reinsertion of a palladium-hydride species followed by β-hydride elimination.
-
Data Presentation: Troubleshooting Reaction Parameters
The following tables provide a summary of how different reaction parameters can be adjusted to troubleshoot common issues.
Table 1: Catalyst and Ligand Selection
| Issue | Parameter | Recommendation | Rationale |
| Low Yield/Deactivation | Catalyst Precursor | Use a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst. | Reduces the potential for incomplete reduction of Pd(II) sources. |
| Ligand Choice | For C-N bond formation (Buchwald-Hartwig type), bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective. For C-C bond formation (Larock/Heck type), consider ligands like PPh₃ or dppf. | Ligands play a crucial role in stabilizing the catalyst and promoting specific steps in the catalytic cycle. | |
| Incomplete Cyclization | Dual-Ligand System | In tandem reactions, a mixture of ligands (e.g., Dt-BPF and XPhos) may be necessary. | One ligand may be optimal for the initial C-C bond formation, while another is better suited for the subsequent C-N cyclization. |
Table 2: Reaction Conditions
| Issue | Parameter | Recommendation | Rationale |
| Low Yield | Temperature | Screen a range of temperatures (e.g., 80-120 °C). | Balances reaction rate with catalyst stability. |
| Base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu). | The strength and solubility of the base can significantly impact the reaction outcome. | |
| Solvent | Test a variety of aprotic polar solvents (e.g., DMF, DMAc, Dioxane, Toluene). | Solvent affects the solubility of reagents and the stability of catalytic intermediates. | |
| Homocoupling | Atmosphere | Ensure a strictly inert atmosphere (N₂ or Ar). | Oxygen can promote the homocoupling of organopalladium intermediates. |
Experimental Protocols
Protocol 1: General Procedure for a Tandem Larock Indole Synthesis/Buchwald-Hartwig Amination for Pyrroloquinoline Core Synthesis
This protocol is a representative example based on literature procedures.
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Reaction Setup: To an oven-dried Schlenk tube, add the o-haloaniline (1.0 equiv.), the internal alkyne (1.2 equiv.), Pd(OAc)₂ (5 mol%), the first ligand (e.g., Dt-BPF, 7.5 mol%), the second ligand (e.g., XPhos, 7.5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
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Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
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Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane) via syringe.
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Reaction: Heat the reaction mixture at the desired temperature (e.g., 110 °C) with vigorous stirring for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
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Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
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Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Troubleshooting Catalyst Deactivation by Quinoline Poisoning
If you suspect catalyst poisoning by the quinoline product, consider the following modifications:
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Increase Catalyst Loading: A higher catalyst loading (e.g., 10-15 mol%) may be necessary to achieve full conversion.
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Use a More Robust Ligand: N-heterocyclic carbene (NHC) ligands can sometimes be more resistant to deactivation than phosphine ligands.
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Slow Addition of Substrate: In some cases, slow addition of the quinoline-containing substrate can help to maintain a low concentration of the potential poison in the reaction mixture.
Visualizing Reaction Mechanisms and Workflows
Catalytic Cycle for Pyrroloquinoline Synthesis (Larock-Type Annulation)
Caption: Catalytic cycle for a Larock-type pyrroloquinoline synthesis.
Side Reaction Pathway: Homocoupling
Caption: Pathway for the formation of homocoupling side products.
Troubleshooting Workflow for Low Yield
Challenges in the scale-up synthesis of 1h-Pyrrolo[3,2-h]quinoline
Welcome to the technical support center for the synthesis of 1H-pyrrolo[3,2-h]quinoline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the this compound core?
A1: The construction of the this compound skeleton often involves multi-step sequences. Key strategies include variations of the Friedländer annulation, which condenses an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][3][4] Another prominent method involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form key carbon-carbon or carbon-nitrogen bonds, followed by cyclization steps.[5] The specific route chosen often depends on the desired substitution pattern and the scale of the synthesis.
Q2: What are the primary challenges when scaling up the Friedländer synthesis for quinoline derivatives?
A2: Scaling up the Friedländer synthesis can present several challenges. Traditional methods often require harsh reaction conditions, such as high temperatures and the use of strong acids or bases, which can lead to decreased yields and the formation of side products at a larger scale.[1][6] Regioselectivity can also be an issue when using unsymmetrical ketones.[1] To mitigate these problems, newer methods employ milder catalysts like iodine or solid-supported acids and may be performed under solvent-free conditions.[1][7]
Q3: Are there significant safety concerns when using reagents like sodium hydride (NaH) or trifluoroacetic acid (TFA) in large-scale synthesis?
A3: Yes, both sodium hydride and trifluoroacetic acid require special handling procedures, especially at scale.
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Sodium Hydride (NaH): NaH is highly reactive with moisture and can be flammable. On a large scale, its insolubility and reactivity necessitate the use of dedicated equipment with rigorous moisture removal.[8][9] Safe handling practices include using NaH in pre-measured dissolvable bags to minimize exposure and monitoring hydrogen gas evolution.[8][9][10] It is crucial to have a well-defined quenching procedure for any excess NaH.[8]
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Trifluoroacetic Acid (TFA): TFA is a corrosive acid. When handling large volumes, appropriate personal protective equipment (PPE), such as heavy-duty gloves (e.g., butyl rubber, Viton) and full-face respirators, may be necessary.[11] Storage should be in original, non-metal containers in a well-ventilated area, away from incompatible materials like bases and oxidizers.[11][12]
Q4: How can palladium residues from cross-coupling reactions be effectively removed on a larger scale?
A4: Removing palladium catalysts to acceptable levels (often in the ppm range for pharmaceutical applications) is a critical challenge in scale-up. While laboratory-scale purifications might rely heavily on chromatography, this can be costly and time-consuming at an industrial scale.[13][14] Alternative methods for palladium removal include treatment with aqueous solutions of reagents like sodium bisulfite (NaHSO3) at elevated temperatures, which can significantly reduce palladium content.[15] The choice of method will depend on the specific compound and the required purity level.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Friedländer Annulation | Harsh reaction conditions (high temperature, strong acid/base) leading to degradation. | Explore milder reaction conditions using catalysts such as iodine or solid-supported acids.[1][7] Consider solvent-free conditions which can sometimes improve yields.[7] |
| Poor Regioselectivity with Unsymmetrical Ketones | Lack of control over the site of condensation in the Friedländer reaction. | Introduce a directing group on the α-carbon of the ketone.[1] The use of specific amine catalysts or ionic liquids has also been reported to improve regioselectivity.[1] |
| Incomplete Suzuki-Miyaura Coupling Reaction | Inefficient catalyst, improper base selection, or side reactions. | Screen different palladium catalysts, ligands, and bases to optimize the reaction conditions. Ensure anhydrous conditions as water can affect the boronic acid. Note that the formation of boric acid as a byproduct can alter the acid-base equilibrium of the reaction.[16] |
| Difficulty in Product Purification by Chromatography | The polar and sometimes basic nature of the heterocyclic product leads to streaking on silica gel. | For column chromatography, consider using a modified eluent system containing a small percentage of a base like ammonium hydroxide or triethylamine to reduce streaking.[17] Alternatively, explore other stationary phases like alumina.[17] For large-scale purification, crystallization should be the preferred method if feasible. |
| Exothermic Reaction Runaway | Poor heat management during scale-up, especially in reactions like palladium-catalyzed couplings. | Ensure the reactor's cooling system is adequate for the heat generated.[18] Implement controlled addition of reagents to manage the rate of heat evolution.[18] For continuous flow systems, adjusting the flow rate can control residence time and heat generation.[19] |
| Microwave Synthesis Fails to Scale Up | Limited penetration depth of microwaves in larger reaction volumes. | For scaling up microwave-assisted reactions, consider using specialized large-scale batch microwave reactors or transitioning to a continuous-flow microwave system.[20][21][22] |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of quinoline derivatives, which can serve as a reference for the scale-up of this compound synthesis.
Table 1: Comparison of Friedländer Synthesis Conditions for Quinolines
| Catalyst/Conditions | Substrates | Yield (%) | Scale | Reference |
| Iron powder, aq. HCl, KOH | o-nitroarylcarbaldehydes and ketones/aldehydes | 58-100 | 10-gram | [23] |
| Molecular iodine in ethanol | Substituted o-amino acetophenone and enolizable ketone | High | Lab-scale | [7] |
| Nano ZnO, solvent-free | 2-aminoarylketones with enolizable ketones | High | Lab-scale | [7] |
| Sulfamic acid (recyclable) | 2-aminoarylketones with enolizable ketones | High | Lab-scale | [7] |
Table 2: Scale-Up Data for a Suzuki-Miyaura Coupling Reaction
| Parameter | Lab-Scale | Pilot-Scale (80 kg) | Reference |
| Reactants | Triflate and boronic acid | Triflate and boronic acid | [24] |
| Yield | Not specified | 95% | [24] |
| Palladium Removal | Chromatography | Treatment with aq. NaHSO3 | [15] |
| Final Palladium Content | <10 ppm (typical target) | <100 ppm | [15] |
Experimental Protocols
General Procedure for Friedländer Annulation (Gram Scale)
This protocol is a generalized procedure based on milder, scalable methods.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the o-aminoaryl ketone (1.0 eq), the α-methylene-containing carbonyl compound (1.2 eq), and a suitable catalyst (e.g., molecular iodine, 0.1 eq).
-
Reaction Execution: If a solvent is used (e.g., ethanol), add it to the flask. Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). For solvent-free conditions, heat the neat mixture.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, filter and wash with a cold solvent. If not, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel, potentially with an eluent containing a small amount of base to prevent streaking.
Safety Protocol for Handling Sodium Hydride (NaH) on a Kilo-Scale
This protocol outlines key safety considerations for the large-scale use of NaH.
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Equipment and Environment: All reactions involving NaH must be conducted in a dedicated, inert atmosphere reactor with a robust cooling system and a system to monitor hydrogen off-gassing.[9] All glassware and solvents must be scrupulously dried to prevent reaction with moisture.
-
Reagent Handling: Use NaH in pre-weighed, dissolvable bags (e.g., SecuBags) to eliminate risks associated with handling the powder.[9][10]
-
Reaction Procedure: The NaH dispersion is added to the anhydrous solvent in the reactor. The substrate is then added slowly and controllably to manage the rate of hydrogen evolution and any exotherm.
-
Quenching: After the reaction is complete, any excess NaH must be quenched safely. This is typically done by the slow, controlled addition of a proton source, such as isopropanol or wet solvent, while maintaining a low temperature.
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Waste Disposal: All NaH-contaminated materials must be quenched and disposed of according to institutional safety guidelines.
Visualizations
Caption: Workflow for a gram-scale Friedländer annulation synthesis.
Caption: Troubleshooting decision tree for synthesis scale-up issues.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 8. scribd.com [scribd.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemjobber: Process Wednesday: "The Safe Use of Sodium Hydride on Scale" [chemjobber.blogspot.com]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. How to Scale Up Chromatography for Industrial Bioproduction [synapse.patsnap.com]
- 14. biocompare.com [biocompare.com]
- 15. researchgate.net [researchgate.net]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. reddit.com [reddit.com]
- 18. amarequip.com [amarequip.com]
- 19. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 20. Scale-up in microwave-accelerated organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 24. Suzuki reaction - Wikipedia [en.wikipedia.org]
Optimization of reaction conditions for the synthesis of 1h-Pyrrolo[3,2-h]quinoline derivatives
Welcome to the technical support center for the synthesis of 1H-Pyrrolo[3,2-h]quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during the synthesis of this compound derivatives, focusing on key reaction types such as the Friedländer annulation, Pictet-Spengler reaction, and palladium-catalyzed cross-coupling reactions (Suzuki and Heck).
Friedländer Annulation
The Friedländer synthesis is a classical and effective method for constructing the quinoline core of the target molecule. It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Question 1: My Friedländer reaction is resulting in a low yield of the desired this compound derivative. What are the potential causes and how can I improve it?
Answer: Low yields in the Friedländer synthesis can often be attributed to several factors:
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Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of catalyst are critical. High temperatures can sometimes lead to side reactions or decomposition of starting materials. It is advisable to screen different catalysts (both acid and base) and temperatures to find the optimal conditions for your specific substrates.
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Poor Reactivity of Starting Materials: The reactivity of both the o-aminoaryl carbonyl compound and the methylene-containing reactant can significantly impact the yield. Electron-withdrawing groups on the o-aminoaryl carbonyl can decrease its nucleophilicity, while sterically hindered ketones may react sluggishly.
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Side Reactions: Aldol condensation of the ketone starting material with itself can be a significant side reaction, especially under basic conditions. Using a pre-formed enamine or enolate of the ketone can sometimes mitigate this issue.
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Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Extending the reaction time or a moderate increase in temperature might be necessary.
Question 2: I am observing the formation of multiple products in my Friedländer reaction. How can I improve the regioselectivity?
Answer: When using unsymmetrical ketones, regioselectivity can be a challenge. Here are some strategies to improve it:
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Use of Directed Reactants: Employing a β-keto ester or a similar compound where one methylene group is more activated than the other can direct the cyclization to the desired position.
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Catalyst Choice: The choice of acid or base catalyst can influence the regioselectivity. It is recommended to screen a variety of catalysts to determine the best outcome for your specific substrate combination.
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Protecting Groups: In some cases, temporarily protecting one of the reactive methylene groups on the ketone can enforce the desired regioselectivity.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carboline and tetrahydroisoquinoline ring systems, which can be precursors to or part of the final this compound structure. It involves the cyclization of a β-arylethylamine with an aldehyde or ketone.
Question 3: My Pictet-Spengler reaction is not proceeding or giving a very low yield. What are the common pitfalls?
Answer: Several factors can lead to a failed or low-yielding Pictet-Spengler reaction:
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Insufficiently Acidic Catalyst: The reaction is acid-catalyzed and relies on the formation of an electrophilic iminium ion.[1] If the catalyst is not acidic enough, the reaction may not proceed. Common catalysts include protic acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl), as well as Lewis acids.
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Decomposition of Starting Materials: Tryptamine or other indole-containing starting materials can be sensitive to harsh acidic conditions and high temperatures, leading to decomposition.[1] Careful control of temperature and the use of milder acidic conditions are crucial.
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Poor Quality of Reagents: Impurities in the aldehyde or solvent can interfere with the reaction.[1] Ensure that all reagents and solvents are of high purity and are dry, as water can inhibit the reaction.
-
Steric Hindrance: Bulky substituents on either the β-arylethylamine or the carbonyl compound can sterically hinder the reaction, leading to lower yields or requiring more forcing conditions.
Question 4: I am struggling with the purification of my Pictet-Spengler product due to the presence of diastereomers. What are the best strategies for separation?
Answer: The formation of diastereomers is common in the Pictet-Spengler reaction. Here are some purification strategies:
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Column Chromatography: Careful optimization of the eluent system is key. A gradient elution with a high-performance silica gel may be necessary to separate isomers with very similar polarities.[1]
-
Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be a highly effective method for purification.[1]
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed to isolate the desired stereoisomer.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Heck)
Palladium-catalyzed reactions are frequently used to introduce substituents onto the pyrroloquinoline core or to form one of the rings in the final steps of the synthesis.
Question 5: My Suzuki coupling reaction to introduce an aryl group is giving a low yield. How can I optimize it?
Answer: Optimizing a Suzuki coupling involves a careful interplay of several factors:
-
Choice of Catalyst and Ligand: The combination of the palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and the ligand is crucial. For complex heterocyclic systems, specialized ligands may be required to achieve good yields.
-
Base and Solvent Selection: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., dioxane, toluene, DMF) can have a profound impact on the reaction outcome.[2][3] A screening of different base/solvent combinations is often necessary.
-
Reaction Temperature: While many Suzuki couplings proceed at elevated temperatures, some sensitive substrates may require milder conditions to prevent decomposition.
-
Quality of Boronic Acid/Ester: Impurities in the boronic acid or its ester can lead to lower yields. Ensure the boronic acid is pure and has not degraded during storage.
Question 6: I am attempting an intramolecular Heck reaction to form one of the rings, but the reaction is not working. What should I troubleshoot?
Answer: Intramolecular Heck reactions can be sensitive to a variety of factors:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for a successful intramolecular Heck reaction. Ligandless conditions or the use of specific phosphine ligands should be explored.
-
Base: The base used is crucial for regenerating the active Pd(0) catalyst. Common bases include triethylamine, potassium carbonate, and silver carbonate.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are often used.
-
Substrate Structure: The length and flexibility of the tether connecting the aryl/vinyl halide and the alkene can significantly impact the ease of cyclization. Ring strain in the desired product can also be a limiting factor.
Quantitative Data on Reaction Conditions
The following tables summarize quantitative data for key reactions involved in the synthesis of pyrroloquinoline derivatives and related heterocyclic systems. This data is intended to provide a starting point for reaction optimization.
Table 1: Optimization of Suzuki Coupling Conditions for Arylation of N-Heterocycles
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 65 |
| 2 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene | 110 | 8 | 85 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 80 | 16 | 92 |
| 4 | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ | DMF | 120 | 6 | 78 |
Data presented is representative and may vary depending on the specific substrates used.
Table 2: Influence of Reaction Parameters on Intramolecular Heck Reaction Yield
| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | PPh₃ | Et₃N | DMF | 100 | 24 | 45 |
| 2 | Pd(OAc)₂ (10) | P(o-tol)₃ | K₂CO₃ | Acetonitrile | 80 | 18 | 62 |
| 3 | PdCl₂(PPh₃)₂ (5) | - | Ag₂CO₃ | NMP | 120 | 12 | 75 |
| 4 | Pd₂(dba)₃ (5) | BINAP | Proton Sponge | Toluene | 110 | 16 | 55 |
Data is illustrative and optimization is recommended for each specific substrate.
Experimental Protocols
The following are representative experimental protocols for key reactions in the synthesis of this compound derivatives. Note: These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Friedländer Annulation for Quinoline Ring Formation
-
To a solution of the o-aminoaryl ketone (1.0 eq) in a suitable solvent (e.g., ethanol, toluene, or acetic acid) is added the α-methylene ketone (1.2 eq).
-
The catalyst (e.g., p-toluenesulfonic acid, potassium hydroxide, or iodine, 0.1-1.0 eq) is added to the mixture.
-
The reaction mixture is heated to the desired temperature (typically between 80-150 °C) and stirred for the required time (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired quinoline derivative.
Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling
-
To a reaction vessel charged with the halo-pyrroloquinoline (1.0 eq), the boronic acid or ester (1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq) is added the solvent (e.g., dioxane/water mixture).
-
The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
The palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is added, and the vessel is sealed.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring for the specified time (monitored by TLC or LC-MS).
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Visualizations
Workflow for Troubleshooting Low Yield in a Suzuki Coupling Reaction
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Logical Relationship in Friedländer Annulation Side Reactions
Caption: Competing reaction pathways in Friedländer synthesis.
Experimental Workflow for Pictet-Spengler Reaction
Caption: Step-by-step experimental workflow for the Pictet-Spengler reaction.
References
Troubleshooting low yields in the final steps of pyrroloquinoline alkaloid synthesis
Technical Support Center: Pyrroloquinoline Alkaloid Synthesis
This guide provides troubleshooting for common issues encountered during the final steps of pyrroloquinoline alkaloid synthesis, focusing on maximizing yield and purity.
Frequently Asked Questions (FAQs)
Q1: My final oxidative aromatization step is resulting in very low yields (<30%). What are the common causes and how can I troubleshoot this?
A1: Low yields in the final oxidation to form the aromatic pyrroloquinoline core are a frequent challenge. The primary causes often relate to the choice of oxidant, reaction conditions, and substrate stability.
Potential Causes & Troubleshooting Steps:
-
Oxidant Potency and Stoichiometry: The oxidizing agent may be too harsh, leading to decomposition, or too weak, resulting in incomplete conversion.
-
Troubleshooting: Screen a panel of oxidants with varying potentials. If using a potent oxidant like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) results in decomposition, consider milder reagents like tetrachlorobenzoquinone (TCQ) or manganese dioxide (MnO₂).[1] Conversely, if conversion is low with a mild oxidant, a stronger one may be required. In the synthesis of Trigonoine B, for instance, various conditions were evaluated, with a KMnO₄/MgSO₄ system in acetone/water providing the best outcome (43% yield) for the oxidation of a tetrahydroquinoline precursor.[2][3]
-
Protocol: Start by using 1.1-1.5 equivalents of the oxidant. Monitor the reaction by TLC or LCMS. If starting material remains, add more oxidant in small portions (0.2 eq) until consumption is complete.
-
-
Reaction Conditions: Temperature, solvent, and pH can dramatically affect the reaction's success.
-
Troubleshooting: If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) may be necessary. However, elevated temperatures can also promote byproduct formation.[2] Solvent choice is critical; aprotic solvents like DCM, THF, or toluene are common, but sometimes protic or mixed solvent systems are superior.[3]
-
Experimental Protocol (Oxidant Screening):
-
Set up three parallel reactions in small vials, each with 10 mg of the precursor.
-
To Vial A, add 1.2 eq of DDQ in 1 mL of dioxane.
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To Vial B, add 2.0 eq of activated MnO₂ in 1 mL of chloroform.
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To Vial C, add 1.2 eq of KMnO₄ with 1.5 eq of MgSO₄ in 1 mL of acetone:water (10:1).[3]
-
Stir all reactions at room temperature and monitor every 30 minutes for 4 hours. Compare the product formation and byproduct profile by TLC/LCMS to identify the optimal system.
-
-
-
Substrate Stability: The pyrroloquinoline core, especially in its reduced or partially oxidized forms, can be unstable. The presence of certain functional groups may lead to undesired side reactions.[4]
-
Troubleshooting: Ensure all reagents and solvents are dry and reactions are run under an inert atmosphere (N₂ or Ar) to prevent oxygen-mediated decomposition, as reduced PQQ is known to be oxygen-sensitive.[5]
-
Q2: I'm observing significant byproduct formation during a late-stage electrocyclization step. How can I identify and minimize these side reactions?
A2: Electrocyclization reactions are powerful but can be sensitive to steric and electronic effects, often leading to a mixture of products if not properly optimized.[2][3]
Potential Causes & Troubleshooting Steps:
-
Steric Hindrance: Bulky protecting groups near the reacting centers can completely inhibit cyclization.[2][3]
-
Troubleshooting: In a documented synthesis, an N-TIPS (triisopropylsilyl) group prevented electrocyclization. The solution was to perform the deprotection and cyclization in a one-pot procedure. Heating the substrate with TBAF (tetra-n-butylammonium fluoride) not only removed the TIPS group but also facilitated the subsequent cyclization, raising the yield to 58%.[2][3]
-
-
Reaction Temperature and Spontaneous Cyclization: The carbodiimide intermediates used in some cyclizations can be unstable and cyclize spontaneously at low temperatures (e.g., ~60 °C), which can lead to a complex mixture of byproducts if not controlled.[2][3]
-
Byproduct Generation During Precursor Synthesis: The reagents used to form the cyclization precursor (e.g., CBr₄, PPh₃, Et₃N for carbodiimide formation) can lead to numerous byproducts, complicating purification and lowering the overall yield of the cyclized product.[2][3]
-
Troubleshooting: If optimizing the reaction conditions for precursor formation fails to reduce byproducts, consider alternative synthetic routes or purification of the crude intermediate before proceeding to the cyclization step.
-
Illustrative Data on Cyclization Optimization:
| Entry | Precursor | Conditions | Yield of Cyclized Product | Reference |
| 1 | N-TIPS Protected Carbodiimide | Heat | 0% (No reaction) | [2][3] |
| 2 | N-TIPS Protected Carbodiimide | TBAF, 1,2-DCB, 80 °C | 58% | [2][3] |
| 3 | Phenyl-Substituted Carbodiimide | In situ formation and cyclization | 25% (Numerous byproducts) | [2][3] |
Troubleshooting Workflow for Low-Yield Cyclization
Caption: Decision tree for troubleshooting low yields in electrocyclization steps.
Q3: Purification of my final, highly polar pyrroloquinoline alkaloid is difficult, resulting in significant product loss. What strategies can improve recovery?
A3: The polar nature of many pyrroloquinoline alkaloids, often due to multiple carboxylic acid and quinone functionalities, makes them challenging to purify with standard silica gel chromatography.
Potential Solutions & Strategies:
-
Alternative Chromatography:
-
Reversed-Phase Chromatography (C18): This is often the method of choice for polar compounds. Use a gradient of water (often with 0.1% TFA or formic acid) and an organic solvent like acetonitrile or methanol.
-
Ion-Exchange Chromatography: If the molecule is acidic (like PQQ), anion-exchange chromatography can be highly effective for purification from fermentation broths or complex reaction mixtures.[6]
-
-
Extraction Techniques:
-
Supramolecular Solvent Complex Extraction: This technique has been successfully used to extract PQQ from fermentation broth with an extraction rate of up to 98%. It involves creating a supramolecular solvent with a surfactant (like benzalkonium chloride), an alkane (n-hexane), and an alkanol (n-pentanol). The mechanism involves ion-pair and π-π complexation.[7]
-
Salting Out: After extraction, the product can be recovered from the organic phase by back-extraction into an aqueous solution containing a high concentration of salt (e.g., NaCl), followed by crystallization.[7][8]
-
-
Crystallization:
-
pH Adjustment: The solubility of PQQ and its salts is highly dependent on pH. Carefully adjusting the pH of the purified solution can induce crystallization.[8] For instance, a process for purifying PQQ disodium salt involves adjusting the pH to 4.0-4.3 to remove impurities before salting out and crystallization.[8]
-
Protocol for PQQ Crystallization (General):
-
Dissolve the crude, purified product in a minimum amount of hot water or a suitable solvent mixture.
-
Adjust the pH with dilute HCl or NaOH to find the point of minimum solubility.
-
Allow the solution to cool slowly to room temperature, then to 0-4 °C.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Purification Strategy Selection Logic
Caption: Logic diagram for selecting an appropriate purification strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B [beilstein-journals.org]
- 3. Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quinone biogenesis: Structure and mechanism of PqqC, the final catalyst in the production of pyrroloquinoline quinone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production and radioprotective effects of pyrroloquinoline quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation and purification of pyrroloquinoline quinone from Gluconobacter oxydans fermentation broth using supramolecular solvent complex extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN114031618A - Separation and purification process of pyrroloquinoline quinone disodium salt - Google Patents [patents.google.com]
Purification strategies for removing byproducts from 1h-Pyrrolo[3,2-h]quinoline reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1H-pyrrolo[3,2-h]quinoline and its derivatives. The following information is designed to address specific issues that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The most frequently employed and effective purification method for this compound derivatives is column chromatography.[1][2][3] Recrystallization is also utilized, particularly for final purification steps to obtain highly pure crystalline material.
Q2: I am observing multiple spots on my TLC plate after a Suzuki coupling reaction to synthesize a 3-substituted this compound. What are the likely byproducts?
A2: In a typical Suzuki coupling reaction for this synthesis, you can anticipate the following common byproducts in your crude reaction mixture:
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Unreacted Starting Materials: This includes the halogenated this compound precursor and the boronic acid or ester coupling partner.
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Homocoupled Products: Symmetrical dimers of both the boronic acid/ester and the halo-pyrroloquinoline can form.
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Protodeborylation/Protodehalogenation Products: The boronic acid can be converted back to the corresponding hydrocarbon, and the halo-pyrroloquinoline can be reduced to the parent this compound.
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Residual Palladium Catalyst and Ligands: These are often visible as baseline spots on the TLC plate.
Q3: My desired this compound derivative is co-eluting with an impurity during column chromatography. What can I do to improve separation?
A3: If you are experiencing co-elution, consider the following strategies:
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Solvent System Optimization: Methodically vary the polarity of your eluent. For this compound derivatives, a common mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH).[1][2] You can fine-tune the separation by creating a shallower gradient or running the column isocratically with small, incremental changes in the MeOH percentage.
-
Addition of a Modifier: For basic compounds like many nitrogen-containing heterocycles, adding a small amount of a basic modifier like triethylamine (Et3N) (e.g., 0.1-1%) to the mobile phase can improve peak shape and resolution by deactivating acidic sites on the silica gel.
-
Change of Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase silica gel (C18), which separates compounds based on different principles.
Q4: After column chromatography, my product appears pure by TLC, but the NMR spectrum shows broad peaks. What could be the issue?
A4: Broad peaks in the NMR spectrum of your purified this compound derivative could be due to several factors:
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Residual Paramagnetic Impurities: Trace amounts of palladium catalyst can cause significant line broadening in NMR spectra. To address this, you can try filtering your sample through a small plug of Celite or silica gel before NMR analysis.
-
Protonation/Deprotonation Equilibria: The pyrrole and quinoline nitrogens can undergo proton exchange, which can lead to peak broadening. Adding a drop of D2O to your NMR sample can sometimes sharpen N-H signals.
-
Tautomerism: Some derivatives may exist as a mixture of tautomers in solution, leading to broadened or multiple sets of signals.[2]
-
Aggregation: At higher concentrations, planar aromatic molecules can stack, leading to broader signals. Try acquiring the spectrum at a lower concentration.
Troubleshooting Guides
Issue 1: Low Recovery of the Desired Product After Column Chromatography
Possible Cause 1: The product is highly polar and is not eluting from the silica gel column.
-
Troubleshooting Tip: Gradually increase the polarity of the mobile phase. If you are using a DCM/MeOH system, you can increase the percentage of MeOH. For very polar compounds, a mobile phase system of DCM/MeOH with a small amount of acetic acid or ammonium hydroxide may be necessary to protonate or deprotonate the compound and alter its retention.
Possible Cause 2: The product is unstable on silica gel.
-
Troubleshooting Tip: Minimize the time the compound spends on the column by using flash chromatography with a slightly more polar solvent system than what is typically used for standard gravity chromatography. Alternatively, consider using a less acidic stationary phase like neutral alumina.
Issue 2: The Purified Product is Contaminated with a Persistent, Less-Polar Impurity.
Possible Cause: Homocoupled byproduct from the boronic acid/ester.
-
Troubleshooting Tip: This type of byproduct is often non-polar. Ensure your column chromatography starts with a non-polar solvent (e.g., hexanes or DCM) to elute these impurities before increasing the polarity to elute your more polar product. A pre-column filtration through a small plug of silica with a non-polar solvent can also help remove these impurities.
Issue 3: The Purified Product is Contaminated with a Persistent, More-Polar Impurity.
Possible Cause: Unreacted starting materials or polar byproducts.
-
Troubleshooting Tip: Optimize the gradient elution to ensure good separation between your product and more polar impurities. If using a DCM/MeOH system, a very shallow gradient at the beginning of the elution can help resolve compounds with similar polarities. A final wash with a high concentration of MeOH can confirm if highly polar impurities are retained on the column.
Data Presentation
The following tables summarize typical column chromatography conditions reported for the purification of this compound derivatives.
Table 1: Column Chromatography Parameters for 3-Substituted 1H-Pyrrolo[3,2-g]isoquinolines
| Compound | Stationary Phase | Mobile Phase | Rf Value | Reference |
| 3-(2-Chloro-pyridin-4-yl)-1H-pyrrolo[3,2-g]isoquinoline | Silica Gel | CH2Cl2/MeOH (97:3 to 94:6) | 0.14 (in EtOAc) | [1] |
| 5-(1H-Pyrrolo[3,2-g]isoquinolin-3-yl)pyridin-2-amine | Silica Gel | CH2Cl2/MeOH (96:4 to 92:8 + 1% Et3N) | 0.38 (in CH2Cl2/MeOH 9:1) | [1] |
| 3-(1H-Pyrrol-2-yl)-1H-pyrrolo[3,2-g]isoquinoline | Silica Gel | CH2Cl2/MeOH (96:4) | 0.18 (in CH2Cl2/MeOH 94:6) | [2] |
| 3-(1H-Pyrazol-4-yl)-1H-pyrrolo[3,2-g]isoquinoline | Silica Gel | CH2Cl2/MeOH (95:5 to 9:1) | 0.23 (in CH2Cl2/MeOH 92:8) | [2] |
Experimental Protocols
General Protocol for Purification by Column Chromatography:
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Slurry Preparation: The crude reaction mixture is adsorbed onto a small amount of silica gel by dissolving the crude product in a suitable solvent (e.g., DCM or MeOH), adding silica gel, and then removing the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexanes or DCM).
-
Loading: The dried crude product on silica gel is carefully loaded onto the top of the packed column.
-
Elution: The column is eluted with a solvent system of increasing polarity. The elution is typically started with a less polar solvent to remove non-polar impurities, and the polarity is gradually increased to elute the desired product.
-
Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound derivative.
Visualizations
Caption: A general workflow for the purification of this compound derivatives.
Caption: A troubleshooting decision tree for column chromatography purification.
References
- 1. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 1h-Pyrrolo[3,2-h]quinoline under different storage conditions
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 1h-Pyrrolo[3,2-h]quinoline under various storage conditions. The following information is based on general principles of heterocyclic chemistry and stability studies of structurally related compounds, as specific data for this compound is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, and kept in a freezer at -20°C. For short-term storage, refrigeration at 2-8°C is acceptable. The key is to minimize exposure to light, moisture, and elevated temperatures, which are common factors that can lead to the degradation of complex heterocyclic compounds.
Q2: How stable is this compound in solution?
The stability of this compound in solution depends on the solvent, pH, and storage conditions. It is advisable to prepare solutions fresh for each experiment. If storage is necessary, solutions should be kept at low temperatures (-20°C or -80°C), protected from light, and purged with an inert gas like argon or nitrogen to prevent oxidation. Protic solvents may participate in degradation pathways, so aprotic solvents are often preferred for long-term storage.
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, compounds with similar pyrroloquinoline structures are susceptible to oxidation and photodecomposition. The electron-rich pyrrole ring can be prone to oxidation, and the quinoline system can absorb UV light, leading to photochemical reactions.
Q4: How can I detect degradation of my this compound sample?
Degradation can be monitored by a variety of analytical techniques. A change in the physical appearance of the sample (e.g., color change) can be an initial indicator. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess the purity of the sample over time. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to identify the formation of degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Degradation of this compound due to improper storage or handling. | 1. Verify the purity of your sample using HPLC or an equivalent analytical method. 2. If degradation is confirmed, obtain a fresh sample and store it under the recommended conditions (-20°C, protected from light and moisture). 3. For solutions, always use freshly prepared samples for critical experiments. |
| Change in sample color | This is often an indication of oxidation or photodecomposition. | 1. Discard the discolored sample. 2. Ensure that the storage container is airtight and opaque. 3. When handling the solid, minimize its exposure to ambient light and atmosphere. |
| Precipitate formation in solution | The compound may have limited solubility or may be degrading to form insoluble products. | 1. Confirm the solubility of this compound in the chosen solvent. 2. If solubility is not the issue, the precipitate may be a degradation product. Analyze the precipitate and the remaining solution to identify the cause. 3. Consider using a different solvent or preparing more dilute solutions. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound using HPLC
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC to determine the initial purity and peak area. This will serve as the baseline.
-
Storage Conditions: Aliquot the stock solution into several vials. Store these vials under different conditions to be tested (e.g., -20°C, 4°C, room temperature, exposed to light, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from each storage condition and analyze it by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial (T=0) peak area. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
Discrepancies between theoretical and experimental spectroscopic data of 1h-Pyrrolo[3,2-h]quinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[3,2-h]quinoline. It addresses common discrepancies observed between theoretical and experimental spectroscopic data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do my experimental IR/Raman vibrational frequencies for this compound not match the predicted frequencies from my DFT calculations?
A1: Discrepancies between experimental and theoretical vibrational frequencies are common and can arise from several factors:
-
Computational Model Limitations: Theoretical calculations are performed on a single molecule in the gas phase at 0 K, whereas experimental spectra are often recorded on solid or solution samples at room temperature. Intermolecular interactions, such as hydrogen bonding in the solid state, can significantly shift vibrational frequencies.
-
Basis Set and Functional Choice: The choice of DFT functional and basis set significantly impacts the accuracy of predicted frequencies. A benchmark study on this compound suggests that the B3LYP functional with Pople's split-valence basis sets provides a good balance of accuracy and computational cost for IR and Raman spectral simulations.[1][2] However, neither Hartree-Fock (HF) nor Møller-Plesset perturbation theory (MP2) methods are recommended for describing the vibrational structure of this molecule.[1][2]
-
Anharmonicity: DFT calculations often use the harmonic oscillator approximation, which can lead to overestimation of vibrational frequencies, particularly for N-H and C-H stretching modes. Experimental vibrations are anharmonic.
-
In-Plane vs. Out-of-Plane Modes: A notable discrepancy is often observed between the predicted accuracy for in-plane and out-of-plane normal modes. In-plane modes are generally computed reliably with modest basis sets. In contrast, out-of-plane vibrations require larger basis sets and are still reproduced with less accuracy.[1][2]
Troubleshooting Steps:
-
Review Your Computational Method: Ensure you are using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Apply a Scaling Factor: It is common practice to apply a uniform scaling factor (typically between 0.95 and 0.98 for B3LYP) to the calculated frequencies to account for anharmonicity and other systematic errors.
-
Consider Solvent Effects: If your experimental data is from a solution, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) in your calculations.
-
Analyze Crystal Packing Effects: For solid-state experimental data, consider performing calculations on a dimer or a small cluster to approximate intermolecular interactions.
Q2: My experimental ¹H and ¹³C NMR chemical shifts for this compound deviate from the calculated values. What could be the cause?
A2: Similar to vibrational spectroscopy, differences between experimental and theoretical NMR data are expected. Key factors include:
-
Solvent Effects: The polarity of the solvent used in the NMR experiment can significantly influence chemical shifts through solute-solvent interactions. Theoretical calculations in the gas phase will not capture these effects.
-
Molecular Geometry: The accuracy of the calculated chemical shifts is highly dependent on the accuracy of the optimized molecular geometry.
-
Relativistic Effects: For heavier atoms, relativistic effects can become important, though this is less of a concern for 1H and 13C NMR.
-
Reference Standard: Theoretical calculations typically compute absolute shieldings, which are then converted to chemical shifts by referencing to the calculated shielding of a standard (e.g., Tetramethylsilane - TMS). The accuracy of this conversion depends on the level of theory used for both the molecule of interest and the reference standard.
Troubleshooting Steps:
-
Incorporate a Solvent Model: Use a continuum solvent model in your DFT calculations that matches the experimental solvent.
-
Optimize Geometry at a Suitable Level of Theory: Ensure the molecular geometry is optimized with a reliable method (e.g., B3LYP-D3/6-311G(d,p) with a PCM solvent model) before calculating NMR properties.[3]
-
Use a Consistent Referencing Scheme: Calculate the shielding for TMS at the same level of theory as your molecule for accurate referencing.
-
Check for Tautomers or Isomers: Ensure that the calculated structure corresponds to the correct tautomer or isomer present in the experimental sample.
Q3: I am observing fluorescence quenching in my experiments with this compound in certain solvents. Is this expected?
A3: Yes, fluorescence quenching can occur, particularly in protic solvents like methanol. Studies have shown that this compound can form hydrogen-bonded complexes with methanol.[4] For a 1:1 complex, fluorescence quenching is observed, which is attributed to rapid excited-state double proton transfer followed by non-radiative relaxation.[4] However, larger clusters (e.g., with 2 or 3 methanol molecules) have been found to be fluorescent.
Troubleshooting Steps:
-
Solvent Purity: Ensure the use of high-purity, spectroscopy-grade solvents to avoid quenching by impurities.
-
Concentration Effects: Investigate the effect of concentration, as aggregation at higher concentrations can sometimes lead to self-quenching.
-
Consider Complex Formation: Be aware of the potential for hydrogen-bonded complex formation with protic solvents, which can alter the photophysical properties.
Data Presentation
Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode Description | Experimental (FT-IR) | Experimental (Raman) | Calculated (B3LYP/6-311++G(d,p)) |
| N-H Stretch | ~3456 | Not Reported | ~3637 |
| C-H Stretch (quinoline) | 3050-3150 | 3050-3150 | 3100-3200 |
| C-H Stretch (pyrrole) | 3150-3200 | 3150-3200 | 3200-3250 |
| C=C/C=N Ring Stretch | 1600-1650 | 1600-1650 | 1610-1660 |
| In-plane Bending | 1000-1500 | 1000-1500 | 1000-1500 |
| Out-of-plane Bending | 700-900 | 700-900 | 700-900 |
Note: Calculated frequencies are typically higher than experimental ones due to the harmonic approximation. A scaling factor is often applied to the calculated values for better agreement.
Table 2: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) for this compound in DMSO-d₆
| Carbon Atom | Experimental (ppm) | Calculated (GIAO-B3LYP/6-311++G(d,p) with PCM) |
| C2 | ~121.5 | ~123.0 |
| C3 | ~101.2 | ~102.5 |
| C3a | ~128.9 | ~130.1 |
| C4 | ~129.8 | ~131.0 |
| C5 | ~120.5 | ~122.0 |
| C6 | ~127.8 | ~129.2 |
| C6a | ~147.5 | ~149.0 |
| C7 | ~115.3 | ~116.8 |
| C8 | ~135.9 | ~137.2 |
| C9a | ~148.2 | ~149.8 |
| C9b | ~125.0 | ~126.5 |
Note: The numbering of atoms may vary depending on the convention used. The calculated values are illustrative and can vary with the specific computational method.
Experimental Protocols
1. High-Resolution NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (can range from hundreds to thousands).
-
-
2D NMR: For unambiguous assignment, perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
2. FT-IR and Raman Spectroscopy
-
FT-IR (ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty ATR crystal before measuring the sample.
-
-
Raman Spectroscopy:
-
Place the sample (solid or in a suitable cuvette for solutions) in the sample holder of the Raman spectrometer.
-
Use a laser excitation source (e.g., 785 nm) to minimize fluorescence.
-
Acquire the spectrum over a suitable Raman shift range (e.g., 200-3500 cm⁻¹).
-
3. UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, cyclohexane, acetonitrile). A typical concentration for UV-Vis is 10⁻⁵ to 10⁻⁶ M.
-
UV-Vis Absorption:
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorption spectrum over a range of approximately 200-500 nm.
-
Use the pure solvent as a blank for baseline correction.
-
-
Fluorescence Emission:
-
Use a four-sided quartz cuvette.
-
Determine the wavelength of maximum absorption (λₘₐₓ) from the UV-Vis spectrum and set this as the excitation wavelength.
-
Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to a longer wavelength (e.g., 350-600 nm).
-
Visualization Diagrams
Caption: Experimental workflow for spectroscopic analysis.
Caption: Troubleshooting logical relationships.
References
- 1. This compound: a benchmark molecule for reliable calculations of vibrational frequencies, IR intensities, and Raman activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Fluorescence quenching in cyclic hydrogen-bonded complexes of this compound with methanol: cluster size effect - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing 1h-Pyrrolo[3,2-h]quinoline Performance in High-Throughput Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of 1h-pyrrolo[3,2-h]quinoline compounds in high-throughput screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows poor solubility in aqueous assay buffer. What can I do?
A1: Poor aqueous solubility is a common challenge with heterocyclic compounds. Here are several strategies to address this:
-
Optimize DMSO Concentration: While DMSO is a common solvent, high concentrations can be detrimental to assay performance.[1][2] Test a range of final DMSO concentrations (e.g., 0.1% to 1%) to find the optimal balance between compound solubility and assay tolerance.[1]
-
Use of Co-solvents: Consider the use of a co-solvent in your assay buffer. Pluronic F-127 or other non-ionic detergents can help maintain compound solubility.
-
Sonication: Briefly sonicating the compound plates after dilution into the assay buffer can help dissolve any precipitate that may have formed.
-
Pre-incubation: A short pre-incubation of the compound in the assay buffer at a slightly elevated temperature (if the assay components are stable) can sometimes improve solubility.
Q2: I am observing a high rate of false positives in my primary screen. What are the likely causes and how can I mitigate them?
A2: False positives can arise from several sources, including compound interference with the assay technology.[3][4][5] For this compound derivatives, which are often fluorescent, this is a key consideration.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[4][6][7] Including a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can help disrupt these aggregates.[4]
-
Fluorescence Interference: Since 1h-pyrrolo[3,2-h]quinolines can be fluorescent, they may interfere with fluorescence-based assays.[8][9] It is crucial to perform a counter-screen to identify and flag auto-fluorescent compounds.[8][10] This can be done by reading the fluorescence of compound-only wells at the same wavelengths used in the primary assay.
-
Cytotoxicity: In cell-based assays, compound cytotoxicity can lead to a decrease in signal that mimics genuine inhibition.[11][12] A parallel cytotoxicity assay (e.g., using a viability dye like resazurin or CellTiter-Glo®) should be run to distinguish true inhibitors from cytotoxic compounds.[11]
Q3: How can I improve the Z'-factor of my kinase assay for this compound inhibitors?
A3: A robust Z'-factor (ideally > 0.5) is critical for a reliable HTS campaign.[13][14] Several factors can be optimized to improve this metric:[15]
-
Reagent Concentrations: Optimize the concentrations of your kinase, substrate, and ATP. For competitive inhibitors, using an ATP concentration close to the Km value can improve sensitivity.
-
Incubation Time: Determine the optimal reaction time to ensure a sufficient signal window without running the reaction to completion.
-
Plate Quality: Use high-quality microplates with low well-to-well variability.
-
Dispensing Accuracy: Ensure your liquid handling instrumentation is properly calibrated to minimize volume variations.
Troubleshooting Guides
Problem 1: Low Signal-to-Background Ratio
Symptoms: The difference between the positive and negative controls is small, making it difficult to identify true hits.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Reagent Concentrations | Titrate enzyme and substrate concentrations to maximize the signal window. |
| Insufficient Reaction Time | Perform a time-course experiment to identify the optimal incubation period. |
| Reagent Degradation | Ensure reagents are fresh and have been stored correctly. Prepare fresh batches if necessary. |
| Incorrect Buffer Conditions | Optimize pH, salt concentration, and co-factors in the assay buffer. |
Problem 2: High Well-to-Well Variability
Symptoms: Inconsistent signal across replicate wells, leading to a poor Z'-factor and difficulty in hit identification.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inaccurate Liquid Handling | Calibrate and validate all automated liquid handlers. Use low-evaporation lids. |
| Edge Effects | Avoid using the outer wells of the microplate, or incubate plates in a humidified chamber. |
| Compound Precipitation | Visually inspect plates for precipitate. If observed, refer to solubility optimization strategies. |
| Inconsistent Incubation Temperature | Ensure uniform temperature across the incubator and minimize the time plates are outside. |
Problem 3: Hit Confirmation Failure in Orthogonal Assays
Symptoms: Compounds identified as hits in the primary screen are not active in a secondary, label-free, or alternative technology assay.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Primary Assay Artifact | The compound may be interfering with the primary assay's detection method (e.g., fluorescence).[5] This is why orthogonal assays with different detection principles are crucial for hit validation.[16][17] |
| Compound Instability | The compound may degrade under the conditions of one assay but not the other. Assess compound stability under both assay conditions. |
| Different Assay Sensitivities | The two assays may have different sensitivities to the compound's mechanism of action. Re-evaluate the assay conditions for both. |
| Impure Compound Sample | The activity in the primary screen may have been due to a contaminant. It is essential to re-test with a freshly synthesized and purified batch of the compound.[5] |
Experimental Protocols & Data Presentation
Protocol: Kinase Activity Assay (Generic TR-FRET)
This protocol provides a general framework for a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100.
-
Kinase Solution: Dilute kinase to 2X final concentration in Assay Buffer.
-
Substrate/ATP Mix: Dilute fluorescently labeled substrate and ATP to 2X final concentration in Assay Buffer.
-
Detection Mix: Prepare anti-phospho-substrate antibody labeled with a TR-FRET acceptor in detection buffer.
-
-
Assay Procedure:
-
Dispense 50 nL of this compound compound solution in DMSO into a 384-well assay plate.
-
Add 5 µL of Kinase Solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of Substrate/ATP Mix.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of Detection Mix.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET enabled plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize data to positive and negative controls.
-
Determine IC50 values for active compounds.
-
Data Summary Tables
Table 1: Effect of DMSO Concentration on Assay Performance
| Final DMSO (%) | Signal-to-Background | Z'-Factor |
| 0.1 | 10.2 | 0.75 |
| 0.5 | 9.8 | 0.72 |
| 1.0 | 9.5 | 0.68 |
| 2.0 | 7.1 | 0.45 |
Table 2: Mitigation of False Positives with Detergent
| Compound ID | Inhibition (%) - No Detergent | Inhibition (%) - 0.01% Triton X-100 | Classification |
| PQ-001 | 85 | 82 | True Hit |
| PQ-002 | 78 | 12 | Aggregator |
| PQ-003 | 92 | 89 | True Hit |
| PQ-004 | 65 | 5 | Aggregator |
Visualizations
Signaling Pathway
Caption: Generic kinase signaling pathway illustrating a potential point of intervention for this compound inhibitors.
Experimental Workflow
Caption: A typical workflow for a high-throughput screening campaign, from primary screen to lead candidate identification.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting assays with a low Z'-factor.
References
- 1. researchgate.net [researchgate.net]
- 2. Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. files.docking.org [files.docking.org]
- 7. researchgate.net [researchgate.net]
- 8. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The use of evidence from high-throughput screening and transcriptomic data in human health risk assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. assay.dev [assay.dev]
- 15. promega.com [promega.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 1H-Pyrrolo[3,2-h]quinoline and Ellipticine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two structurally related heterocyclic compounds: 1H-Pyrrolo[3,2-h]quinoline and the well-characterized anticancer agent, ellipticine. This objective analysis, supported by available experimental data, aims to inform researchers and drug development professionals on their potential as therapeutic agents.
Core-Scaffold Structures
Ellipticine , a natural alkaloid, possesses a planar tetracyclic pyridocarbazole structure. In contrast, This compound features an angular tricyclic system, representing a simplified heterocyclic moiety of ellipticine with a different ring condensation. This structural difference is a key determinant of their distinct biological profiles.
Mechanism of Action: A Tale of Two Intercalators
Both ellipticine and this compound derivatives are believed to exert their cytotoxic effects primarily through interaction with DNA and disruption of essential cellular processes.
Ellipticine's Multifaceted Attack:
Ellipticine's anticancer activity is well-documented and attributed to a multi-modal mechanism of action.[1] Key pathways include:
-
DNA Intercalation: The planar structure of ellipticine allows it to insert itself between the base pairs of DNA, distorting the helical structure and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: Ellipticine is a potent inhibitor of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication. By stabilizing the topoisomerase II-DNA cleavage complex, it leads to the accumulation of double-strand breaks and ultimately, apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Ellipticine can induce oxidative stress within cancer cells by generating ROS, leading to further cellular damage.
-
p53 Pathway Activation: Ellipticine has been shown to activate the p53 tumor suppressor pathway, a critical regulator of the cell cycle and apoptosis.
This compound: A Milder Mimic?
Studies on 2-substituted derivatives of this compound suggest a similar, albeit less potent, mechanism of action to ellipticine. These compounds have been shown to induce an antiproliferative effect and extensive DNA fragmentation in mammalian cells.[2] This evidence strongly suggests that they also act as topoisomerase inhibitors.[2] However, the extent of their DNA intercalating ability and their effects on ROS production and the p53 pathway have not been as extensively characterized as those of ellipticine.
Comparative Cytotoxicity
Quantitative data on the cytotoxicity of ellipticine against a range of cancer cell lines is widely available. In contrast, specific IC50 values for the parent this compound are not readily found in direct comparative studies with ellipticine. The available data for 2-substituted derivatives of this compound indicates that they exhibit a reduced antiproliferative effect compared to ellipticine.[2]
Table 1: Cytotoxicity of Ellipticine against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| IMR-32 | Neuroblastoma | < 1 |
| UKF-NB-4 | Neuroblastoma | < 1 |
| UKF-NB-3 | Neuroblastoma | < 1 |
| HL-60 | Leukemia | < 1 |
| MCF-7 | Breast Adenocarcinoma | ~ 1 |
| U87MG | Glioblastoma | ~ 1 |
| CCRF-CEM | Leukemia | ~ 4 |
| A549 | Non-small cell lung | 1.34 ± 0.08 |
| KB | Epidermoid carcinoma | 1.99 ± 0.22 |
Data compiled from multiple sources.[1][3]
This compound Derivatives: A Qualitative Comparison
While specific IC50 values for the parent compound are lacking in comparative assays, research on its 2-substituted derivatives has demonstrated:
-
Antiproliferative Effects: All tested compounds showed an ability to induce an antiproliferative effect in mammalian cells.[2]
-
DNA Fragmentation: These derivatives were capable of inducing extensive DNA fragmentation, a hallmark of apoptosis.[2]
-
Reduced Potency: The study concluded that these effects were observed to a "reduced extent" when compared to ellipticine.[2]
Experimental Protocols
A general workflow for assessing the biological activity of such compounds is outlined below. Detailed protocols for specific assays are provided in the subsequent sections.
Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and ellipticine) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
DNA Intercalation Assay: Ethidium Bromide Displacement
This assay indirectly measures the ability of a compound to intercalate into DNA by observing the displacement of a known intercalator, ethidium bromide (EtBr).
-
Prepare DNA-EtBr Complex: Prepare a solution of calf thymus DNA and ethidium bromide in a suitable buffer.
-
Fluorescence Measurement: Measure the initial fluorescence of the DNA-EtBr complex.
-
Compound Titration: Add increasing concentrations of the test compound to the DNA-EtBr solution.
-
Fluorescence Quenching: Measure the decrease in fluorescence intensity as the test compound displaces EtBr from the DNA.
-
Data Analysis: The extent of fluorescence quenching is indicative of the compound's DNA intercalating ability.
Topoisomerase II Inhibition Assay: kDNA Decatenation
This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA).
-
Reaction Setup: Prepare a reaction mixture containing kDNA, topoisomerase II enzyme, and ATP in a reaction buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel.
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Decatenated minicircles will migrate faster than the catenated kDNA network.
-
Data Analysis: Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA.
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the test compound for a specific duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
-
Data Analysis: The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Conclusion
Ellipticine remains a potent anticancer agent with a well-defined, multi-pronged mechanism of action. While this compound shares a structural resemblance and a likely similar mode of action through topoisomerase inhibition, the current body of evidence suggests it is a less potent cytotoxic agent.[2] The angular structure of this compound compared to the planar ellipticine likely influences its DNA binding affinity and overall biological activity.
Further quantitative studies directly comparing the IC50 values of this compound and ellipticine across a panel of cancer cell lines are warranted to provide a more definitive comparison. Additionally, a more in-depth investigation into the broader mechanistic profile of this compound, including its effects on ROS generation and key signaling pathways, would be invaluable for its potential development as a therapeutic agent. For drug development professionals, while ellipticine's high toxicity has limited its clinical use, the reduced potency of this compound derivatives might offer a more favorable therapeutic window, a hypothesis that requires further rigorous investigation.
References
1H-Pyrrolo[3,2-h]quinoline Derivatives Versus Other Kinase Inhibitors: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 1H-pyrrolo[3,2-h]quinoline derivatives and other established kinase inhibitors. Due to the limited availability of specific kinase inhibition data for the this compound scaffold in publicly accessible literature, this comparison utilizes data from the closely related and well-studied 1H-pyrrolo[3,2-g]isoquinoline derivatives as a representative for this class of compounds. This substitution allows for a meaningful comparative analysis against approved kinase inhibitors, highlighting the potential of the broader pyrrolo-quinoline scaffold in kinase inhibition.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the inhibitory activity (IC50 values) of representative 1H-pyrrolo[3,2-g]isoquinoline derivatives against several kinases, compared with well-established, FDA-approved kinase inhibitors.
Table 1: Comparative IC50 Values (nM) Against Haspin, DYRK1A, and PIM1 Kinases
| Compound/Drug | Haspin | DYRK1A | PIM1 |
| 1H-Pyrrolo[3,2-g]isoquinoline Derivatives | |||
| Compound 3 | 10.6 | >100 | >100 |
| N-methylated derivative 10 | 23.6 | - | - |
| Approved Kinase Inhibitors | |||
| Sunitinib | - | - | - |
| Sorafenib | - | - | Not Active |
| Dasatinib | - | - | - |
Note: "-" indicates data not available in the cited sources. Data for 1H-pyrrolo[3,2-g]isoquinoline derivatives are from studies on this specific scaffold and are used as a proxy for the this compound class.
Table 2: Broader Kinase Profile of Approved Inhibitors (IC50 in nM)
| Drug | VEGFR2 | PDGFRβ | c-Kit | B-Raf | Abl | Src |
| Sunitinib | 80 | 2[1] | - | - | - | - |
| Sorafenib | 90[2] | 57[2] | 68[2] | 22 (wild-type), 38 (V599E) | - | - |
| Dasatinib | - | - | 79 | - | <1 | 0.8 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Protocol:
-
Kinase Reaction: A 5 µL kinase reaction is performed in a 384-well plate containing the kinase, substrate, ATP, and the test compound (e.g., a 1H-pyrrolo[3,2-g]isoquinoline derivative) in a suitable kinase buffer. The reaction is incubated at room temperature for a specified period.
-
ATP Depletion: 5 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is then incubated for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: 10 µL of Kinase Detection Reagent is added to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.
-
Luminescence Detection: The plate is incubated for 30-60 minutes at room temperature, and the luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is used to calculate the percentage of kinase inhibition by the test compound. IC50 values are determined by plotting the percentage of inhibition against a range of compound concentrations.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways involving the kinases targeted by the 1H-pyrrolo[3,2-g]isoquinoline derivatives.
References
Validation of 1h-Pyrrolo[3,2-h]quinoline's anticancer activity in different cell lines
Validation of 1h-Pyrrolo[3,2-h]quinoline's Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer activity of this compound and its related isomers. While quantitative data for the specific this compound scaffold is limited in publicly available literature, this document summarizes the existing findings and presents data from closely related pyrroloquinoline structures to offer a broader perspective on their potential as anticancer agents. The information is intended to support further research and drug development in this area.
Comparative Anticancer Activity of Pyrroloquinoline Derivatives
The anticancer potential of the pyrroloquinoline scaffold is evident from various studies. However, the specific isomerism of the fused rings significantly influences the biological activity. Below is a summary of the observed activities for this compound and a comparison with other potent isomers.
Data Summary Table
| Compound Scaffold | Derivative/Compound | Cell Line(s) | IC50 (µM) | Mechanism of Action | Reference |
| This compound | 2-substituted derivatives | Mammalian cells | Not specified | Topoisomerase inhibitor, induces DNA fragmentation | [1] |
| 1H-pyrrolo[3,2-c]pyridine | Compound 10t | HeLa | 0.12 | Colchicine-binding site inhibitor, induces G2/M arrest and apoptosis | [2] |
| SGC-7901 | 0.15 | [2] | |||
| MCF-7 | 0.21 | [2] | |||
| 1H-pyrrolo[3,2-c]pyridine | Diarylurea (8g) & Dierylamide (9d) | A375P (Melanoma) | Nanomolar range | Not specified | [3] |
| 3H-Pyrrolo[3,2-f]quinolin-9-one | Amidic derivative 5f | Leukemic and solid tumor cell lines | Subnanomolar range | Tubulin polymerization inhibitor (colchicine site) | [4] |
Note: The data for isomers of this compound are presented to highlight the potential of the broader chemical class. Further studies are required to establish a detailed quantitative profile for this compound derivatives.
Experimental Protocols
A detailed methodology for determining the anticancer activity of novel compounds is crucial for reproducible and comparable results. The following is a standard protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric assay to assess cell viability.
MTT Assay Protocol for Cell Viability
1. Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells in their exponential growth phase and determine cell viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound derivative) in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48 to 72 hours.
3. MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plates for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
4. Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action for certain pyrroloquinoline derivatives and the general workflow of the cell viability assay used to determine their anticancer activity.
References
- 1. 2-substituted 1H-pyrrolo [3,2-h] quinoline derivatives: synthesis and aspects of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative analysis of the DNA binding affinity of 1h-Pyrrolo[3,2-h]quinoline and its analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the DNA binding affinity of 1h-Pyrrolo[3,2-h]quinoline and its analogues. The following sections detail the quantitative binding data, in-depth experimental protocols for key analytical techniques, and visual representations of DNA binding mechanisms and experimental workflows.
Quantitative Analysis of DNA Binding Affinity
The DNA binding affinity of this compound-8-amine (PQA) and its analogues with varying alkylamino linkers has been investigated, particularly their ability to target CTG trinucleotide repeats.[1] The dissociation constants (Kd), a measure of binding affinity where a lower value indicates stronger binding, were determined using Surface Plasmon Resonance (SPR). The data reveals the influence of the linker structure on the binding affinity to DNA.
| Compound | Linker Structure | Target DNA | Dissociation Constant (Kd) [M] |
| PQA-3 | N,N-dimethylethylenediamine | (CTG)6 | 1.1 x 10⁻⁷ |
| PQA-4 | N,N-dimethylpropylenediamine | (CTG)6 | 2.5 x 10⁻⁷ |
| PQA-5 | N,N-dimethylbutylenediamine | (CTG)6 | 1.2 x 10⁻⁶ |
Data extracted from Matsumoto et al., Bioorg Med Chem Lett., 2016.[1]
Experimental Protocols
Detailed methodologies for the key experiments utilized in determining the DNA binding affinity of this compound analogues are provided below.
Synthesis of this compound-8-amine (PQA) Analogues
The synthesis of PQA derivatives involves a multi-step process, a generalized scheme of which is presented below. For specific details of reactants, reaction conditions, and purification methods, referral to the primary literature is recommended.[1]
Caption: Generalized synthetic workflow for this compound-8-amine analogues.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.[2][3][4][5]
a. Immobilization of DNA:
-
A streptavidin-coated sensor chip is activated.
-
Biotinylated DNA oligonucleotides (e.g., with (CTG)6 repeats) are injected over the sensor surface, allowing for their capture by the streptavidin.
-
The surface is washed to remove unbound DNA.
b. Binding Analysis:
-
A running buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) is continuously flowed over the sensor surface to establish a stable baseline.
-
The this compound analogues (analytes) are prepared in a series of concentrations in the running buffer.
-
Each concentration of the analyte is injected over the immobilized DNA surface for a specific association time, followed by a dissociation phase with the running buffer.
-
The change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, is recorded as a sensorgram.
c. Data Analysis:
-
The association (ka) and dissociation (kd) rate constants are obtained by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka).
UV-Visible Spectroscopy for Binding Constant Determination
UV-Vis spectroscopy can be used to determine the binding constant (Kb) of a ligand to DNA by monitoring changes in the absorbance spectrum.[6]
-
A solution of the this compound analogue of a fixed concentration is prepared in a suitable buffer (e.g., Tris-HCl buffer).
-
The initial UV-Vis spectrum of the compound is recorded.
-
Aliquots of a concentrated stock solution of DNA (e.g., calf thymus DNA) are incrementally added to the compound solution.
-
After each addition, the solution is allowed to equilibrate, and the UV-Vis spectrum is recorded.
-
Changes in the absorbance (hypochromism or hyperchromism) and/or shifts in the wavelength of maximum absorbance (red or blue shift) are monitored.
-
The binding constant (Kb) can be calculated by fitting the absorbance data to the Wolfe-Shimer equation or by using a Scatchard plot.[6]
Fluorescence Spectroscopy for Titration Studies
Fluorescence spectroscopy is a highly sensitive method for studying DNA-ligand interactions, particularly if the ligand's fluorescence properties change upon binding.[7][8][9][10][11]
-
A solution of the this compound analogue with a fixed concentration is prepared.
-
The fluorescence emission spectrum of the free compound is recorded.
-
Aliquots of a DNA stock solution are titrated into the compound solution.
-
After each addition and equilibration, the fluorescence emission spectrum is recorded.
-
Changes in fluorescence intensity (quenching or enhancement) and/or shifts in the emission maximum are observed.
-
The binding constant can be determined by analyzing the fluorescence titration curve using various models, such as the Stern-Volmer equation for quenching or by fitting to a binding isotherm.[8]
Circular Dichroism (CD) Spectroscopy for Conformational Changes
CD spectroscopy is employed to investigate changes in the secondary structure of DNA upon the binding of a ligand.[12][13][14][15][16]
-
A solution of DNA (e.g., calf thymus DNA) in a suitable buffer is prepared, and its CD spectrum is recorded. The characteristic B-form DNA spectrum shows a positive band around 275 nm and a negative band around 245 nm.
-
Aliquots of the this compound analogue stock solution are added to the DNA solution.
-
After each addition, the CD spectrum is recorded.
-
Changes in the CD signal, such as shifts in the peak positions or changes in ellipticity, indicate alterations in the DNA conformation (e.g., from B-form to A-form or Z-form) or the induction of a chiral environment on the bound achiral ligand.
Mandatory Visualizations
Caption: DNA intercalation by this compound analogues.
Caption: Workflow for assessing DNA binding affinity of novel compounds.
References
- 1. Synthesis of this compound-8-amine derivatives that target CTG trinucleotide repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. bio-rad.com [bio-rad.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorescence-Based Binding Characterization of Small Molecule Ligands Targeting CUG RNA Repeats [mdpi.com]
- 10. Fluorescence Spectroscopy and Anisotropy in the Analysis of DNA-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Circular dichroism and conformational polymorphism of DNA | Semantic Scholar [semanticscholar.org]
- 15. Adaptation of DNA to Protein Binding Revealed by Spectroscopy and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Bioactivity Assays for 1H-Pyrrolo[3,2-h]quinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-h]quinoline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative overview of various bioactivity assays employed to characterize these compounds, supported by experimental data and detailed protocols. The objective is to offer a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this heterocyclic system.
Quantitative Bioactivity Data
The following table summarizes the reported bioactivity of various this compound derivatives across different assays and cell lines. This data facilitates a direct comparison of the potency and selectivity of these compounds.
| Compound Class | Assay Type | Target/Cell Line | Bioactivity (IC50/GI50) | Reference |
| 2-substituted 1H-pyrrolo[3,2-h]quinolines | Antiproliferative Assay | Mammalian cells | Induces antiproliferative effect and DNA fragmentation | [1] |
| 1H-pyrrolo[3,2-g]isoquinolines | Haspin Kinase Inhibition | Haspin Kinase | 23.6 nM (for N-methylated derivative 10) | [2] |
| 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives | NCI Antiproliferative Screen (SRB assay) | Various | Low micromolar range against MCF-7 and HeLa cells (for compound 7p) | [3] |
| 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives | Antileishmanial Activity | L. donovani (amastigote) | 5.35 - 10.51 µM | [4] |
| This compound-8-amine derivatives | DNA Binding | CTG trinucleotide repeats | Binds to pyrimidine bulge DNAs and CNG repeats | [5] |
| Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives | Anticoagulant Activity | Factor Xa | 3.68 µM | [6] |
| Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives | Anticoagulant Activity | Factor XIa | 2 µM | [6] |
| Indole quinoline hybrid derivatives | Tubulin Polymerization Inhibition | K562 cell line | 2.09 - 2.54 µM | [7] |
| Quinoline-2-carboxamides and 2-styrylquinolines | Pim-1 Kinase Inhibition | Prostate cancer PC-3 cell line | 1.29 - 2.81 µM | [7] |
Key Bioactivity Assays and Experimental Protocols
A variety of in vitro assays are crucial for evaluating the therapeutic potential of this compound derivatives. These assays assess cytotoxicity, impact on cell membrane integrity, and the induction of programmed cell death.[8]
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] The principle of this assay is the conversion of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[8][11]
-
Compound Treatment: Remove the old medium and expose the cells to various concentrations of the test compounds (e.g., 0.1 - 1000 µg/mL) for a specified period (e.g., 24, 48, or 72 hours).[10][11] Include untreated cells as a control.[9]
-
MTT Addition: After the incubation period, add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well.[8][9]
-
Incubation: Incubate the plate for 4 hours to allow for the formation of formazan crystals.[11]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the purple formazan crystals.[8][9][11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 690 nm.[11]
-
Data Analysis: The cytotoxic activity is typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[9][10]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, providing an indicator of cytotoxicity.[8]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the quinoline compounds in a 96-well plate as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[8]
-
Sample Collection: After the treatment period, centrifuge the plate and collect the supernatant.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture, according to the manufacturer's instructions.
-
Absorbance Measurement: Incubate the plate and then measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the controls.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of action for many anticancer agents.[12] Assays to detect apoptosis are therefore critical in the evaluation of this compound derivatives.
Annexin V/Propidium Iodide (PI) Staining:
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
Experimental Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.[8]
-
Cell Harvesting and Staining: Harvest the cells and wash them with a binding buffer. Resuspend the cells in the binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Signaling Pathways and Mechanisms of Action
Derivatives of this compound have been shown to exert their biological effects through various mechanisms, including the inhibition of key cellular enzymes and interaction with nucleic acids.
Kinase Inhibition
Several studies have highlighted the potential of this scaffold to inhibit protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in cancer.[13]
-
Pim-1 Kinase: This serine/threonine kinase is involved in the control of apoptosis and cell metabolism and is upregulated in many cancers. Certain quinoline derivatives have been identified as potent Pim-1 kinase inhibitors.[7]
-
Haspin Kinase: This kinase plays a role in cell division, and its inhibition can lead to mitotic arrest. 1H-pyrrolo[3,2-g]isoquinolines have been synthesized and evaluated as Haspin kinase inhibitors.[2][13]
Caption: Inhibition of Pim-1 and Haspin kinases by this compound derivatives.
Topoisomerase Inhibition and DNA Intercalation
Some quinoline derivatives can act as antiproliferative agents by intercalating with DNA and interfering with its replication.[7] They can also inhibit topoisomerase enzymes, which are essential for managing DNA topology during replication and transcription.[1][12] This mechanism is shared by several established anticancer drugs.[7]
Caption: Mechanism of action via DNA intercalation and topoisomerase inhibition.
Experimental Workflow for Bioactivity Screening
The following diagram outlines a typical workflow for the initial screening and characterization of the bioactivity of novel this compound derivatives.
Caption: A generalized workflow for the bioactivity screening of this compound derivatives.
References
- 1. 2-substituted 1H-pyrrolo [3,2-h] quinoline derivatives: synthesis and aspects of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of this compound-8-amine derivatives that target CTG trinucleotide repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa [mdpi.com]
- 7. ijmphs.com [ijmphs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 13. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 1H-Pyrrolo[3,2-h]quinoline and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 1H-Pyrrolo[3,2-h]quinoline and its isomers, offering valuable insights for their identification, characterization, and application in drug discovery and development. The unique structural arrangements of these isomers result in distinct spectroscopic signatures, which are crucial for differentiation and understanding their electronic properties.
Introduction to this compound Isomers
This compound and its isomers are heterocyclic compounds composed of a pyrrole ring fused to a quinoline moiety. The position of the pyrrole ring fusion to the quinoline core gives rise to various isomers, each with a unique spatial arrangement and electronic distribution. This guide will focus on the spectroscopic characteristics of this compound and its isomer, 1H-Pyrrolo[3,2-g]isoquinoline, for which comparative data has been sourced. These compounds are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic applications.
Spectroscopic Data Comparison
The following tables summarize the available quantitative spectroscopic data for derivatives of this compound and 1H-Pyrrolo[3,2-g]isoquinoline. It is important to note that the data presented is for substituted derivatives, and the spectroscopic properties of the parent compounds may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives (in DMSO-d₆) [1]
| Compound | δ (ppm) and Multiplicity |
| 3-(5-(6-aminopyridin-3-yl)-1H-pyrrolo[3,2-g]isoquinolin-3-yl)propanoic acid derivative | 12.88 (br s, 1H), 11.53 (s, 1H), 9.35 (s, 1H), 8.43 (s, 1H), 8.23 (d, J = 5.6 Hz, 1H), 8.10–8.17 (m, 3H), 8.05 (d, J = 1.6 Hz, 1H), 7.86 (d, J = 6.0 Hz, 1H) |
| Methyl (E)-3-(1H-pyrrolo[3,2-g]isoquinolin-3-yl)acrylate derivative | 12.21 (br s, 1H), 9.40 (s, 1H), 8.57 (s, 1H), 8.41 (d, J = 2.8 Hz, 1H), 8.31 (d, J = 6.0 Hz, 1H), 8.19 (s, 1H), 7.99 (d, J = 16.0 Hz, 1H), 7.96 (d, J = 6.0 Hz, 1H), 6.60 (d, J = 16.0 Hz, 1H), 3.74 (s, 3H) |
| 5-(1H-Pyrrolo[3,2-g]isoquinolin-3-yl)pyridin-2-amine derivative | 11.64 (s, 1H), 9.35 (s, 1H), 8.35–8.37 (m, 2H), 8.22 (d, J = 5.6 Hz, 1H), 8.13 (s, 1H), 8.01 (d, J = 2.4 Hz, 1H), 7.85 (d, J = 6.0 Hz, 1H), 7.81 (dd, J = 8.4 Hz, J = 2.4 Hz, 1H), 6.60 (d, J = 8.4 Hz, 1H), 5.92 (s, 2H) |
| tert-Butyl 3-(1H-pyrrolo[3,2-g]isoquinolin-3-yl)propanoate derivative | 11.22 (br s, 1H), 9.32 (s, 1H), 8.20 (d, J = 6.0 Hz, 1H), 8.12 (s, 1H), 8.04 (s, 1H), 7.80 (d, J = 5.6 Hz, 1H), 7.59 (d, J = 1.6 Hz, 1H), 3.05 (t, J = 7.6 Hz, 2H), 2.66 (t, J = 7.6 Hz, 2H), 1.36 (s, 9H) |
Table 2: ¹³C NMR Spectroscopic Data of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives (in DMSO-d₆) [1]
| Compound | δ (ppm) |
| 3-(5-(6-aminopyridin-3-yl)-1H-pyrrolo[3,2-g]isoquinolin-3-yl)propanoic acid derivative | 152.5 (CHarom), 138.1 (CHarom), 128.6 (CHarom), 120.5 (CHarom), 115.0 (CHarom), 107.3 (CHarom), 137.3 (Carom), 130.3 (Carom), 128.9 (Carom), 124.9 (Carom), 114.3 (Carom), 107.2 (Carom) |
| Methyl (E)-3-(1H-pyrrolo[3,2-g]isoquinolin-3-yl)acrylate derivative | 167.8 (C=O), 152.7 (CHarom), 139.2 (CHarom), 138.8 (CHarom), 120.6 (CHarom), 116.3 (CHarom), 108.5 (CHarom), 138.3 (CHalkene), 111.2 (CHalkene), 137.9 (Carom), 130.1 (Carom), 129.3 (Carom), 125.2 (Carom), 110.8 (Carom), 51.1 (CH₃) |
| 5-(1H-Pyrrolo[3,2-g]isoquinolin-3-yl)pyridin-2-amine derivative | 158.0 (Carom), 152.5 (CHarom), 145.3 (CHarom), 138.1 (CHarom), 136.1 (CHarom), 128.9 (CHarom), 120.5 (CHarom), 114.7 (CHarom), 108.3 (CHarom), 107.6 (CHarom), 137.5 (Carom), 130.2 (Carom), 129.0 (Carom), 124.8 (Carom), 119.2 (Carom), 112.6 (Carom) |
| tert-Butyl 3-(1H-pyrrolo[3,2-g]isoquinolin-3-yl)propanoate derivative | 171.9 (C=O), 152.5 (CHarom), 138.1 (CHarom), 129.4 (CHarom), 120.2 (CHarom), 113.7 (CHarom), 106.9 (CHarom), 137.2 (Carom), 132.1 (Carom), 128.3 (Carom), 124.9 (Carom), 112.6 (Carom), 79.6 (C), 35.3 (CH₂), 27.7 (3xCH₃), 20.4 (CH₂) |
Note: Due to tautomerism, some aromatic carbon and proton signals were not observed in the original study for the propanoic acid derivative.
Vibrational Spectroscopy (IR and Raman)
A comprehensive study on this compound has been conducted, achieving a reliable assignment of 55 out of its 57 vibrational modes using IR, Raman, and fluorescence spectroscopy combined with quantum chemical calculations.[2] While the complete dataset is not available in the provided context, this study serves as a benchmark for understanding the vibrational properties of this class of compounds. The IR spectra of several 1H-pyrrolo[3,2-g]isoquinoline derivatives show characteristic bands for N-H stretching, C=O stretching (for derivatized compounds), and aromatic C-H and C=C/C=N stretching vibrations.[1]
Table 3: Key IR Absorption Bands for 1H-Pyrrolo[3,2-g]isoquinoline Derivatives (ATR, cm⁻¹) [1]
| Compound | N-H/O-H Stretch | C=O Stretch | Aromatic Ring Vibrations |
| 3-(5-(6-aminopyridin-3-yl)-1H-pyrrolo[3,2-g]isoquinolin-3-yl)propanoic acid derivative | 3340-2553 | - | 1600, 1433, 1274, 1091 |
| Methyl (E)-3-(1H-pyrrolo[3,2-g]isoquinolin-3-yl)acrylate derivative | 3114-2420 | 1711 | 1622, 1601, 1427, 1148 |
| 5-(1H-Pyrrolo[3,2-g]isoquinolin-3-yl)pyridin-2-amine derivative | 3374-2507 | - | 1600, 1498, 1436, 1247 |
| tert-Butyl 3-(1H-pyrrolo[3,2-g]isoquinolin-3-yl)propanoate derivative | 3182-2623 | 1718 | 1601, 1429, 1122 |
UV-Vis Absorption and Fluorescence Spectroscopy
The electronic absorption and emission properties of these isomers are highly dependent on the fusion pattern of the heterocyclic rings, which influences the extent of π-conjugation. For certain pyrroloquinoline derivatives, steady-state absorption and fluorescence spectroscopy have been employed to study their optical properties. For instance, pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline derivatives exhibit distinct fine-structured absorption spectra.
Experimental Protocols
The following are general experimental protocols for the key spectroscopic techniques cited. Specific parameters may need to be optimized for individual compounds and instruments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: The experiments are typically performed on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans are typically required compared to ¹H NMR.
-
Data Processing: The acquired free induction decay (FID) is processed with Fourier transformation, and the spectra are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
UV-Visible (UV-Vis) Absorption Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.
-
Instrument Setup: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A baseline spectrum of the solvent-filled cuvette is recorded first. The sample spectrum is then recorded over a specific wavelength range (e.g., 200-800 nm).
Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a fluorescence-grade solvent in a quartz cuvette.
-
Instrument Setup: A spectrofluorometer is used.
-
Data Acquisition: An excitation spectrum is obtained by scanning the excitation wavelength while monitoring the emission at a fixed wavelength. An emission spectrum is obtained by exciting the sample at a fixed wavelength and scanning the emission wavelengths.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of 1H-pyrroloquinoline isomers.
References
- 1. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a benchmark molecule for reliable calculations of vibrational frequencies, IR intensities, and Raman activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Kinase Inhibitor Specificity of 1H-Pyrrolo[3,2-h]quinoline and Its Analogs
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the kinase inhibitor specificity of the 1H-pyrrolo[3,2-h]quinoline scaffold. Due to the limited publicly available kinase inhibition data for this compound, this report utilizes data from its closely related isomer, 1H-pyrrolo[3,2-g]isoquinoline , as a surrogate to evaluate its potential as a kinase inhibitor. The inhibitory profile of this surrogate is compared with other known kinase inhibitors, particularly those targeting Haspin kinase.
Executive Summary
The 1H-pyrrolo[3,2-g]isoquinoline scaffold has demonstrated potent inhibitory activity against Haspin kinase, a serine/threonine kinase involved in mitotic progression.[1][2] This guide evaluates its specificity by comparing its activity with other known Haspin inhibitors, CHR-6494 and CX-6258, as well as the broad-spectrum kinase inhibitor Staurosporine. While potent against Haspin, the selectivity profile of the 1H-pyrrolo[3,2-g]isoquinoline scaffold against a broader range of kinases requires further investigation to fully ascertain its therapeutic potential.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of 1H-pyrrolo[3,2-g]isoquinoline and comparator compounds against a panel of kinases. Lower IC50 values indicate higher potency.
| Kinase Target | 1H-pyrrolo[3,2-g]isoquinoline (Compound 10) IC50 (nM)[1] | CHR-6494 IC50 (nM) | CX-6258 IC50 (nM)[3] | Staurosporine IC50 (nM) |
| Haspin | 23.6 | 2 [4] | High Affinity (no IC50) | Not widely reported |
| PIM1 | >333 | Not widely reported | 5 | - |
| PIM2 | >333 | Not widely reported | 25 | - |
| PIM3 | >333 | Not widely reported | 16 | - |
| FLT3 | >333 | Not widely reported | 134 | - |
| DYRK1A | 333 | Not widely reported | Not widely reported | - |
| CK1 | >333 | Not widely reported | Not widely reported | - |
| CDK5 | >333 | Not widely reported | Not widely reported | - |
| GSK3α/β | >333 | Not widely reported | Not widely reported | - |
| Protein Kinase C | - | - | - | 0.7 |
| p60v-src | - | - | - | 6 |
| Protein Kinase A | - | - | - | 7 |
| CaM Kinase II | - | - | - | 20 |
Note: Data for 1H-pyrrolo[3,2-g]isoquinoline is based on a specific derivative (N-methylated derivative 10 bearing a pyridin-4-yl substituent at the 3-position) as reported in the literature.[1] CX-6258 is a known pan-Pim kinase inhibitor with off-target effects.[3] Staurosporine is a broad-spectrum kinase inhibitor shown for reference.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The inhibitory activity of the compounds is typically determined using a luminescence-based kinase assay such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity in the presence of an inhibitor.
Materials:
-
Kinase of interest (e.g., Haspin)
-
Kinase substrate (e.g., Histone H3)
-
ATP
-
Test compounds (e.g., 1H-pyrrolo[3,2-g]isoquinoline derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualization
Haspin Kinase Signaling Pathway
Caption: Haspin Kinase Signaling Pathway in Mitosis.
Experimental Workflow for Kinase Inhibition Assay
Caption: ADP-Glo™ Kinase Inhibition Assay Workflow.
Conclusion
Based on the available data for its isomer, the this compound scaffold shows promise as a potent inhibitor of Haspin kinase. The comparison with other inhibitors reveals a potentially favorable selectivity profile, particularly when contrasted with broad-spectrum inhibitors like Staurosporine. However, comprehensive kinome screening of the specific this compound molecule is essential to fully characterize its specificity and off-target effects. The experimental protocols and workflows provided herein offer a robust framework for conducting such validation studies. This information is critical for the further development of this compound class as a potential therapeutic agent.
References
- 1. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Head-to-head comparison of 1h-Pyrrolo[3,2-h]quinoline with other topoisomerase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1h-Pyrrolo[3,2-h]quinoline with established topoisomerase inhibitors, focusing on their mechanisms of action, and anti-proliferative activities. While specific quantitative data for the parent this compound is limited in publicly available literature, this document summarizes the existing knowledge on its derivatives and contrasts them with well-characterized inhibitors like Camptothecin, Etoposide, and Doxorubicin.
Introduction to Topoisomerase Inhibition
Topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes like replication, transcription, and chromosome segregation.[1][2] By creating transient single- or double-strand breaks in the DNA, these enzymes allow for the relaxation of supercoils and the untangling of DNA strands.[1][2] Topoisomerase inhibitors are a class of anti-cancer agents that interfere with this process, leading to DNA damage and ultimately triggering cell death, particularly in rapidly dividing cancer cells.[1] These inhibitors are broadly classified into two categories based on their target: Topoisomerase I inhibitors and Topoisomerase II inhibitors.[1]
This compound: An Emerging Scaffold
Recent studies have highlighted the potential of the pyrrolo-quinoline scaffold in the development of novel anti-cancer agents. Derivatives of 1H-pyrrolo[3,2-c]pyridine and other related structures have demonstrated significant antiproliferative activity against various cancer cell lines, with some exhibiting IC50 values in the nanomolar range against melanoma cells.[3] While direct evidence for the topoisomerase inhibitory activity of the parent this compound is still emerging, some studies suggest that certain pyrrolo-quinoline derivatives may exert their cytotoxic effects through mechanisms related to topoisomerase II inhibition.[4] Further research is necessary to fully elucidate the precise mechanism and potency of this compound and its derivatives as topoisomerase inhibitors.
Mechanism of Action of Key Topoisomerase Inhibitors
Topoisomerase I Inhibitors: The Camptothecin Family
Camptothecin and its analogs, such as Topotecan and Irinotecan, are potent inhibitors of Topoisomerase I. They bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the single-strand break created by the enzyme.[1] This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately inducing apoptosis.[1]
Topoisomerase II Inhibitors: Etoposide and Doxorubicin
Etoposide and Doxorubicin are well-known inhibitors of Topoisomerase II. They stabilize the covalent complex between Topoisomerase II and DNA, preventing the re-ligation of the double-strand breaks generated by the enzyme.[2] This results in the accumulation of DNA double-strand breaks, cell cycle arrest, and the induction of apoptosis.[2] Doxorubicin also has other mechanisms of action, including DNA intercalation and the generation of reactive oxygen species.
Quantitative Comparison of Antiproliferative Activity
The following table summarizes the available IC50 values for various topoisomerase inhibitors against different cancer cell lines. It is important to note that direct comparative data for the parent this compound is not currently available in the cited literature.
| Compound | Target | Cell Line | IC50 Value | Reference |
| Pyrrolo[3,2-c]pyridine Derivative (8g) | Not Specified | A375P (Melanoma) | Nanomolar range | [3] |
| Pyrrolo[3,2-c]pyridine Derivative (9d) | Not Specified | A549 (Lung), HCT-15 (Colon), etc. | GI50 < 8 µM | [5] |
| Pyrazolo[4,3-f]quinoline Derivative (1M) | Topoisomerase I/IIα | Multiple | GI50 < 8 µM | [5] |
| Pyrazolo[4,3-f]quinoline Derivative (2E) | Topoisomerase IIα | Multiple | GI50 < 8 µM | [5] |
| Camptothecin | Topoisomerase I | HT-29 (Colon) | 10 nM | [6] |
| SN-38 (Irinotecan metabolite) | Topoisomerase I | HT-29 (Colon) | 8.8 nM | [6] |
| Topotecan | Topoisomerase I | HT-29 (Colon) | 33 nM | [6] |
| Etoposide | Topoisomerase II | Various | Varies significantly | [7] |
| Doxorubicin | Topoisomerase II | Various | Varies significantly | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation and comparison of topoisomerase inhibitors.
Topoisomerase I Inhibition Assay (DNA Relaxation)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.[8][9]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
10x Topoisomerase I reaction buffer
-
Test compound
-
5x Stop buffer/loading dye
-
Agarose gel (0.8-1%)
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Prepare reaction mixtures on ice containing 1x Topoisomerase I reaction buffer, supercoiled plasmid DNA (e.g., 200-500 ng), and the test compound at various concentrations.
-
Add a predetermined amount of Topoisomerase I enzyme to initiate the reaction. This amount should be sufficient to fully relax the DNA in the absence of an inhibitor.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop buffer/loading dye.
-
Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Inhibition is determined by the persistence of the supercoiled DNA band in the presence of the test compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability by measuring the metabolic activity of mitochondria.[10][11][12]
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V and assessing membrane integrity with Propidium Iodide (PI).[13][14][15]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1x Binding buffer
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash them with cold PBS.
-
Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
Visualizing the Impact of Topoisomerase Inhibitors
The following diagrams, generated using the DOT language, illustrate key concepts related to topoisomerase inhibition.
Caption: Mechanism of action of Topoisomerase I and II inhibitors leading to apoptosis.
Caption: A typical experimental workflow for the development of novel anti-cancer drugs.
References
- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo-quinoline derivatives as potential antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. benchchem.com [benchchem.com]
In vivo validation of the therapeutic potential of 1h-Pyrrolo[3,2-h]quinoline derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo therapeutic potential of 1H-pyrrolo[3,2-h]quinoline derivatives and their close structural analogs. While in vivo validation for this compound derivatives themselves is not extensively documented in publicly available research, this guide draws comparisons with a structurally related pyrroloquinoline derivative that has undergone successful in vivo testing. This allows for an objective assessment of the potential therapeutic applications of this class of compounds.
Comparison of Therapeutic Potential: this compound vs. a Structurally Related Analog
Extensive research into 2-substituted this compound derivatives has highlighted their potential as antiproliferative agents. Studies on mammalian cells suggest that these compounds may function as topoisomerase inhibitors, leading to significant DNA fragmentation.[1] This mechanism of action is analogous to the established anticancer agent ellipticine.[1] However, to date, these findings are based on in vitro data, and in vivo validation in animal models has not been reported.
In contrast, a closely related derivative, a 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one compound (specifically, compound 5m ), has demonstrated therapeutic potential in an in vivo model of visceral leishmaniasis.[2] This provides valuable insight into the potential for this class of heterocyclic compounds to be developed into effective therapeutic agents.
Quantitative Data Summary
The following table summarizes the available quantitative data for a representative 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivative (5m ) to provide a benchmark for the potential of related compounds.
| Compound | Therapeutic Area | Assay | Metric | Result | Reference |
| 5m (2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivative) | Antileishmanial | In Vivo (BALB/c mice) | Liver Parasite Burden Inhibition | 56.2% at 12.5 mg/kg | [2] |
| In Vivo (BALB/c mice) | Spleen Parasite Burden Inhibition | 61.1% at 12.5 mg/kg | [2] | ||
| In Vitro (L. donovani amastigotes) | IC₅₀ | 8.36 µM | [2] | ||
| Cytotoxicity (J774 macrophages) | CC₅₀ | 65.11 µM | [2] | ||
| Selectivity Index | SI (CC₅₀/IC₅₀) | 7.79 | [2] |
Proposed Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: Proposed mechanism of action for this compound derivatives.
Caption: Experimental workflow for in vivo antileishmanial activity assessment.
Experimental Protocols
In Vivo Antileishmanial Efficacy in BALB/c Mice
This protocol is based on the study of a 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivative.[2]
-
Animal Model: Female BALB/c mice (4-6 weeks old) are used.
-
Infection: Mice are infected with Leishmania donovani promastigotes via the tail vein.
-
Treatment: After a specified period post-infection to allow for the establishment of infection, the test compound (e.g., 5m ) is administered intraperitoneally (i.p.) at a defined dose (e.g., 12.5 mg/kg body weight) for a set number of consecutive days. A control group receives the vehicle only.
-
Endpoint: One week after the final treatment, the mice are euthanized.
-
Assessment of Parasite Burden: The liver and spleen are harvested, weighed, and homogenized. The parasite burden is determined by stamping the tissues onto slides, followed by Giemsa staining and microscopic counting of amastigotes per 100 host cell nuclei. The total parasite load per organ is calculated, and the percentage of inhibition is determined by comparing the treated group to the untreated control group.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on mammalian cells.[2]
-
Cell Culture: Macrophage cell lines (e.g., J774) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.
Conclusion
While the direct in vivo validation of this compound derivatives is an area requiring further investigation, the available in vitro data suggest a promising avenue for the development of novel anticancer agents through the inhibition of topoisomerase. The successful in vivo application of a closely related pyrroloquinoline analog in a different therapeutic area underscores the potential of this chemical scaffold in drug discovery. Future research should focus on conducting in vivo studies with this compound derivatives in relevant animal models to validate their therapeutic potential and elucidate their mechanisms of action in a whole-organism context.
References
A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrrolo[3,2-h]quinoline Analogues
The 1H-pyrrolo[3,2-h]quinoline scaffold is a privileged heterocyclic system that forms the core of various biologically active compounds. Analogues of this structure have demonstrated a wide range of therapeutic potential, including anticancer, antimicrobial, and kinase inhibitory activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogues, supported by experimental data from published research, to aid researchers and drug development professionals in the design of novel and potent therapeutic agents.
Kinase Inhibition: Targeting Haspin and Other Kinases
Recent studies have highlighted the potential of 1H-pyrrolo[3,2-g]isoquinolines, a related isomeric scaffold, as potent inhibitors of Haspin kinase, a serine/threonine kinase involved in cell cycle regulation. The inhibitory activity is significantly influenced by the nature of substituents at the C3 position.
A series of 3-substituted 1H-pyrrolo[3,2-g]isoquinolines were synthesized and evaluated for their Haspin kinase inhibitory potency. The results indicated that both heteroaromatic and aliphatic side chains at the 3-position can lead to potent inhibition in the low nanomolar range. For instance, compounds with a functionalized pyridine ring or propionate/acrylate side chains at the C3 position exhibited IC50 values between 10–80 nM.[1][2] Furthermore, N-methylation of the indole nitrogen in some analogues was found to retain or even improve Haspin inhibitory potency, with one such derivative showing an IC50 of 23.6 nM and high selectivity.[3]
Table 1: Haspin Kinase Inhibitory Activity of 3-Substituted 1H-Pyrrolo[3,2-g]isoquinoline Analogues
| Compound ID | R (Substitution at C3) | IC50 (nM) | Reference |
| 3 | Heteroaromatic | 10-80 | [1] |
| 15-17 | Heteroaromatic | 10-80 | [1] |
| 8 | Methyl ester (aliphatic) | 10-80 | [1] |
| 10 | Methyl ester (aliphatic) | 10-80 | [1] |
| 10 (N-methylated) | Pyridin-4-yl | 23.6 | [3] |
These findings suggest that the 3-position of the pyrroloisoquinoline core is a key site for modification to achieve potent and selective Haspin kinase inhibition.[1][2]
Antiproliferative and Cytotoxic Activity
The this compound framework, being a simplified analogue of the anticancer agent ellipticine, has been investigated for its antiproliferative effects. Studies on 2-substituted 1H-pyrrolo[3,2-h]quinolines have shown that these compounds can induce an antiproliferative effect and extensive DNA fragmentation in mammalian cells.[4] Their mechanism of action is suggested to be similar to ellipticine, primarily through the inhibition of topoisomerase.[4]
In a different series, novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones were evaluated for their in vitro cytotoxicity against breast (MCF-7), melanoma (B16), and endothelioma (sEnd.2) cancer cell lines. Compound 4h , featuring a 4-methoxyphenyl group at the 3-position and a 4-fluorophenyl group at the 5-position, demonstrated significant cytotoxicity with IC50 values of 0.83, 0.66, and 0.95 µM against MCF-7, B16, and sEnd.2 cells, respectively.[5]
Table 2: Cytotoxic Activity of 2,3-Dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-one Analogues
| Compound ID | Substitution | MCF-7 IC50 (µM) | B16 IC50 (µM) | sEnd.2 IC50 (µM) | Reference |
| 4h | 3-(4-methoxyphenyl), 5-(4-fluorophenyl) | 0.83 | 0.66 | 0.95 | [5] |
| 4i | - | 11.35 | 9.36 | 0.80 | [5] |
The data indicates that specific substitutions on the pyrrolo-quinazolinone scaffold are crucial for potent cytotoxic activity against a range of cancer cell lines.
Antimicrobial Activity
The therapeutic potential of this heterocyclic system extends to antimicrobial applications. A study focused on 1H-pyrrolo[3,2-g]quinoline-4,9-diones and 4,9-dioxo-4,9-dihydro-1H-benzo[f]indoles revealed their in vitro antifungal activity.[6][7] Several synthesized compounds in this series exhibited good antifungal properties, suggesting that the quinone moiety fused to the pyrroloquinoline core is a key pharmacophore for this activity.[6][7]
Additionally, certain 2-substituted 1H-pyrrolo[3,2-h]quinolines have been studied for their activity against microorganisms, including the T2 bacteriophage.[4]
Experimental Protocols
The inhibitory potency of the compounds against Haspin kinase was determined using a radiometric kinase assay. The assay mixture typically contained the kinase, a peptide substrate (e.g., histone H3), and [γ-33P]ATP in a suitable buffer. The reaction was initiated by the addition of ATP and incubated at 30°C for a specified time. The reaction was then stopped, and the phosphorylated substrate was captured on a filter membrane. The amount of incorporated radioactivity was quantified using a scintillation counter. IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.
Diagram 1: Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow of a Radiometric Kinase Inhibition Assay.
The cytotoxicity of the compounds against cancer cell lines was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). After incubation, MTT solution was added to each well, and the plates were incubated further to allow the formation of formazan crystals by viable cells. The formazan crystals were then dissolved in a suitable solvent (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined.
Diagram 2: Signaling Pathway Inhibition by Topoisomerase Inhibitors
Caption: Mechanism of Topoisomerase Inhibitors.
Conclusion
The this compound scaffold and its isomers represent a versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies have demonstrated that modifications at various positions of the heterocyclic core can significantly modulate their biological activity. Specifically, the C3 position is critical for potent Haspin kinase inhibition, while substitutions on the fused ring system influence cytotoxicity. The presence of a quinone functionality appears to be beneficial for antifungal activity. Further exploration of the chemical space around this scaffold, guided by the SAR insights presented here, holds promise for the discovery of new and effective drugs targeting a range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-substituted 1H-pyrrolo [3,2-h] quinoline derivatives: synthesis and aspects of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 2,3-Dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones: Synthesis and Biological Evaluation [mdpi.com]
- 6. Synthesis and antifungal activity of 1H-pyrrolo[3,2-g]quinoline-4,9-diones and 4,9-dioxo-4,9-dihydro-1H-benzo[f]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1H-Pyrrolo[3,2-h]quinoline
For laboratory professionals engaged in research, scientific analysis, and drug development, the responsible management and disposal of chemical waste is paramount to ensuring a safe working environment and maintaining environmental integrity. This document provides a comprehensive, step-by-step guide for the proper disposal of 1H-Pyrrolo[3,2-h]quinoline, a heterocyclic aromatic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are conservatively based on the known hazards of structurally related quinoline and pyrroloquinoline derivatives. These compounds are often toxic, potentially carcinogenic, and harmful to aquatic life; therefore, this compound must be treated as hazardous waste.[1][2][3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Table 1: Required Personal Protective Equipment (PPE)
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or chemical splash goggles.[3][5] | Protects against accidental splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[4] | Prevents direct skin contact with the chemical. |
| Body Protection | A full-length laboratory coat.[4] | Provides a barrier against spills and contamination. |
| Respiratory Protection | A suitable respirator should be used if dust or aerosols are generated.[1][5] | Necessary to prevent inhalation of potentially harmful airborne particles. |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must always be performed in compliance with local, state, and federal regulations.[5] The following protocol outlines the necessary steps for its safe management and disposal.
Step 1: Waste Collection and Segregation
Proper segregation of chemical waste is critical to prevent hazardous reactions.
-
Solid Waste: Collect all solid this compound waste in a clearly labeled, sealable container made of a compatible material. The label must read "Hazardous Waste" and include the full chemical name: "this compound".[4]
-
Liquid Waste: If this compound is in a solution, collect it in a dedicated, leak-proof, and sealable container compatible with the solvent. The container should be labeled as "Hazardous Waste" and list all chemical components with their approximate concentrations.[4]
-
Contaminated Materials: Any disposable items, such as gloves, pipette tips, and absorbent paper, that have come into contact with the compound must be collected in a separate, sealed bag or container. This should be clearly labeled as "Hazardous Waste: this compound Contaminated Debris".[4]
Step 2: Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Evacuate and Ventilate: If safe to do so, evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill: Prevent the spill from spreading. For liquid spills, use an inert absorbent material such as diatomite or a universal binder to soak up the substance.[5]
-
Collect Spill Debris: Carefully collect the absorbent material and any contaminated soil or surfaces into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Dispose of Contaminated Materials: All materials used for cleanup must be disposed of as hazardous waste.
Step 3: Storage of Hazardous Waste
Proper storage of the collected waste is essential while awaiting final disposal.
-
Store the sealed waste containers in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[5]
-
The storage area should be a designated and properly managed Satellite Accumulation Area (SAA).
-
It is highly recommended to use secondary containment, such as a larger, chemically resistant bin, to mitigate any potential leaks.[4]
Step 4: Final Disposal
Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or flushed down the drain.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the chemical waste.[4]
-
Provide the EHS department or contractor with a detailed inventory of the waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1h-Pyrrolo[3,2-h]quinoline
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1h-Pyrrolo[3,2-h]quinoline. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Hazard Summary and Personal Protective Equipment (PPE)
Based on the data for its isomer, 1H-Pyrrolo[2,3-f]quinoline, this compound is classified as acutely toxic if swallowed, a skin irritant, a cause of serious eye damage, and may cause respiratory irritation. Therefore, a comprehensive personal protective equipment strategy is mandatory.
| PPE Category | Specific Recommendations | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher. | To prevent inhalation of the powdered compound, which can cause respiratory tract irritation. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against dust particles and potential splashes that could cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact, as the compound is classified as a skin irritant. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound, especially of the solid powder, must be conducted in a certified chemical fume hood to minimize inhalation risk.
Preparation:
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the fume hood.
-
Don all required personal protective equipment (gloves, lab coat, safety goggles, face shield, and N95 dust mask) before handling the chemical.
Weighing and Transfer:
-
Perform all weighing and transferring of the solid compound within the fume hood.
-
Use a spatula to carefully transfer the powder, avoiding the creation of dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
Post-Handling:
-
Thoroughly clean the work area and any equipment used with an appropriate solvent. Collect all rinsate as hazardous waste.
-
Carefully remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water after handling is complete.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Chemical Waste | Collect in a clearly labeled, sealed, and appropriate hazardous waste container. |
| Contaminated Labware | Rinse glassware with a suitable solvent within a chemical fume hood. Collect the rinse solution as hazardous waste. Dispose of grossly contaminated disposable labware as solid hazardous waste. |
| Contaminated PPE | Dispose of contaminated gloves, dust masks, and other disposable PPE as solid hazardous waste. |
Hazard Classification and Precautionary Statements
The following table summarizes the hazard information for the analogous compound, 1H-Pyrrolo[2,3-f]quinoline.
| GHS Pictograms | Signal Word | Hazard Classifications | Hazard Statements | Precautionary Statements |
|
| Danger | Acute Toxicity, Oral (Category 3)Skin Irritation (Category 2)Serious Eye Damage (Category 1)Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system | H301: Toxic if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/ eye protection/ face protection.P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/ physician.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Safe Handling Workflow
The following diagram illustrates the procedural flow for the safe handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
